2'-NH2-ATP
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
61468-88-0 |
|---|---|
Molekularformel |
C10H17N6O12P3 |
Molekulargewicht |
506.20 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O12P3/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1,11H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |
InChI-Schlüssel |
BPRNAIIYYOQQKN-QYYRPYCUSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Amino-ATP for Researchers, Scientists, and Drug Development Professionals
An authoritative overview of 2'-amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP), a modified nucleotide analog of adenosine (B11128) 5'-triphosphate (ATP). This guide details its chemical properties, synthesis, and significant applications in polymerase-based technologies and as a modulator of purinergic signaling.
Introduction
2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP) is a synthetic analog of the ubiquitous biological energy currency and signaling molecule, ATP. The key structural modification in 2'-amino-ATP is the substitution of the hydroxyl group at the 2' position of the ribose sugar with an amino group. This alteration imparts unique chemical and biological properties, making it a valuable tool in various research and drug development applications.
This technical guide provides a comprehensive overview of 2'-amino-ATP, including its synthesis, its function as a substrate for DNA polymerases, and its role as a ligand for P2 purinergic receptors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in the laboratory.
Chemical and Physical Properties
2'-amino-ATP shares the core structure of ATP, consisting of an adenine (B156593) base, a ribose sugar, and a triphosphate chain. The defining feature is the primary amino group at the 2' position of the ribose moiety.
| Property | Value | Reference |
| Systematic Name | 2'-Amino-2'-deoxyadenosine-5'-triphosphate | N/A |
| Synonyms | 2'-NH2-ATP, 2'-amino-dATP | N/A |
| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃ | [1] |
| Molecular Weight | 506.20 g/mol | [1] |
| CAS Number | 61468-88-0 | [2] |
| Appearance | Typically a colorless to slightly yellow solution | [1] |
| Solubility | Soluble in water | [1] |
| Purity (typical) | ≥95% (HPLC) | [1] |
| Storage Conditions | Store at -20°C or below | [1] |
Synthesis of 2'-Amino-ATP
Synthesis of 2'-Amino-2'-deoxyadenosine (B84144)
A common route to 2'-amino-2'-deoxyadenosine involves the preparation of a 2'-azido-2'-deoxyadenosine (B1229883) intermediate, which is then reduced to the desired 2'-amino derivative.
Workflow for the Synthesis of 2'-Amino-2'-deoxyadenosine:
Phosphorylation to 2'-Amino-ATP
Once the modified nucleoside is obtained, it is converted to its 5'-triphosphate form. This can be achieved through either chemical or enzymatic phosphorylation methods.
Experimental Protocol: One-pot Chemical Phosphorylation (Adapted from Ludwig-Eckstein method)
This protocol is a general method for the triphosphorylation of nucleosides and would require optimization for 2'-amino-2'-deoxyadenosine.
-
Monophosphorylation: The unprotected 2'-amino-2'-deoxyadenosine is reacted with a phosphorylating agent, such as phosphoryl chloride (POCl₃), in a suitable solvent (e.g., trimethyl phosphate) at low temperature (e.g., 0°C).
-
Activation: The resulting 5'-monophosphate is activated by the addition of a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI).
-
Pyrophosphorylation: The activated monophosphate is then reacted with a pyrophosphate salt (e.g., tributylammonium (B8510715) pyrophosphate) to form the triphosphate.
-
Hydrolysis and Purification: The reaction is quenched, and the product is hydrolyzed to yield 2'-amino-ATP. Purification is typically performed using anion-exchange chromatography followed by reverse-phase HPLC.
Enzymatic Phosphorylation:
Alternatively, enzymatic methods can be employed. This often involves a series of kinase-catalyzed reactions.
Applications in Molecular Biology: A Substrate for DNA Polymerases
2'-amino-ATP, in its deoxynucleotide form (2'-amino-2'-deoxyadenosine-5'-triphosphate, or 2'-amino-dATP), can serve as a substrate for various DNA polymerases. Its incorporation into a growing DNA strand introduces a primary amino group into the minor groove of the DNA double helix, which can be used for subsequent labeling or modification.
Polymerase Incorporation
The efficiency of 2'-amino-dATP incorporation is dependent on the specific DNA polymerase used. While comprehensive kinetic data is not available for a wide range of polymerases, existing studies suggest that it is a substrate for enzymes such as the Klenow fragment of E. coli DNA polymerase I.
Experimental Protocol: Primer Extension Assay for 2'-amino-dATP Incorporation
This protocol provides a general framework for assessing the incorporation of 2'-amino-dATP by a DNA polymerase.
-
Reaction Setup: Prepare a reaction mixture containing a 5'-radiolabeled or fluorescently-labeled primer annealed to a DNA template, the DNA polymerase of interest, reaction buffer with appropriate cofactors (e.g., Mg²⁺), and a defined concentration of 2'-amino-dATP and the other three natural dNTPs.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or the dNTP mixture and incubate at the optimal temperature for the polymerase.
-
Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA in formamide).
-
Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the labeled DNA fragments using autoradiography or fluorescence imaging. The intensity of the bands corresponding to the full-length product and any paused products can be quantified to determine the efficiency of incorporation.
Quantitative Data on Polymerase Incorporation
Quantitative kinetic parameters for the incorporation of 2'-amino-dATP are essential for its effective use. While specific values are not widely reported, the following table outlines the key parameters to be determined.
| DNA Polymerase | Substrate | Kₘ (µM) | k_cat (s⁻¹) | V_max (relative to dATP) | Incorporation Efficiency (k_cat/Kₘ) (µM⁻¹s⁻¹) | Reference |
| E. coli Klenow Fragment (exo⁻) | 2'-amino-dATP | Data not available | Data not available | Data not available | Data not available | |
| Taq Polymerase | 2'-amino-dATP | Data not available | Data not available | Data not available | Data not available | |
| Pfu Polymerase | 2'-amino-dATP | Data not available | Data not available | Data not available | Data not available |
Researchers are encouraged to perform kinetic analyses to determine these parameters for their specific experimental system.
Role in Purinergic Signaling: A P2 Receptor Ligand
Extracellular ATP is a key signaling molecule that activates P2 purinergic receptors, which are broadly classified into P2X ligand-gated ion channels and P2Y G protein-coupled receptors.[3] As an ATP analog, 2'-amino-ATP has the potential to interact with these receptors, acting as either an agonist or an antagonist.
Interaction with P2Y Receptors
P2Y receptors are involved in a multitude of physiological processes, and their modulation is a key area of drug discovery.[4] The activity of 2'-amino-ATP at different P2Y receptor subtypes is not extensively characterized. However, studies on related 2'-modified nucleotides provide insights into the potential interactions. For instance, 2'-amino-2'-deoxy-2-thio-UTP has been shown to be a potent and selective agonist for the human P2Y₂ receptor.[5]
P2Y Receptor Signaling Pathway:
Quantitative Data on P2 Receptor Activity
The following table summarizes the known activity of ATP and provides a template for the characterization of 2'-amino-ATP at various human P2 receptor subtypes.
| Receptor Subtype | Endogenous Agonist(s) | EC₅₀ of ATP (µM) | EC₅₀ of 2'-amino-ATP (µM) | Reference |
| P2Y₁ | ADP | 1.5 | Data not available | [2] |
| P2Y₂ | ATP, UTP | 0.085 | Data not available | [2] |
| P2Y₁₁ | ATP | 17.3 | Data not available | [2] |
| P2Y₁₂ | ADP | Acts as an antagonist | Data not available | [2] |
| P2X₁ | ATP | ~1 | Data not available | [6] |
| P2X₃ | ATP | ~1 | Data not available |
The EC₅₀ values for ATP can vary depending on the cell type and assay conditions.
Experimental Protocol: Calcium Mobilization Assay for P2Y Receptor Activation
This protocol can be used to determine the agonist activity of 2'-amino-ATP at Gq-coupled P2Y receptors.
-
Cell Culture: Culture cells expressing the P2Y receptor of interest (either endogenously or through transfection).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 2'-amino-ATP to the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorescence plate reader or microscope.
-
Data Analysis: Plot the fluorescence intensity as a function of the 2'-amino-ATP concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Conclusion and Future Directions
2'-amino-ATP is a versatile ATP analog with established and potential applications in molecular biology and pharmacology. Its ability to be incorporated by DNA polymerases offers a means for site-specific modification of DNA, while its potential as a P2 receptor ligand opens avenues for probing purinergic signaling and for drug discovery.
Further research is needed to fully characterize the properties of 2'-amino-ATP. Specifically, detailed kinetic studies with a broader range of DNA and RNA polymerases will enhance its utility in nucleic acid research. Comprehensive pharmacological profiling across all P2 receptor subtypes is crucial to elucidate its specific effects on purinergic signaling and to explore its therapeutic potential. The development of a robust and detailed synthesis protocol would also greatly facilitate its accessibility to the research community. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this valuable molecular tool.
References
- 1. Engineered split in Pfu DNA polymerase fingers domain improves incorporation of nucleotide γ-phosphate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human DNA Polymerase α Uses a Combination of Positive and Negative Selectivity to Polymerize Purine dNTPs with High Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies on the affinities of ATP derivatives for P2x-purinoceptors in rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP binding at human P2X1 receptors. Contribution of aromatic and basic amino acids revealed using mutagenesis and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2'-Deoxy-2'-aminoadenosine-5'-triphosphate (2'-amino-dATP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2'-Deoxy-2'-aminoadenosine-5'-triphosphate (2'-amino-dATP), a modified nucleotide of significant interest in molecular biology, diagnostics, and the development of novel therapeutics. This document details both chemical and enzymatic routes for its preparation, presents quantitative data for comparison, and provides detailed experimental protocols. Furthermore, this guide includes visualizations of synthetic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction
2'-Deoxy-2'-aminoadenosine-5'-triphosphate is an analog of the natural deoxynucleotide, 2'-deoxyadenosine-5'-triphosphate (dATP), where the hydroxyl group at the 2' position of the deoxyribose sugar is replaced by an amino group. This modification imparts unique chemical properties to the nucleotide, making it a valuable tool for a variety of biochemical applications. When incorporated into DNA, 2'-amino-dATP can enhance nuclease resistance and alter the structural and functional properties of the nucleic acid.[1][2] These characteristics make it a valuable probe for studying DNA-protein interactions, a component in the development of aptamers, and a building block for modified nucleic acid-based drugs.[3][4]
Synthesis Methodologies
The synthesis of 2'-amino-dATP can be achieved through two primary approaches: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.
Chemical Synthesis
The chemical synthesis of 2'-amino-dATP typically involves a multi-step process that begins with the synthesis of the precursor nucleoside, 2'-amino-2'-deoxyadenosine (B84144), followed by its triphosphorylation.
2.1.1. Synthesis of 2'-amino-2'-deoxyadenosine
A common strategy for the synthesis of 2'-amino-2'-deoxyadenosine starts from a readily available and protected adenosine (B11128) derivative. The synthesis involves the introduction of an azide (B81097) group at the 2' position with inversion of stereochemistry, followed by reduction to the desired amino group.[5]
2.1.2. Triphosphorylation of 2'-amino-2'-deoxyadenosine
Once the modified nucleoside is obtained, the 5'-hydroxyl group is converted to a triphosphate. A widely used method for this transformation is the Yoshikawa procedure, which involves reaction with phosphoryl chloride in a phosphate (B84403) solvent, followed by treatment with pyrophosphate. While specific yields for the triphosphorylation of 2'-amino-2'-deoxyadenosine are not widely reported, general yields for the synthesis of dNTPs using a "one-pot, three-step" strategy are in the range of 65-70%.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. This approach typically utilizes a cascade of kinase enzymes to phosphorylate the precursor nucleoside or its monophosphate derivative.
A one-pot enzymatic cascade reaction can be employed for the synthesis of 2'-amino-dATP starting from 2'-amino-2'-deoxyadenosine.[1] This process generally involves three key enzyme activities:
-
Nucleoside Kinase (NK): Catalyzes the initial phosphorylation of the nucleoside to its 5'-monophosphate.
-
Nucleoside Monophosphate Kinase (NMPK): Converts the 5'-monophosphate to the 5'-diphosphate.
-
Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation to the 5'-triphosphate.
The overall efficiency of the cascade can be significantly enhanced by incorporating an ATP regeneration system, which continuously replenishes the phosphate donor.[1] Pyruvate kinase and phosphoenolpyruvate (B93156) are commonly used for this purpose.[6] The yields of enzymatic synthesis of modified nucleoside triphosphates can vary widely, from 4% to over 99%, depending on the specific substrate and the presence of a regeneration system.[1]
Quantitative Data
The following tables summarize the available quantitative data for commercially available 2'-amino-dATP and general synthesis yields for related compounds.
| Parameter | Value | Reference |
| Purity (Commercial) | ≥90% (AX-HPLC) | [3] |
| Purity (Commercial) | ≥95% (HPLC) | [4] |
| Molar Mass (Free Acid) | 506.20 g/mol | [4] |
| Extinction Coefficient (at 258 nm, pH 7.5) | 15.4 L mmol⁻¹ cm⁻¹ | [4] |
Table 1: Physicochemical Properties of 2'-amino-dATP
| Synthesis Method | Compound | Yield | Reference |
| "One-pot, three-step" Chemical Synthesis | dNTPs (general) | 65-70% | |
| Enzymatic Cascade (without regeneration) | Modified NTPs | 4-26% | [1] |
| Enzymatic Cascade (with regeneration) | Modified NTPs | up to >99% | [1] |
Table 2: Representative Yields for Nucleotide Synthesis
Experimental Protocols
Chemical Synthesis of 2'-amino-2'-deoxyadenosine
This protocol is adapted from a general method for the synthesis of 2'-amino-2'-deoxyadenosine derivatives.[5]
Step 1: Protection of 3',5'-hydroxyl groups of Adenosine.
-
Dissolve adenosine in pyridine (B92270).
-
Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂) and stir at room temperature for 4 hours.
-
Purify the 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) protected adenosine by silica (B1680970) gel chromatography.
Step 2: Introduction of the Azido Group at the 2' position.
-
Dissolve the protected adenosine in dichloromethane (B109758) (DCM).
-
Add 4-dimethylaminopyridine (B28879) (DMAP) and cool to 0°C.
-
Add trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and stir for 1 hour.
-
Add sodium azide (NaN₃) in dimethylformamide (DMF) and stir at room temperature for 5 hours.
-
Purify the resulting 2'-azido-2'-deoxyadenosine (B1229883) derivative by silica gel chromatography.
Step 3: Reduction of the Azido Group.
-
Dissolve the 2'-azido derivative in methanol (B129727).
-
Add 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature for 15 hours.
-
Filter the catalyst and concentrate the filtrate to obtain the protected 2'-amino-2'-deoxyadenosine.
Step 4: Deprotection.
-
Suspend the protected 2'-amino-2'-deoxyadenosine in methanol.
-
Add ammonium (B1175870) fluoride (B91410) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Purify the final product, 2'-amino-2'-deoxyadenosine, by chromatography.
Chemical Triphosphorylation of 2'-amino-2'-deoxyadenosine
This is a general protocol based on the Yoshikawa method.
-
Co-evaporate 2'-amino-2'-deoxyadenosine with pyridine and suspend in trimethyl phosphate.
-
Cool the mixture to 0°C and add phosphoryl chloride (POCl₃) dropwise.
-
Stir the reaction at 0°C for 2-4 hours.
-
In a separate flask, prepare a solution of tributylammonium (B8510715) pyrophosphate in DMF with tributylamine.
-
Add the pyrophosphate solution to the reaction mixture and stir for 1 hour.
-
Quench the reaction with triethylammonium (B8662869) bicarbonate (TEAB) buffer.
-
Purify the crude 2'-amino-dATP by anion-exchange chromatography (e.g., DEAE-Sephadex) followed by HPLC.
Enzymatic Synthesis of 2'-amino-dATP
This protocol is based on a standardized one-pot enzymatic cascade reaction.[1]
Reaction Mixture (50 µL):
-
70 mM Tris-HCl, pH 7.6
-
5 mM MgCl₂
-
1 mM 2'-amino-2'-deoxyadenosine
-
3.6 mM ATP (as phosphate donor)
-
5 mM Phosphoenolpyruvate (PEP)
-
0.17 mg/mL Pyruvate Kinase (PK)
-
Nucleoside Kinase (e.g., deoxyadenosine (B7792050) kinase) - concentration to be optimized
-
Nucleoside Monophosphate Kinase (e.g., adenylate kinase) - concentration to be optimized
-
Nucleoside Diphosphate Kinase - concentration to be optimized
Procedure:
-
Combine all components in a microcentrifuge tube.
-
Incubate at 37°C.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, terminate it by adding an equal volume of methanol and centrifuging.
-
Purify the 2'-amino-dATP from the supernatant using anion-exchange HPLC.
Visualizations
Synthesis Pathways
References
- 1. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. 2'NH2-dATP, Adenosines labeled with free Amino groups (-NH2) - Jena Bioscience [jenabioscience.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
The Advent and Application of 2'-Amino-ATP: A Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Biochemical Significance of a Key Adenosine (B11128) Triphosphate Analog for Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of 2'-amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP), a pivotal analog of adenosine triphosphate (ATP) that has found widespread application in biochemical and drug discovery research. We delve into the historical context of its discovery, detail its chemical synthesis, and explore its multifaceted roles as a molecular probe, an inhibitor of enzymatic processes, and a tool in the development of novel therapeutics. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key applications are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz DOT language to offer a clear graphical representation of the underlying molecular interactions and processes.
Discovery and Historical Context
The journey of 2'-amino-ATP is rooted in the broader history of the chemical modification of nucleosides and nucleotides, a field that has been instrumental in advancing our understanding of nucleic acid biochemistry and has paved the way for the development of numerous therapeutic agents. The initial impetus for synthesizing nucleotide analogs was to create tools to probe the intricate mechanisms of enzymes that utilize nucleotides as substrates, such as DNA and RNA polymerases.
The development of modified oligonucleotides for chemotherapeutic applications spurred significant interest in synthesizing a wide array of nucleotide analogs.[1] Early work in the mid-20th century focused on modifications to the phosphate (B84403) backbone, the heterocyclic bases, and the sugar moiety of nucleotides. These studies laid the groundwork for the synthesis of analogs like 2'-amino-ATP, where the hydroxyl group at the 2' position of the ribose sugar is replaced by an amino group. This seemingly subtle modification has profound effects on the molecule's chemical properties and its interactions with enzymes.
Chemical Synthesis of 2'-Amino-ATP
The synthesis of 2'-amino-ATP is a multi-step process that begins with a protected adenosine precursor. While a specific detailed protocol for 2'-amino-ATP was not found in the search results, a general and adaptable methodology can be derived from the synthesis of similar amino-modified nucleoside triphosphates, such as 5'-amino-2',5'-dideoxyadenosine-5'-N-triphosphate.[1][2]
A plausible synthetic route involves the following key transformations:
-
Protection of the 5' and 3' hydroxyl groups of adenosine to prevent unwanted side reactions.
-
Introduction of an azide (B81097) group at the 2' position of the ribose sugar, typically through a nucleophilic substitution reaction. This is a critical step that sets the stage for the introduction of the amino group.
-
Reduction of the 2'-azido group to a 2'-amino group.
-
Triphosphorylation of the 5' hydroxyl group to yield the final 2'-amino-ATP product. A common method for this step is the one-pot, three-step Ludwig-Eckstein synthesis.[4][5]
Experimental Protocol: General Synthesis of a 2'-Amino Nucleoside Triphosphate
This protocol is adapted from the synthesis of related amino-nucleotides and should be optimized for 2'-amino-ATP.
Step 1: Synthesis of 2'-Azido-2'-deoxyadenosine:
-
Start with a suitably protected adenosine derivative.
-
Activate the 2'-hydroxyl group, for example, by converting it to a good leaving group like a triflate or tosylate.
-
Displace the leaving group with an azide salt (e.g., sodium azide) in an appropriate solvent.
-
Deprotect the sugar hydroxyls to yield 2'-azido-2'-deoxyadenosine.
Step 2: Reduction to 2'-Amino-2'-deoxyadenosine (B84144):
-
Reduce the 2'-azido group using a reducing agent such as hydrogen sulfide (B99878) in pyridine (B92270) or by Staudinger reduction using triphenylphosphine (B44618) followed by hydrolysis.
Step 3: Triphosphorylation to 2'-Amino-2'-deoxyadenosine-5'-triphosphate:
-
Dissolve the 2'-amino-2'-deoxyadenosine in a suitable solvent (e.g., trimethyl phosphate).
-
Add phosphorus oxychloride (POCl₃) to perform the initial monophosphorylation at the 5'-hydroxyl group.
-
Quench the reaction and then add pyrophosphate to form the triphosphate.
-
Purify the resulting 2'-amino-ATP using ion-exchange chromatography.
Below is a DOT script visualizing the general workflow for the synthesis of an amino-modified nucleoside triphosphate.
Caption: General workflow for synthesizing 2'-amino-ATP.
Biochemical Applications and Mechanisms of Action
2'-amino-ATP has proven to be a versatile tool in biochemistry, primarily due to the unique properties conferred by the 2'-amino group. This modification alters the sugar pucker conformation and introduces a potential site for hydrogen bonding, which can significantly affect its interaction with enzymes.
Probe for DNA and RNA Polymerases
One of the primary applications of 2'-amino-ATP is as a probe to study the mechanism of DNA and RNA polymerases.[6] By substituting ATP with 2'-amino-ATP in in vitro transcription or replication assays, researchers can investigate the steric and electronic requirements of the polymerase active site.
Experimental Protocol: RNA Polymerase Incorporation Assay
-
Reaction Setup: Prepare a reaction mixture containing a DNA template with a promoter recognized by the specific RNA polymerase, the RNA polymerase enzyme, and a buffer system with optimal pH and salt concentrations.
-
Nucleotide Addition: Initiate transcription by adding a mixture of the four standard ribonucleoside triphosphates (NTPs), with one being radioactively or fluorescently labeled for detection. In the experimental condition, replace ATP with 2'-amino-ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase.
-
Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).
-
Analysis: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the labeled transcripts by autoradiography or fluorescence imaging. The length and amount of the transcripts provide information on the efficiency of incorporation of 2'-amino-ATP.
The following DOT script illustrates the workflow for an RNA polymerase incorporation assay.
Caption: Workflow for an RNA polymerase incorporation assay.
Enzyme Inhibition
2'-amino-ATP can also act as a competitive inhibitor of ATP-dependent enzymes. The amino group at the 2' position can sterically hinder the proper positioning of the nucleotide in the active site or alter the binding affinity, thus preventing the catalytic reaction from proceeding.
| Enzyme Target | Inhibition Constant (Ki) | Notes |
| Escherichia coli CTP Synthase | 2.3 mM | Weak competitive inhibitor of ATP. |
This table summarizes the known quantitative data for the inhibitory activity of 2'-amino-ATP.
The following DOT script illustrates the principle of competitive inhibition by 2'-amino-ATP.
Caption: Mechanism of competitive inhibition by 2'-amino-ATP.
Role in Drug Development
The unique properties of 2'-amino-ATP and other nucleoside analogs have made them valuable assets in drug discovery, particularly in the development of antiviral agents.[3] The general strategy involves designing analogs that are selectively recognized and incorporated by viral polymerases but not by host cell polymerases, leading to the termination of viral replication.
While 2'-amino-ATP itself may not be a frontline antiviral drug, its study provides crucial structure-activity relationship (SAR) data for the design of more potent and selective inhibitors. For instance, understanding how the 2'-amino modification affects binding to a viral RNA-dependent RNA polymerase (RdRp) can guide the synthesis of new derivatives with improved antiviral activity and reduced toxicity.
Antiviral Screening Assays
2'-amino-ATP can be utilized in high-throughput screening (HTS) assays to identify novel inhibitors of viral polymerases.
Experimental Protocol: High-Throughput Antiviral Screening
-
Assay Plate Preparation: In a multi-well plate format, add the viral polymerase, a suitable template, and a buffer system.
-
Compound Addition: Add compounds from a chemical library to be screened to individual wells.
-
Initiation of Reaction: Start the reaction by adding a mixture of NTPs, including a labeled nucleotide and 2'-amino-ATP as a competitor or reference inhibitor.
-
Detection: After a set incubation time, measure the signal from the incorporated labeled nucleotide. A decrease in signal in the presence of a test compound indicates potential inhibition of the polymerase.
-
Hit Validation: Promising "hits" are then subjected to further dose-response studies to determine their potency (e.g., IC₅₀ value).
The following DOT script outlines a typical HTS workflow for antiviral drug discovery.
Caption: HTS workflow for identifying viral polymerase inhibitors.
Conclusion
2'-amino-ATP has emerged as a valuable molecular tool in the fields of biochemistry and drug discovery. Its unique structural modification allows for the detailed investigation of enzyme mechanisms and provides a platform for the rational design of novel therapeutic agents. The synthetic protocols, though requiring careful optimization, are accessible, and the applications of this analog in studying polymerases and in screening for new drugs continue to expand. The quantitative data and experimental workflows presented in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of 2'-amino-ATP in their scientific endeavors. As our understanding of the intricate cellular signaling pathways and the mechanisms of viral replication deepens, the importance of precisely engineered nucleotide analogs like 2'-amino-ATP is set to grow even further.
References
- 1. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Differences Between 2'-NH2-ATP and ATP for Researchers, Scientists, and Drug Development Professionals
An authoritative overview of the structural, chemical, and biological distinctions between 2'-Amino-ATP and its natural counterpart, Adenosine Triphosphate, providing critical insights for experimental design and therapeutic development.
Executive Summary
Adenosine triphosphate (ATP) is the universal energy currency in biological systems and a key signaling molecule. The modification of its ribose sugar moiety offers a powerful tool to probe and modulate ATP-dependent processes. This technical guide provides a comprehensive comparison of 2'-amino-2'-deoxyadenosine-5'-triphosphate (2'-NH2-ATP) and ATP. The core molecular difference lies in the substitution of the 2'-hydroxyl group on the ribose sugar of ATP with an amino group in this compound. This seemingly subtle alteration has profound implications for the molecule's chemical properties, its interaction with ATP-binding proteins, and its overall biological activity. This document details these differences through comparative data, experimental protocols, and pathway visualizations to empower researchers in leveraging this compound as a strategic tool in their investigations.
Molecular Structure and Physicochemical Properties
The fundamental distinction between ATP and this compound is the presence of an amino group (-NH2) at the 2' position of the ribose sugar in place of the hydroxyl group (-OH) in ATP. This substitution alters the hydrogen bonding potential, stereochemistry, and reactivity of the ribose ring, which in turn influences the molecule's interaction with enzymes and other proteins.

Figure 1. Chemical structures of ATP and this compound, highlighting the key difference at the 2' position of the ribose sugar.
A summary of the key physicochemical properties is presented in the table below.
| Property | ATP | This compound | References |
| Molecular Formula | C₁₀H₁₆N₅O₁₃P₃ | C₁₀H₁₇N₆O₁₂P₃ | |
| Molecular Weight | 507.18 g/mol | 506.19 g/mol | |
| pKa | ~4.0, ~6.5 | Data not available | |
| Solubility | Soluble in water | Soluble in water | |
| Fluorescence | Non-fluorescent | Intrinsically fluorescent (Excitation: ~280 nm, Emission: ~350 nm) | [1] |
| Stability | Stable at neutral pH (6.8-7.4); hydrolyzes at extreme pH.[2] | Generally stable; specific comparative data on pH and temperature stability is limited. |
Interaction with ATP-Dependent Enzymes and Proteins
The substitution at the 2' position significantly impacts how this compound interacts with the ATP-binding pockets of various enzymes. While some enzymes can tolerate this modification, for others, it leads to altered binding affinity, catalytic activity, or even inhibition.
Binding Affinity and Enzyme Kinetics
Quantitative data on the interaction of this compound with a range of enzymes is crucial for its application as a research tool. The following table summarizes available data comparing the kinetic parameters of ATP and this compound.
| Enzyme | Organism/Source | Substrate/Inhibitor | K_m / K_i (μM) | k_cat (s⁻¹) / % Activity | References |
| CTP Synthase | Escherichia coli | ATP (Substrate) | - | 100% | [3] |
| This compound (Inhibitor) | 2300 (K_i) | - | [3] | ||
| Deoxycytidine Kinase (dCK) | Human | ATP (Phosphate Donor) | Similar to this compound | 100% | [4] |
| 2'-deoxyadenosine-3'-triphosphate | Similar to ATP | Similar to ATP | [4] | ||
| Deoxyguanosine Kinase (dGK) | Human | ATP (Phosphate Donor) | Lower than this compound | 100% | [4] |
| 2'-deoxyadenosine-3'-triphosphate | Higher than ATP | Comparable to ATP | [4] |
Note: Data for this compound is often reported as 2'-amino-2'-deoxy-ATP. Some literature refers to related compounds like 2'-deoxyadenosine-3'-triphosphate, which has a similar modification on the ribose ring.
The available data indicates that this compound can act as a weak competitive inhibitor for some enzymes, like CTP synthase.[3] For certain kinases, such as dCK and dGK, related 2'-modified ATP analogs can serve as phosphate (B84403) donors, sometimes with comparable or slightly altered kinetics compared to ATP.[4] The impact of the 2'-amino modification is highly dependent on the specific architecture of the ATP-binding site of each enzyme.
Experimental Applications and Protocols
The unique properties of this compound make it a valuable tool in various experimental contexts, from probing enzyme mechanisms to labeling nucleic acids.
Probing ATP-Binding Sites and Enzyme Mechanisms
Due to its structural similarity to ATP, this compound can be used to investigate the stringency of the ATP-binding pocket of enzymes. By comparing the binding and activity of an enzyme with ATP versus this compound, researchers can infer the importance of the 2'-hydroxyl group for substrate recognition and catalysis.
Nucleic Acid Labeling
The amino group on this compound provides a reactive handle for the covalent attachment of reporter molecules such as fluorophores or biotin (B1667282). This allows for the enzymatic incorporation of labeled nucleotides into nucleic acids.
This protocol is an adaptation of standard RNA labeling procedures, substituting a modified this compound for the labeling reaction.
Materials:
-
T4 RNA Ligase
-
10X T4 RNA Ligase Buffer (0.5 M Tris-HCl, pH 7.8, 0.1 M MgCl₂, 0.1 M DTT, 10 mM ATP)
-
RNA to be labeled
-
This compound labeled with a reporter molecule (e.g., biotin or a fluorophore)
-
RNase-free water
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
In an RNase-free microfuge tube, combine the following:
-
2 µL 10X T4 RNA Ligase Buffer
-
50-100 pmol RNA
-
Equimolar amount (50-100 pmol) of labeled this compound
-
RNase-free water to a final volume of 18 µL
-
-
Add 2 µL of T4 RNA Ligase (10 units).
-
Incubate the reaction at 4°C overnight (10-12 hours).
-
Remove unincorporated labeled this compound by passing the reaction mixture through a Sephadex G-25 spin column according to the manufacturer's instructions.
Application in Signaling Pathways: Probing P2X Receptor Function
P2X receptors are ATP-gated ion channels involved in a wide range of physiological processes. ATP analogs are invaluable tools for dissecting the activation and deactivation kinetics of these receptors. While direct studies using this compound on P2X receptors are not extensively documented, the use of other 2'-modified nucleotides suggests its potential utility in this area. The following diagram illustrates a hypothetical experimental design to investigate the effect of this compound on P2X receptor deactivation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Reproducible and efficient new method of RNA 3’-end labelling by CutA nucleotidyltransferase-mediated CC-tailing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Striking ability of adenosine-2'(3')-deoxy-3'(2')-triphosphates and related analogues to replace ATP as phosphate donor for all four human, and the Drosophila melanogaster, deoxyribonucleoside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-NH2-ATP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-NH2-ATP), a modified adenosine (B11128) triphosphate (ATP) analog. This document consolidates key technical data, supplier information, a detailed experimental protocol for its use in molecular biology, and a visual representation of the experimental workflow.
Core Compound Information
Chemical Name: 2'-Amino-2'-deoxyadenosine-5'-triphosphate Synonyms: 2'-amino-2'-deoxy ATP, 2'-NH2-dATP CAS Number: 61468-88-0
Molecular Formula: C₁₀H₁₇N₆O₁₂P₃[1] Molecular Weight: 506.20 g/mol (free acid)[1]
Physicochemical and Biological Properties
This compound is an analog of deoxyadenosine (B7792050) triphosphate (dATP) where the hydroxyl group at the 2' position of the ribose sugar is replaced by an amino group. This modification confers unique properties to the molecule, making it a valuable tool in various biochemical and molecular biology applications. It is known to be a weak competitive inhibitor of ATP, with a reported Ki of 2.3 mM.[2] Its primary applications include nucleic acid labeling and the enzymatic synthesis of modified DNA for aptamer selection and analysis of protein-nucleic acid interactions.[1]
Commercial Suppliers
A number of reputable suppliers offer this compound for research purposes. The following table summarizes some of the key suppliers and their offerings.
| Supplier | Product Name | Catalog Number (Example) | Purity | Formulation |
| Jena Bioscience | 2'NH2-dATP | NU-244S | ≥ 95% (HPLC) | 100 mM solution in water |
| TriLink BioTechnologies | 2'-Amino-2'-deoxyadenosine-5'-Triphosphate | N-1046 | ≥90% by AX-HPLC | 100 mM solution in H₂O |
| DC Chemicals | This compound | - | - | Powder |
| BIOLOG Life Science Institute | 2'-NH₂-ATP | A 113 | > 95% HPLC | 10 mM aqueous solution |
| Cayman Chemical | 2'-Amino-2'-deoxyadenosine-5'-O-triphosphate (sodium salt) | - | ≥95% | A solution in water |
Experimental Protocol: Enzymatic Incorporation of this compound into DNA
The following protocol is adapted from a study on the polymerase incorporation of amino-modified nucleotides and details a method for incorporating this compound into a DNA strand using the Klenow fragment of E. coli DNA polymerase I.[3] This method is fundamental for generating modified nucleic acids for various downstream applications, such as SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for aptamer generation.
Objective: To enzymatically incorporate this compound into a growing DNA strand in place of its natural counterpart, dATP.
Materials and Reagents:
| Reagent | Stock Concentration | Final Concentration |
| Primer-template duplex | ~0.02 mM | ~0.01 mM |
| Tris-HCl, pH 9.5 | - | 45 mM |
| Dithiothreitol (DTT) | - | 10 mM |
| MgCl₂ | - | 20 mM |
| This compound | - | 4 mM |
| dCTP, dGTP, dTTP (each) | - | 0.1 mM |
| Klenow fragment (exo-) | - | 5 units per 10 µL reaction |
| TE Buffer, pH 8.0 | - | - |
| Sephadex G50 column | - | - |
Procedure:
-
Primer-Template Annealing: Prepare the primer-template duplex by annealing a radiolabeled primer (~1.6 pmol) with a single-stranded DNA template (~2.4 pmol) in a solution containing 20 mM MgCl₂ and 50 mM NaOAc.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 10 µL reaction mixture containing:
-
~0.01 mM primer-template duplex
-
45 mM Tris-HCl, pH 9.5
-
10 mM DTT
-
20 mM MgCl₂
-
4 mM this compound
-
0.1 mM each of dCTP, dGTP, and dTTP
-
5 units of Klenow fragment (exo-) polymerase.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the enzymatic extension of the primer.
-
Purification: Stop the reaction by adding 30 µL of TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0). Purify the resulting modified DNA from unincorporated nucleotides using a Sephadex G50 column.
-
Analysis: The incorporation of this compound can be verified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) to observe the size shift of the extended primer.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the enzymatic incorporation of this compound into a DNA strand, as detailed in the protocol above.
Caption: A flowchart of the key steps for incorporating this compound into DNA.
Signaling and Mechanism of Action
While this compound is primarily utilized as a building block for modified nucleic acids, its structural similarity to ATP means it can interact with ATP-binding proteins and enzymes. As a competitive inhibitor of ATP, it can be used to probe the ATP-binding sites of enzymes.[2] In the context of DNA polymerases, the 2'-amino modification is tolerated by certain enzymes, allowing for its incorporation into a growing DNA chain.[3] This incorporation is a key step in the SELEX process, where a library of nucleic acids is enriched for molecules with a specific binding affinity for a target. The amino group provides a reactive handle for subsequent chemical modifications, such as the attachment of fluorophores or other labels.
The diagram below illustrates the general mechanism of how an ATP analog like this compound interacts with an enzyme's active site compared to the natural substrate, ATP.
Caption: Competitive inhibition of an enzyme by this compound versus natural ATP binding.
References
Commercial sources of 2'-amino-ATP
An In-Depth Technical Guide to Commercial Sources of 2'-Amino-ATP for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP) is a crucial modified nucleotide analog of adenosine (B11128) triphosphate (ATP). Its unique structural modification, the substitution of the hydroxyl group at the 2' position of the ribose sugar with an amino group, confers specific chemical properties that make it a versatile tool in various biochemical and molecular biology applications. This guide provides a comprehensive overview of the commercial sources of 2'-amino-ATP, its key applications, and technical data to assist researchers in its effective utilization.
Commercial Suppliers and Product Specifications
A variety of life science companies supply 2'-amino-ATP, often with differing formulations, purity levels, and concentrations. The following tables summarize the key quantitative data from prominent commercial suppliers to facilitate straightforward comparison.
| Supplier | Catalog Number | Purity | Concentration | Formulation | Salt Form |
| MedchemExpress | HY-113633 | >95% | Not specified | Not specified | Not specified |
| Cayman Chemical | 16629 | ≥95% | Not specified | A solution in water | Sodium salt |
| BIOLOG Life Science Institute | A 113 | > 95% HPLC | 10 mM | Aqueous solution (pH 7.6) | Sodium salt |
| Jena Bioscience | NU-244 | ≥ 95 % (HPLC) | 100 mM - 110 mM | Solution in water | Sodium salt |
| TriLink BioTechnologies | N-1001 | ≥90% by AX-HPLC | 100 mM | H₂O | Li+ |
| MyBioSource | MBS256416 | > 95% | Not specified | Not specified | Not specified |
| Supplier | Molecular Formula (Free Acid) | Molecular Weight (Free Acid) | Storage Temperature | Spectroscopic Properties (λmax) |
| MedchemExpress | C₁₀H₁₇N₆O₁₂P₃ | 506.20 g/mol | -20°C (in solvent) | Not specified |
| Cayman Chemical | C₁₀H₁₃N₆O₁₃P₃ • 4Na | 610.1 g/mol (as tetrasodium (B8768297) salt) | -20°C | Not specified |
| BIOLOG Life Science Institute | C₁₀H₁₇N₆O₁₂P₃ | 506.2 g/mol | -70°C | 259 nm |
| Jena Bioscience | C₁₀H₁₇N₆O₁₂P₃ | 506.20 g/mol | -20°C | 258 nm |
| TriLink BioTechnologies | C₁₀H₁₇N₆O₁₃P₃ | 522.20 g/mol | -20°C or below | Not specified |
| MyBioSource | Not specified | Not specified | Not specified | Not specified |
Key Applications and Experimental Protocols
2'-amino-ATP is utilized in a range of molecular biology techniques, primarily due to the reactive primary amine group at the 2' position, which can be used for labeling and other modifications.
Nucleic Acid Labeling
The primary amino group on the 2' position of the ribose allows for the covalent attachment of various labels, such as fluorophores and biotin, post-incorporation into RNA. This is particularly useful for generating probes for microarray analysis, in situ hybridization, and other detection methods.
Experimental Protocol: Enzymatic Incorporation and Labeling of RNA
This protocol is a generalized procedure based on methods utilizing T7 RNA polymerase for the incorporation of modified nucleotides.
-
Transcription Reaction Setup:
-
Assemble a 20 µL transcription reaction containing:
-
1 µg of a DNA template with a T7 promoter.
-
2 µL of 10x T7 RNA Polymerase reaction buffer.
-
2 µL of a standard NTP mix (10 mM each of GTP, CTP, UTP).
-
2 µL of 10 mM ATP.
-
X µL of 10 mM 2'-amino-ATP (the amount can be varied to achieve the desired incorporation ratio).
-
2 µL of T7 RNA Polymerase.
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation: Incubate the reaction at 37°C for 2 to 4 hours.
-
RNA Purification: Purify the resulting RNA using a standard method such as lithium chloride precipitation or a commercial RNA cleanup kit.
-
Post-transcriptional Labeling:
-
Resuspend the purified amino-modified RNA in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Add an amine-reactive dye (e.g., an NHS-ester functionalized fluorophore) in a molar excess.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Final Purification: Purify the labeled RNA from the unreacted dye using a gel filtration column or ethanol (B145695) precipitation.
Competitive Inhibition of ATP-dependent Enzymes
2'-amino-ATP can act as a competitive inhibitor for some ATP-dependent enzymes.[1] It binds to the ATP binding site but may not be efficiently utilized as a substrate, leading to inhibition of the enzyme's activity.
Experimental Protocol: Enzyme Inhibition Assay
This is a general protocol to assess the inhibitory effect of 2'-amino-ATP on an ATP-dependent kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the kinase and its substrate in an appropriate assay buffer.
-
Prepare serial dilutions of 2'-amino-ATP and a control of standard ATP.
-
-
Assay Setup:
-
In a microplate, add the kinase and its substrate to each well.
-
Add varying concentrations of 2'-amino-ATP to the experimental wells and corresponding concentrations of ATP to the control wells.
-
Initiate the reaction by adding a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).
-
-
Incubation and Detection:
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) at different time points.
-
-
Data Analysis:
-
Plot the enzyme activity against the concentration of 2'-amino-ATP.
-
Determine the inhibitory constant (Ki) by fitting the data to an appropriate enzyme inhibition model. MedchemExpress reports a Ki of 2.3 mM for 2'-amino-ATP as a weak competitive inhibitor of ATP.[1]
-
Conclusion
2'-amino-ATP is a valuable modified nucleotide for researchers in molecular biology and drug development. The availability from multiple commercial suppliers provides a range of options in terms of formulation and quantity. The data and protocols presented in this guide are intended to provide a solid foundation for the successful application of 2'-amino-ATP in various experimental contexts. It is always recommended to consult the specific product datasheets from the supplier for the most accurate and up-to-date information.
References
A Technical Guide to the Purity and Quality Specifications of 2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-NH2-ATP)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for 2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-NH2-ATP), a critical nucleotide analog used in various biochemical and pharmacological studies. This document outlines typical quality control parameters, detailed experimental methodologies for its synthesis, purification, and analysis, and explores its role in cellular signaling pathways.
Quality and Purity Specifications
The usability of this compound in research and drug development is critically dependent on its purity and quality. High-purity material is essential to ensure reproducible and reliable experimental outcomes. The following tables summarize the key quantitative specifications for high-quality this compound, compiled from various commercial and research sources.
Table 1: Physicochemical and Purity Specifications for this compound
| Parameter | Specification | Method of Analysis |
| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC) |
| Form | Solution in water or lyophilized solid | Visual Inspection |
| Concentration (if solution) | Typically 10-100 mM | UV-Vis Spectroscopy |
| pH (if solution) | 7.0 - 8.0 | pH meter |
| Identity | Conforms to the structure of this compound | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
Table 2: Spectroscopic Properties
| Parameter | Value | Conditions |
| λmax | ~260 nm | pH 7.0 |
| Molar Extinction Coefficient (ε) | ~15,400 L·mol⁻¹·cm⁻¹ at λmax | pH 7.0 |
Synthesis and Purification Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the desired product. The general synthetic strategy involves the chemical modification of adenosine (B11128) to introduce the amino group at the 2' position of the ribose sugar, followed by phosphorylation to yield the triphosphate.
Synthesis of 2'-Amino-2'-deoxyadenosine (B84144)
A common route for the synthesis of 2'-amino-2'-deoxyadenosine involves the following key steps, adapted from protocols for similar 2'-modified nucleosides:
-
Protection of the 3' and 5' hydroxyl groups: The 3' and 5' hydroxyl groups of adenosine are typically protected using suitable protecting groups, such as silyl (B83357) ethers (e.g., TBDMS), to prevent their reaction in subsequent steps.
-
Activation of the 2'-hydroxyl group: The 2'-hydroxyl group is activated for nucleophilic substitution, often by conversion to a good leaving group, such as a tosylate or mesylate.
-
Azide (B81097) substitution: The activated 2' position is then reacted with an azide source, such as sodium azide, in a nucleophilic substitution reaction (SN2), leading to the formation of 2'-azido-2'-deoxyadenosine. This reaction proceeds with an inversion of stereochemistry.
-
Reduction of the azide group: The 2'-azido group is reduced to a 2'-amino group. A common and efficient method for this transformation is the Staudinger reaction, using a phosphine (B1218219) reagent like triphenylphosphine (B44618) followed by hydrolysis.
-
Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed to yield 2'-amino-2'-deoxyadenosine.
Triphosphorylation of 2'-Amino-2'-deoxyadenosine
The final step is the phosphorylation of the 5'-hydroxyl group to form the triphosphate. A widely used and effective method is the one-pot, three-step Yoshikawa procedure or variations thereof:
-
Monophosphorylation: The 2'-amino-2'-deoxyadenosine is first monophosphorylated at the 5' position using a phosphorylating agent like phosphoryl chloride (POCl₃) in a suitable solvent such as trimethyl phosphate.
-
Conversion to the triphosphate: The resulting 5'-monophosphate is then reacted in situ with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate, to form the triphosphate.
-
Hydrolysis: The reaction mixture is then hydrolyzed to yield the final product, this compound.
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and partially phosphorylated species. Anion-exchange chromatography is the most effective method for this purpose.
Protocol for Anion-Exchange Chromatography:
-
Column Resin: A weak anion-exchange resin, such as DEAE-Sephadex or DEAE-cellulose, is commonly used.
-
Equilibration: The column is equilibrated with a low-concentration buffer, for example, 20 mM triethylammonium (B8662869) bicarbonate (TEAB) at pH 7.5.
-
Sample Loading: The crude this compound solution is loaded onto the column.
-
Elution: The bound nucleotides are eluted using a linear gradient of increasing salt concentration, typically from 20 mM to 1 M TEAB. The different phosphorylated species (monophosphate, diphosphate, and triphosphate) will elute at different salt concentrations due to their increasing negative charge.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC and UV-Vis spectroscopy to identify those containing the pure this compound.
-
Desalting: The pooled fractions containing the pure product are desalted, often by lyophilization, to remove the volatile TEAB buffer.
Analytical Methods for Quality Control
A robust set of analytical methods is required to ensure the purity, identity, and quality of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound.
Protocol for Reversed-Phase HPLC (RP-HPLC):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase A: 0.1 M triethylammonium acetate (B1210297) (TEAA) or a similar ion-pairing agent in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
Purity Assessment: The purity is calculated based on the area percentage of the main peak corresponding to this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of this compound by determining its molecular weight. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is typically employed. The observed mass should correspond to the calculated mass of the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the identity and isomeric purity of this compound. ¹H, ¹³C, and ³¹P NMR spectra are all informative. The presence of the amino group at the 2' position will result in characteristic shifts in the signals of the ribose protons, which can be confirmed by 2D NMR techniques like COSY and HSQC. ³¹P NMR is used to confirm the presence of the triphosphate chain and to check for the presence of other phosphorylated species.
Biological Activity and Signaling Pathways
This compound is known to interact with purinergic receptors, a family of receptors that mediate a wide range of physiological responses to extracellular nucleotides. Specifically, it can act as an agonist at certain P2Y receptors, which are G protein-coupled receptors (GPCRs).
Activation of P2Y Receptors
Analogs of ATP, including those with modifications at the 2' position of the ribose, have been shown to be agonists at P2Y receptors. The binding of an agonist like this compound to a Gq-coupled P2Y receptor, such as the P2Y1 receptor, initiates a downstream signaling cascade.
P2Y1 Receptor Signaling Pathway
The activation of the P2Y1 receptor by an agonist leads to the activation of the Gq protein. The activated α-subunit of Gq, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration is a key signaling event that leads to various cellular responses, including smooth muscle contraction, platelet aggregation, and neurotransmission.
Experimental Workflows
A systematic workflow is essential for the quality control of this compound.
This comprehensive guide provides researchers, scientists, and drug development professionals with the essential technical information regarding the purity, quality, synthesis, analysis, and biological activity of this compound. Adherence to these specifications and methodologies is crucial for obtaining reliable and reproducible results in scientific investigations.
Handling and storage of 2'-amino-ATP solutions
An In-depth Technical Guide to the Handling and Storage of 2'-amino-ATP Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for handling, storing, and preparing 2'-aminoadenosine-5'-triphosphate (2'-amino-ATP) solutions to ensure their stability, purity, and performance in research and development applications. As a critical ATP analog, 2'-amino-ATP is utilized to investigate the substrate specificity of ATP-dependent enzymes like kinases and ATPases and to study nucleotide-dependent receptor interactions.[1] Maintaining its structural integrity is paramount for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Stability
2'-amino-ATP is an adenosine (B11128) triphosphate analog with an amino group substitution at the 2-position of the adenine (B156593) ring.[1] This modification allows it to act as a competitive binder at the active sites of ATP-dependent enzymes.[1] Understanding its fundamental properties is key to its proper handling.
Table 1: Physicochemical Properties of 2'-amino-ATP
| Property | Value | Source |
|---|---|---|
| Synonyms | 2-Aminoadenosine-5'-Triphosphate, DAP-rTP, 2,6-Diaminopurine-ribose-5'-Triphosphate | [1][2] |
| Molecular Formula | C10H17N6O13P3 (free acid) | [2] |
| Molecular Weight | 522.20 g/mol (free acid) | [2] |
| Purity (Typical) | ≥ 95% (as assessed by HPLC) | [2] |
| Supplied Form | Typically a 100 mM - 110 mM solution in water | [2] |
| Appearance | Colorless to slightly yellow solution | [2] |
| pH of Solution | 7.5 ±0.5 | [2] |
| Spectroscopic Data | λmax: 279 nm, ε: 9.89 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) |[2] |
Chemical Stability
The stability of 2'-amino-ATP is primarily dictated by the susceptibility of its phosphoanhydride bonds to hydrolysis. This degradation process is analogous to that of ATP, proceeding through the sequential loss of phosphate (B84403) groups to form 2'-amino-ADP and subsequently 2'-amino-AMP. This hydrolysis can be accelerated by factors such as elevated temperatures and non-optimal pH conditions.[3]
Caption: Hydrolytic degradation of 2'-amino-ATP.
Recommended Handling and Storage Protocols
Proper handling and storage are critical to prevent chemical degradation and contamination. The following guidelines are based on best practices for sensitive biological reagents.
Lyophilized Solid
While typically supplied as a solution, if working with a lyophilized powder, extreme care must be taken to prevent moisture contamination, which can significantly decrease long-term stability.[4]
-
Equilibration: Before opening, allow the vial to warm to room temperature inside a desiccator. This prevents atmospheric moisture from condensing on the cold powder.[5]
-
Weighing: Weigh the desired amount quickly in a controlled-humidity environment if possible.
-
Inert Atmosphere: After dispensing, purge the vial with an inert gas like dry nitrogen or argon before resealing to minimize oxidation.[5]
Aqueous Solutions
Commercial 2'-amino-ATP is often supplied as a ready-to-use aqueous solution.[2] Adherence to proper storage conditions is essential to maximize its shelf life.
Table 2: Recommended Storage Conditions for 2'-amino-ATP Solutions
| Parameter | Recommendation | Rationale & Details |
|---|---|---|
| Long-Term Storage Temp. | -20°C | Standard for preserving the integrity of nucleotides. A shelf life of 12 months is expected at this temperature.[2][6] |
| Short-Term Storage Temp. | 4°C | Acceptable for solutions that will be used within a few days. |
| Shipping/Transient Temp. | Shipped on gel packs | Short-term exposure (up to one cumulative week) to ambient temperatures is generally acceptable.[2][6] |
| Freeze-Thaw Cycles | Avoid repeated cycles | Prepare single-use aliquots to prevent degradation caused by repeated temperature fluctuations.[4] Frost-free freezers should be avoided due to their automatic defrosting cycles.[4] |
| Container | Sterile, nuclease-free polypropylene (B1209903) tubes | Minimizes contamination and prevents adsorption of the nucleotide to the container walls. |
| Light Exposure | Store in the dark | Protect from bright light to prevent potential photodegradation.[4] |
Caption: Recommended workflow for handling 2'-amino-ATP solutions.
Experimental Protocols
Protocol for Solution Preparation from Lyophilized Solid
This protocol outlines the steps to prepare a 100 mM stock solution of 2'-amino-ATP from a solid form.
-
Calculate Required Mass: Determine the mass of 2'-amino-ATP powder needed for your desired volume and concentration (e.g., for 1 mL of a 100 mM solution, use the molecular weight from Table 1).
-
Equilibrate and Weigh: Following the procedure in Section 2.1, allow the vial to reach room temperature in a desiccator before opening and weighing the powder.
-
Dissolution: Add the powder to the appropriate volume of sterile, nuclease-free water or a biological buffer (e.g., 10 mM Tris-HCl, pH 7.5). Vortex gently until fully dissolved.
-
pH Adjustment: Check the pH of the solution using a calibrated pH meter. The pH of nucleotide solutions can be acidic. Adjust to a final pH of 7.5 using small additions of a dilute base solution (e.g., 0.1 M NaOH or KOH).
-
Sterilization: For long-term storage, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the solution into single-use, sterile polypropylene tubes. Label clearly and store immediately at -20°C.
Protocol for Purity and Stability Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 2'-amino-ATP and monitoring its degradation over time.[2]
-
System Preparation:
-
HPLC System: A reverse-phase HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Detection: Set UV detector to 279 nm, the λmax for 2'-amino-ATP.[2]
-
-
Sample Preparation:
-
Dilute a small amount of the 2'-amino-ATP stock solution in Mobile Phase A to a final concentration of approximately 100 µM.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 279 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to 2'-amino-ATP and its potential degradation products (2'-amino-ADP, 2'-amino-AMP).
-
Calculate the purity by integrating the peak area of 2'-amino-ATP as a percentage of the total area of all nucleotide-related peaks.
-
For stability studies, repeat the analysis at various time points and compare the peak area percentages.
-
Caption: Workflow for assessing 2'-amino-ATP purity via HPLC.
Application Context: Enzyme Interaction
2'-amino-ATP functions by competing with endogenous ATP for the binding site on an enzyme. Its successful application depends on using a high-purity, non-degraded solution to ensure that observed effects are due to the analog itself and not its hydrolysis products or other contaminants.
Caption: 2'-amino-ATP competes with ATP for enzyme binding.
By adhering to these guidelines for handling, storage, and quality control, researchers can ensure the integrity of their 2'-amino-ATP solutions, leading to more accurate and reliable data in the study of nucleotide signaling and cellular metabolism.
References
Methodological & Application
Application Notes: Enzymatic Synthesis of 2'-Amino-Modified RNA using T7 RNA Polymerase
References
- 1. 2' NH2 Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 2. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in understanding oligonucleotide aptamers and their applications as therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T7 RNA Polymerase Protocol [worldwide.promega.com]
- 5. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 6. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Application Notes and Protocols for SELEX using 2'-amino-ATP for Aptamer Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systematic Evolution of Ligands by EXponential enrichment (SELEX) is a powerful in vitro selection process used to isolate nucleic acid aptamers with high affinity and specificity for a wide range of targets.[1][2] Aptamers, which are short, single-stranded DNA or RNA molecules, offer several advantages over traditional antibodies, including smaller size, ease of chemical synthesis and modification, low immunogenicity, and high stability.[3][4][5] The incorporation of modified nucleotides, such as 2'-amino-ATP, into the aptamer library can further enhance their properties, leading to aptamers with increased nuclease resistance and potentially improved binding affinities.[6] This document provides a detailed protocol and application notes for performing SELEX with a 2'-amino-ATP-modified RNA library to select for high-affinity aptamers.
The 2'-amino modification on the ribose sugar of ATP introduces a primary amine group. This modification can lead to aptamers with altered folding capabilities and the potential for additional interactions with the target molecule, thereby influencing binding affinity. Furthermore, the presence of the 2'-amino group can confer resistance to degradation by nucleases, a critical attribute for aptamers intended for in vivo diagnostic or therapeutic applications.
Key Experimental Protocols
Preparation of the 2'-Amino-ATP Modified RNA Library
The initial step in the SELEX process is the generation of a large and diverse library of RNA molecules. In this protocol, 2'-amino-ATP is incorporated during the in vitro transcription step.
Materials:
-
Single-stranded DNA (ssDNA) library with a central random region (typically 20-80 nucleotides) flanked by constant regions for primer annealing.
-
Forward and Reverse PCR primers.
-
Taq DNA Polymerase and dNTPs for dsDNA template generation.
-
T7 RNA Polymerase (or a mutant version known to efficiently incorporate modified nucleotides).
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP).
-
2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP).
-
DNase I.
-
Urea-Polyacrylamide Gel Electrophoresis (PAGE) supplies.
-
Elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).
Protocol:
-
dsDNA Template Generation:
-
Synthesize a single-stranded DNA library. A typical library consists of a central random region of 20-80 nucleotides flanked by constant sequences for PCR primer annealing.
-
Perform a large-scale PCR to generate a double-stranded DNA (dsDNA) template from the initial ssDNA library. Standard PCR conditions can be used.[7][8][9]
-
Purify the dsDNA template using a PCR purification kit or gel electrophoresis.
-
-
In Vitro Transcription with 2'-Amino-ATP:
-
Set up the in vitro transcription reaction in a total volume of 20-100 µL.
-
Combine transcription buffer, DTT, the dsDNA template, GTP, CTP, UTP, and a mixture of ATP and 2'-amino-ATP. The ratio of modified to unmodified ATP may need to be optimized.
-
Initiate the reaction by adding T7 RNA Polymerase. T7 RNA polymerase is known to have a broad substrate tolerance, including the ability to incorporate nucleotides with modifications at the 2' position of the ribose.[10][11]
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the resulting 2'-amino-ATP modified RNA library by Urea-PAGE.
-
Elute the RNA from the gel slice using an appropriate elution buffer and precipitate with ethanol.
-
Resuspend the purified RNA library in a suitable buffer (e.g., nuclease-free water or selection buffer).
-
The SELEX Cycle
The core of the SELEX process involves iterative rounds of selection, partitioning, and amplification.
Materials:
-
Purified 2'-amino-ATP modified RNA library.
-
Target molecule (e.g., protein, small molecule).
-
Selection buffer (buffer composition should be optimized for the target-aptamer interaction).
-
Partitioning matrix (e.g., nitrocellulose filter, magnetic beads coupled with the target).
-
Wash buffer.
-
Elution buffer.
-
Reverse Transcriptase (one that can read through 2'-amino modifications).
-
PCR primers.
-
Taq DNA Polymerase and dNTPs.
Protocol:
-
Selection:
-
Denature the RNA library by heating at 95°C for 3-5 minutes, followed by rapid cooling on ice to promote proper folding.
-
Incubate the folded RNA library with the target molecule in the selection buffer. Incubation times and temperatures will vary depending on the target.
-
-
Partitioning:
-
Separate the RNA-target complexes from the unbound RNA molecules. This can be achieved by various methods, such as nitrocellulose filter binding (for protein targets), or affinity chromatography using target-immobilized beads.
-
Wash the partitioning matrix with wash buffer to remove non-specifically bound RNA. The stringency of the washing steps (e.g., volume, duration, salt concentration) can be increased in later rounds of selection to favor the enrichment of high-affinity binders.
-
-
Elution:
-
Elute the bound RNA molecules from the target. Elution can be achieved by changing the buffer conditions (e.g., pH, salt concentration), using a denaturing agent, or by competitive elution with a known ligand.
-
-
Reverse Transcription:
-
Reverse transcribe the eluted RNA to complementary DNA (cDNA) using a reverse transcriptase that can accommodate 2'-modified RNA templates. Some reverse transcriptases have been shown to be capable of reading through modified nucleotides.[12][13][14][15]
-
The reverse transcription primer is complementary to the 3' constant region of the RNA.
-
-
PCR Amplification:
-
Iterative Rounds:
-
Repeat the SELEX cycle (steps 1-5) for multiple rounds (typically 8-15 rounds). The stringency of the selection and washing steps should be gradually increased to enrich for aptamers with the highest affinity and specificity.
-
Sequencing and Aptamer Characterization
After several rounds of selection, the enriched pool of aptamers is sequenced and individual candidates are characterized.
Protocol:
-
Cloning and Sequencing:
-
Clone the dsDNA from the final SELEX round into a suitable vector.
-
Sequence individual clones to identify unique aptamer sequences.
-
Alternatively, high-throughput sequencing (HTS) can be used to analyze the entire enriched pool, providing a more comprehensive view of the selected aptamer families.
-
-
Binding Affinity Determination:
-
Synthesize individual aptamer candidates (both 2'-amino-ATP modified and unmodified versions for comparison).
-
Determine the binding affinity (Kd) of each aptamer to the target using techniques such as electrophoretic mobility shift assay (EMSA), surface plasmon resonance (SPR), or fluorescence-based assays.
-
Data Presentation
The use of 2'-amino-ATP in the SELEX process is expected to yield aptamers with enhanced properties. The following tables summarize hypothetical quantitative data comparing aptamers selected with and without this modification.
Table 1: Comparison of Binding Affinities (Kd) for Selected Aptamers
| Aptamer Candidate | Target | Modification | Dissociation Constant (Kd) | Fold Improvement |
| Aptamer-A1 | Protein X | None (Unmodified) | 150 nM | - |
| Aptamer-A1-NH2 | Protein X | 2'-amino-ATP | 25 nM | 6.0x |
| Aptamer-B3 | Small Molecule Y | None (Unmodified) | 500 nM | - |
| Aptamer-B3-NH2 | Small Molecule Y | 2'-amino-ATP | 75 nM | 6.7x |
| Aptamer-C5 | Protein Z | None (Unmodified) | 80 nM | - |
| Aptamer-C5-NH2 | Protein Z | 2'-amino-ATP | 10 nM | 8.0x |
Table 2: Nuclease Resistance of Selected Aptamers
| Aptamer Candidate | Modification | Half-life in Serum (t1/2) | Fold Improvement |
| Aptamer-A1 | None (Unmodified) | ~15 minutes | - |
| Aptamer-A1-NH2 | 2'-amino-ATP | > 4 hours | > 16x |
| Aptamer-B3 | None (Unmodified) | ~20 minutes | - |
| Aptamer-B3-NH2 | 2'-amino-ATP | > 5 hours | > 15x |
Note: The data presented in these tables are representative and intended to illustrate the potential benefits of using 2'-amino-ATP. Actual results will vary depending on the target and the specific aptamer sequences selected.
Mandatory Visualization
SELEX Workflow Diagram
The following diagram illustrates the key steps in the SELEX process for the selection of 2'-amino-ATP modified RNA aptamers.
Caption: Workflow for SELEX using 2'-amino-ATP.
Logical Relationship of Modified Aptamer Advantages
The following diagram illustrates how the incorporation of 2'-amino-ATP leads to improved aptamer characteristics, which in turn benefit drug development.
Caption: Benefits of 2'-amino-ATP modification.
References
- 1. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. High-throughput quantitative binding analysis of DNA aptamers using exonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. PCR Amplification | An Introduction to PCR Methods [worldwide.promega.com]
- 9. Microbe Insights [microbiosci.com]
- 10. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Discovery and evolution of RNA and XNA reverse transcriptase function and fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA Modifications [labome.com]
- 14. neb.com [neb.com]
- 15. rna-seqblog.com [rna-seqblog.com]
- 16. Optimization of PCR conditions for amplifying an AT-rich amino acid transporter promoter sequence with high number of tandem repeats from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Incorporation of 2'-Amino-ATP into RNA
For Researchers, Scientists, and Drug Development Professionals
The enzymatic incorporation of 2'-amino-ATP into RNA transcripts offers a powerful method for generating modified nucleic acids with enhanced stability and functionality. This modification, where the 2'-hydroxyl group of the ribose sugar is replaced by an amino group, confers significant resistance to nuclease degradation, making it highly valuable for various applications in research, diagnostics, and therapeutics, particularly in the development of RNA aptamers and antisense oligonucleotides.
The primary enzyme utilized for this purpose is T7 RNA polymerase, along with its engineered variants. The Y639F mutant of T7 RNA polymerase, for instance, exhibits a reduced discrimination against modifications at the 2'-position of the sugar, enabling the incorporation of 2'-amino-NTPs.[1][2][3] For bulkier 2'-substituents, the double mutant Y639F/H784A has been shown to be even more effective.[1][4]
These modified RNA molecules have demonstrated increased half-lives in serum, a critical attribute for therapeutic applications.[5] For example, 2'-amino-modified aptamers have been successfully developed to bind with high affinity to targets like human tumor necrosis factor-alpha (hTNFα), showcasing their potential as therapeutic agents.[5][6]
Data Presentation
Table 1: T7 RNA Polymerase Variants for 2'-Amino-ATP Incorporation
| Enzyme Variant | Key Mutation(s) | Substrate Specificity | Notes |
| Wild-Type T7 RNA Polymerase | None | Primarily ribonucleotides (NTPs) | Inefficient incorporation of 2'-modified NTPs. |
| T7 RNA Polymerase (Y639F) | Tyrosine-639 to Phenylalanine | Readily utilizes 2'-deoxy, 2'-amino, and 2'-fluoro NTPs.[1][4] | A commonly used mutant for generating 2'-modified RNA.[3] |
| T7 RNA Polymerase (Y639F/H784A) | Y639F and Histidine-784 to Alanine | Markedly enhances utilization of NTPs with bulky 2'-substituents (e.g., 2'-O-methyl).[1][4] | Superior for incorporating a wider variety of non-canonical nucleotides.[1][4] |
Table 2: Representative In Vitro Transcription Reaction for 2'-Amino-RNA Synthesis
| Component | Final Concentration | Purpose |
| Linearized DNA Template | 0.5 - 1.0 µg | Provides the sequence for RNA synthesis. |
| 10x Transcription Buffer | 1x | Maintains optimal pH and ionic strength. |
| ATP, GTP, CTP | 4 mM each | Standard ribonucleotide triphosphates. |
| 2'-Amino-UTP | 4 mM | Modified ribonucleotide triphosphate. |
| DTT | 10 mM | Reducing agent to maintain enzyme activity. |
| T7 RNA Polymerase (Y639F mutant) | 2.5 - 5 µL (depending on stock concentration) | Catalyzes RNA synthesis. |
| RNase Inhibitor | 40 units | Prevents RNA degradation by contaminating RNases. |
| Nuclease-free Water | To final volume of 50 µL |
Note: The concentration of NTPs and the specific mutant of T7 RNA polymerase may need to be optimized for different templates and desired transcript lengths.
Experimental Protocols
Protocol 1: In Vitro Transcription for 2'-Amino-RNA Synthesis
This protocol describes the synthesis of RNA containing 2'-amino-modified uridines using the Y639F mutant of T7 RNA polymerase.
1. Template Preparation:
-
Linearize plasmid DNA containing the target sequence downstream of a T7 promoter by restriction enzyme digestion.
-
Purify the linearized DNA template using phenol/chloroform extraction followed by ethanol (B145695) precipitation.[7]
-
Alternatively, a PCR product containing the T7 promoter can be used as a template.[8]
2. In Vitro Transcription Reaction Setup:
-
Thaw all components on ice and assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine (B129725) in the buffer.[8]
-
In a nuclease-free microcentrifuge tube, combine the following components in the order listed:
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)
-
ATP, GTP, CTP (to a final concentration of 4 mM each)
-
2'-Amino-UTP (to a final concentration of 4 mM)
-
Linearized DNA template (0.5 - 1.0 µg)
-
RNase Inhibitor (40 units)
-
T7 RNA Polymerase (Y639F mutant)
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
3. Incubation:
4. DNase Treatment:
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes.[9]
5. Purification of 2'-Amino-Modified RNA:
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Purify the RNA transcript using one of the following methods:
-
Phenol/Chloroform Extraction and Ethanol Precipitation: Extract the reaction with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). Precipitate the RNA from the aqueous phase with 2.5 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2).[9]
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For high-purity RNA of a specific length, run the sample on a denaturing urea-PAGE gel. Visualize the RNA by UV shadowing, excise the corresponding band, and elute the RNA from the gel slice.[9]
-
High-Performance Liquid Chromatography (HPLC): For larger scale and high-purity purification, ion-pair reverse-phase HPLC can be employed to separate the full-length modified RNA from shorter transcripts and unincorporated nucleotides.[10]
-
6. Quantification and Storage:
-
Resuspend the purified RNA pellet in nuclease-free water.
-
Determine the RNA concentration by measuring the absorbance at 260 nm.
-
Store the purified 2'-amino-modified RNA at -80°C.
Mandatory Visualization
Caption: Experimental workflow for the enzymatic synthesis of 2'-amino-modified RNA.
Caption: Interaction of a 2'-amino-modified RNA aptamer with its target protein.
Caption: Logical relationship of T7 RNAP mutants and substrate incorporation.
References
- 1. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. WO2015143318A1 - T7 rna polymerase variants with expanded substrate range and enhanced transcriptional yield - Google Patents [patents.google.com]
- 4. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. apexbt.com [apexbt.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
2'-Amino-ATP as a Potential Substrate for RNA Ligase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic ligation of RNA molecules is a cornerstone of molecular biology, enabling the synthesis of long RNA strands, the introduction of labels and modifications, and the study of RNA structure and function. This process is predominantly catalyzed by RNA ligases, such as the well-characterized T4 RNA Ligase, which utilize adenosine (B11128) triphosphate (ATP) as a cofactor. The modification of this ATP cofactor presents an intriguing possibility for introducing specific functionalities into the ligation product. This document explores the potential use of 2'-amino-ATP (2'-NH2-ATP), an ATP analog where the 2'-hydroxyl group of the ribose is replaced by an amino group, as a substrate for RNA ligases.
While the use of this compound with RNA ligases is not widely documented and it is not a standard substrate, these notes provide a theoretical framework, potential applications, and a protocol to experimentally validate its utility. The introduction of a primary amine at the 2'-position could serve as a chemical handle for subsequent bioconjugation reactions, offering a novel strategy for RNA modification.
Principle and Potential Applications
The canonical RNA ligation mechanism involves three main steps: 1) adenylation of a lysine (B10760008) residue in the ligase active site by ATP, 2) transfer of the AMP to the 5'-phosphate of the donor RNA, and 3) nucleophilic attack by the 3'-hydroxyl of the acceptor RNA on the adenylated donor, forming a phosphodiester bond. The specificity of RNA ligases for ATP is generally high, particularly concerning the ribose moiety. For instance, T4 RNA Ligase 2 demonstrates a strict requirement for ATP, with other nucleotides like dATP, GTP, CTP, or UTP not being viable substitutes[1][2].
The substitution of the 2'-hydroxyl with an amino group in this compound introduces a significant chemical change. The 2'-hydroxyl group is known to be a key determinant in RNA structure and enzyme recognition. Therefore, the efficiency of an RNA ligase with this compound is expected to be lower than with ATP. However, should the ligation proceed, it would open up several applications:
-
Site-Specific Labeling: The incorporated 2'-amino group can be specifically targeted for labeling with fluorophores, biotin, or other reporter molecules using amine-reactive chemistry.
-
Cross-linking Studies: The primary amine can be used in cross-linking experiments to study RNA-protein or RNA-RNA interactions.
-
Therapeutic Development: The introduction of modified nucleotides can enhance the stability and therapeutic potential of RNA-based drugs.
Experimental Validation and Data
Currently, there is a lack of direct quantitative data in the scientific literature comparing the efficiency of this compound with ATP for RNA ligases. T4 DNA ligase has been shown to tolerate some modifications to the ATP cofactor, including 2'-deoxy and 2-amino modifications, although with reduced efficiency. This suggests that while challenging, the use of modified ATP with ligases is not entirely without precedent.
To assess the viability of this compound as a substrate, a comparative study is necessary. The following table outlines a hypothetical data structure for such an experiment.
| Cofactor | Enzyme | Substrate RNA (length) | Ligation Efficiency (%) |
| ATP (Control) | T4 RNA Ligase 1 | 20 nt | > 90% |
| This compound | T4 RNA Ligase 1 | 20 nt | To be determined |
| ATP (Control) | T4 RNA Ligase 2 | Nicked dsRNA | > 95% |
| This compound | T4 RNA Ligase 2 | Nicked dsRNA | To be determined |
Experimental Protocols
The following protocols are designed to test the efficacy of this compound as a substrate for T4 RNA Ligase 1 in a standard single-stranded RNA ligation reaction.
Materials
-
T4 RNA Ligase 1 (e.g., NEB #M0204)
-
10X T4 RNA Ligase Reaction Buffer
-
5'-phosphorylated RNA donor oligo
-
3'-hydroxyl RNA acceptor oligo
-
ATP solution (10 mM)
-
This compound solution (10 mM)
-
RNase-free water
-
Polyacrylamide gel electrophoresis (PAGE) supplies
-
Gel loading buffer (containing formamide)
Protocol 1: Testing the Substrate Activity of this compound
This protocol is designed to directly compare the ligation efficiency with ATP and this compound.
-
Reaction Setup: Assemble the following reaction mixtures on ice in separate RNase-free microcentrifuge tubes.
| Component | ATP Reaction (Control) | This compound Reaction | Final Concentration |
| 10X T4 RNA Ligase Reaction Buffer | 2 µL | 2 µL | 1X |
| 5'-PO4 RNA Donor (10 µM) | 2 µL | 2 µL | 1 µM |
| 3'-OH RNA Acceptor (10 µM) | 2 µL | 2 µL | 1 µM |
| ATP (10 mM) | 1 µL | - | 0.5 mM |
| This compound (10 mM) | - | 1 µL | 0.5 mM |
| T4 RNA Ligase 1 (10 U/µL) | 1 µL | 1 µL | 0.5 U/µL |
| RNase-free water | to 20 µL | to 20 µL | - |
-
Incubation: Incubate the reactions at 25°C for 2 hours. For time-course experiments, aliquots can be taken at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
Reaction Quenching: Stop the reaction by adding an equal volume of gel loading buffer containing formamide (B127407) and heating at 95°C for 5 minutes.
-
Analysis: Analyze the ligation products by denaturing PAGE (e.g., 15-20% acrylamide). Visualize the RNA bands by staining with a suitable dye (e.g., SYBR Gold) or by autoradiography if using radiolabeled substrates. The ligated product will be a higher molecular weight band corresponding to the sum of the donor and acceptor RNA lengths.
-
Quantification: Quantify the band intensities to determine the ligation efficiency.
Visualizations
RNA Ligation Workflow
Caption: Experimental workflow for testing this compound in RNA ligation.
RNA Ligase Catalytic Cycle
Caption: The three-step catalytic cycle of ATP-dependent RNA ligase.
Troubleshooting and Considerations
-
Low or No Ligation with this compound: This is a likely outcome. Consider increasing the concentration of this compound or the enzyme. Optimizing reaction conditions such as temperature and incubation time may also be necessary.
-
Enzyme Inhibition: this compound might act as a competitive inhibitor. If ligation is observed at low concentrations but decreases at higher concentrations, this could be the case.
-
Alternative Ligases: If T4 RNA Ligase 1 is ineffective, other RNA ligases with potentially different substrate specificities could be tested. An ancestral T4 RNA ligase 2 (AncT4_2) has shown broader substrate selectivity for modified RNAs and might be a candidate.
-
Verification of Incorporation: If ligation is successful, it is crucial to verify that the 2'-amino group has been incorporated. This can be achieved by subsequent labeling reactions targeting the primary amine, followed by analysis to confirm the modification on the ligated product.
Conclusion
The use of this compound as a substrate for RNA ligases is an exploratory area with the potential to enable novel RNA modification strategies. While there is no established precedent for its efficient use with common RNA ligases, the provided protocols offer a starting point for researchers to investigate this possibility. Successful validation could provide a valuable tool for the site-specific introduction of primary amines into RNA, expanding the repertoire of RNA chemistry for basic research and therapeutic applications.
References
Application Notes and Protocols: Site-Specific Modification of RNA using 2'-Amino-ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of RNA is a powerful tool for elucidating RNA structure and function, developing RNA-based therapeutics, and creating novel biotechnological applications. The introduction of specific chemical groups at defined positions within an RNA molecule allows for the attachment of probes, labels, or other functionalities. 2'-Amino-ATP (2'-NH2-ATP) is a modified adenosine (B11128) triphosphate analog that can be enzymatically incorporated into RNA transcripts, providing a reactive amino group at the 2' position of the ribose sugar. This primary amine serves as a versatile chemical handle for post-transcriptional modifications.
These application notes provide an overview of the enzymatic incorporation of this compound into RNA and detailed protocols for its use in site-specific RNA modification.
Principle of the Method
The site-specific incorporation of this compound into an RNA molecule is typically achieved during in vitro transcription using a modified bacteriophage RNA polymerase, most commonly T7 RNA polymerase.[1][2] The wild-type T7 RNA polymerase can incorporate some modified nucleotides, but often with reduced efficiency. Engineered variants of T7 RNA polymerase, such as the Y639F mutant, exhibit improved acceptance of 2'-modified NTPs, including this compound.[2]
The process involves designing a DNA template that contains the target sequence for RNA synthesis under the control of a T7 promoter. During transcription, this compound is included in the reaction mixture along with the other three standard nucleoside triphosphates (NTPs). The polymerase incorporates the 2'-amino-modified adenosine at the corresponding positions in the nascent RNA transcript. The resulting 2'-amino-modified RNA can then be purified and used for subsequent conjugation reactions.
Alternatively, for 3'-end labeling, poly(A) polymerase can be utilized to add a tail of 2'-amino-adenosine to an RNA molecule using this compound as a substrate.[3]
Applications
The primary amine introduced into the RNA via this compound incorporation can be targeted by a variety of amine-reactive chemical probes, including:
-
Fluorescent dyes: For visualization and tracking of RNA in cellular and biochemical assays.
-
Biotin: For affinity purification and immobilization of RNA.
-
Cross-linking agents: To study RNA-protein and RNA-RNA interactions.
-
Therapeutic payloads: For targeted drug delivery.
Experimental Workflow
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enhancing RNA Stability and Function with 2'-Amino-ATP for Advanced Research and Therapeutic Development
Introduction
The inherent instability of RNA in the presence of nucleases presents a significant hurdle in its application for therapeutics and diagnostics. Chemical modifications offer a powerful strategy to enhance nuclease resistance, thereby increasing the in vivo half-life and efficacy of RNA-based molecules. Among various modifications, the substitution of the 2'-hydroxyl group of the ribose sugar with a 2'-amino group (2'-NH2) has emerged as a highly effective method for conferring substantial resistance to nuclease degradation. This modification can be readily incorporated into RNA transcripts during in vitro transcription using 2'-amino-ATP (2-aminoadenosine-5'-triphosphate). This document provides detailed application notes and experimental protocols for the synthesis of nuclease-resistant RNA using 2'-amino-ATP, tailored for researchers, scientists, and professionals in drug development.
The incorporation of 2'-amino modifications has been shown to significantly increase the serum stability of oligonucleotides. For instance, oligonucleotides modified with 2'-amino C and U bases have demonstrated a half-life ten times greater than other modified bases in serum.[1] This enhanced stability is crucial for the development of RNA-based therapeutics such as antisense oligonucleotides, siRNAs, and aptamers.[1][2]
Key Applications of 2'-Amino-Modified RNA:
-
Nuclease-Resistant Aptamers: Aptamers are short, single-stranded nucleic acid molecules that can bind to specific target molecules with high affinity and specificity. The 2'-amino modification enhances their resistance to degradation by nucleases, making them more robust for diagnostic and therapeutic applications.[3][4] For example, 2'-NH2-modified aptamers have been successfully developed to bind human tumor necrosis factor α (hTNFα) with high affinity, demonstrating their potential as therapeutic agents.[3][4]
-
siRNA Stabilization: Small interfering RNAs (siRNAs) are powerful tools for gene silencing. However, their therapeutic potential is often limited by their short half-life in biological fluids. Incorporating 2'-amino modifications can protect siRNAs from nuclease degradation, prolonging their gene-silencing effects.[5]
-
Antisense Oligonucleotides: Antisense oligonucleotides rely on their ability to bind to specific mRNA sequences to modulate gene expression. Nuclease resistance is a critical attribute for their in vivo efficacy, and 2'-amino modifications provide a means to achieve this.[6]
-
Probing RNA Structure and Function: The 2'-amino group can serve as a useful probe for investigating local interactions within RNA molecules that are crucial for their structure and catalytic activity.[7]
Data Presentation: Quantitative Analysis of 2'-Amino-Modified RNA
The following tables summarize key quantitative data related to the properties of 2'-amino-modified RNA, providing a basis for comparison with other modifications.
Table 1: Nuclease Resistance of Modified Oligonucleotides
| Modification | Half-life in Serum | Fold Increase in Stability (Compared to Unmodified) | Reference |
| Unmodified RNA | ~1 minute | 1x | [5] |
| 2'-Amino (Pyrimidine) | >10 minutes | >10x | [1] |
| 2'-Fluoro (Pyrimidine) | Not specified | High | [8] |
| 2'-O-Methyl | Not specified | 5-10x (for DNA) | [9] |
| Phosphorothioate | Not specified | High | [9] |
Table 2: Binding Affinity of Modified Aptamers to Target Proteins
| Aptamer Modification | Target Protein | Dissociation Constant (Kd) | Reference |
| 2'-Amino (Pyrimidine) | Human Keratinocyte Growth Factor | ~400 pM | [1] |
| 2'-Fluoro (Pyrimidine) | Human Keratinocyte Growth Factor | ~0.3-3 pM | [1] |
| 2'-Amino (Purine) | Human TNFα | High Affinity (Specific Kd not provided) | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and characterization of nuclease-resistant RNA using 2'-amino-ATP.
Protocol 1: In Vitro Transcription of 2'-Amino-Modified RNA
This protocol describes the enzymatic synthesis of RNA containing 2'-amino-adenosine residues using T7 RNA polymerase. Both SP6 and T7 RNA polymerases can efficiently incorporate 2-Amino-ATP during in vitro transcription (IVT).[10]
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleotide Triphosphates (NTPs): GTP, CTP, UTP (100 mM solutions)
-
ATP (100 mM solution)
-
2'-Amino-ATP (commercially available from suppliers like Jena Bioscience)[11][12]
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit or reagents for RNA purification (e.g., spin columns or phenol-chloroform extraction)
Procedure:
-
Reaction Setup: Thaw all components on ice. Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of GTP (100 mM)
-
2 µL of CTP (100 mM)
-
2 µL of UTP (100 mM)
-
1 µL of ATP (100 mM)
-
1 µL of 2'-Amino-ATP (100 mM) - The ratio of ATP to 2'-Amino-ATP can be adjusted to achieve the desired level of modification.
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using a suitable method, such as a column-based RNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing polyacrylamide or agarose (B213101) gel.
References
- 1. 2'-Amino-C Oligo Modifications from Gene Link [genelink.com]
- 2. The Ability of Nuclease-Resistant RNA Aptamer against Streptococcus suis Serotype 2, Strain P1/7 to Reduce Biofilm Formation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of 2′-amino-modified RNA Aptamers for Human TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Delivery of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5614617A - Nuclease resistant, pyrimidine modified oligonucleotides that detect and modulate gene expression - Google Patents [patents.google.com]
- 7. 2'-amino-modified ribonucleotides as probes for local interactions within RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synoligo.com [synoligo.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. Incorporation of noncanonical base Z yields modified mRNA with minimal immunogenicity and improved translational capacity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Amino-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 12. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Synthesis of 2'-Amino-ATP Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of messenger RNA (mRNA) has become a cornerstone of modern therapeutic development, enhancing stability, translational efficiency, and reducing the immunogenicity of synthetic mRNAs. The incorporation of nucleotide analogs during in vitro transcription (IVT) is a key strategy to achieve these desired properties. One such promising modification is the complete replacement of adenosine (B11128) triphosphate (ATP) with its analog, 2'-aminoadenosine-5'-triphosphate (2'-NH2-ATP), also referred to as 2-amino-ATP or ZTP. This results in the synthesis of "Z-mRNA," which has demonstrated significant advantages over unmodified and even some state-of-the-art modified mRNAs.[1]
The primary benefits of incorporating this compound into mRNA transcripts include:
-
Reduced Immunogenicity: Z-mRNA exhibits a drastically reduced innate immune response compared to unmodified mRNA and has been shown to be less immunogenic than N1-methylpseudouridine (m1ψ)-modified mRNA in certain cell types.[1]
-
Improved Translational Capacity: The substitution of adenosine with 2-aminoadenosine (B16350) can lead to enhanced and more stable secondary structures in the mRNA, which is correlated with increased protein expression.[1]
-
Decreased Cytotoxicity: Z-mRNA has been shown to have lower cytotoxicity compared to unmodified mRNA in mammalian cells.[1]
These characteristics make this compound a valuable tool for the development of mRNA-based vaccines and therapeutics. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the synthesis and characterization of this compound modified mRNA.
Data Presentation
Table 1: In Vitro Transcription Yield of Modified mRNA
| mRNA Type | Template DNA (µg) | Reaction Volume (µL) | Incubation Time (hr) | Typical Yield (µg) | Reference |
| Unmodified mRNA | 1 | 20 | 2 | ~10-40 | [2] |
| Z-mRNA (this compound) | 1 | 20 | 2 | Similar to unmodified | [1] |
| m1ψ-mRNA | 1 | 20 | 2 | ~10-40 | [3] |
Note: Both SP6 and T7 RNA polymerases can efficiently incorporate this compound (ZTP) during in vitro transcription, yielding amounts of mRNA similar to those of unmodified transcripts.[1]
Table 2: Comparative Translational Efficiency of Modified EGFP mRNA in HCT116 Cells
| mRNA Modification | Reporter Protein | Relative Protein Expression (normalized to unmodified) | Reference |
| Unmodified | EGFP | 1.0 | [1] |
| Z-mRNA (A-to-Z) | EGFP | ~2.5 - 3.0 | [1] |
| m1ψ-mRNA | EGFP | ~2.0 - 2.5 | [1] |
| Z + ψ | EGFP | ~2.0 | [1] |
| Z + m1ψ | EGFP | ~2.0 | [1] |
| Z + m5C | EGFP | ~2.5 | [1] |
Note: The enhanced translation of Z-mRNA is likely independent of the coding sequence, as similar results were observed with an mCherry reporter.[1]
Table 3: Immunogenicity of Modified mRNA in Mouse Embryonic Fibroblast Cells
| mRNA Type | Immune Stimulus Marker | Fold Induction (relative to mock) | Reference |
| Unmodified | IFN-β | ~1200 | [1] |
| Z-mRNA (A-to-Z) | IFN-β | ~2 | [1] |
| m1ψ-mRNA | IFN-β | ~10 | [1] |
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound Modified mRNA (Z-mRNA)
This protocol describes the synthesis of Z-mRNA via in vitro transcription (IVT) with the complete replacement of ATP with this compound (ZTP).
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest and a poly(T) tract of ~100-120 nucleotides for the poly(A) tail.
-
2'-Amino-ATP (ZTP), sodium salt solution (e.g., 100 mM, pH 7.5)
-
GTP, CTP, UTP solutions (100 mM each)
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM Spermidine, 100 mM DTT)
-
RNase Inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
Procedure:
-
Reaction Assembly: Thaw all reagents on ice. Assemble the IVT reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:
| Reagent | Volume for 20 µL reaction | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10x Transcription Buffer | 2 µL | 1x |
| GTP (100 mM) | 2 µL | 10 mM |
| CTP (100 mM) | 2 µL | 10 mM |
| UTP (100 mM) | 2 µL | 10 mM |
| This compound (100 mM) | 2 µL | 10 mM |
| Linearized DNA template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL | |
| Total Volume | 20 µL |
-
Incubation: Mix the components gently by pipetting up and down, then centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15-30 minutes.
-
mRNA Purification: Purify the synthesized Z-mRNA using a suitable method such as lithium chloride (LiCl) precipitation, silica-based columns, or magnetic beads designed for RNA purification.
-
For LiCl Precipitation: a. Add 30 µL of nuclease-free water and 30 µL of 5 M LiCl to the 20 µL IVT reaction. b. Mix well and incubate at -20°C for at least 30 minutes. c. Centrifuge at max speed at 4°C for 15 minutes to pellet the RNA. d. Carefully discard the supernatant. e. Wash the pellet with 500 µL of cold 70% ethanol. f. Centrifuge at max speed at 4°C for 5 minutes. g. Discard the supernatant and air-dry the pellet for 5-10 minutes. h. Resuspend the purified Z-mRNA in an appropriate volume of nuclease-free water.
-
-
Quantification and Quality Control: a. Determine the concentration of the Z-mRNA using a spectrophotometer (e.g., NanoDrop). b. Assess the integrity and size of the Z-mRNA transcript by running an aliquot on a denaturing agarose (B213101) gel or using a bioanalyzer.
Protocol 2: 5' Capping and 3' Tailing of Z-mRNA
For optimal stability and translation in eukaryotic cells, Z-mRNA requires a 5' cap and a 3' poly(A) tail. While the poly(A) tail can be encoded by the DNA template, capping is typically performed co-transcriptionally or post-transcriptionally. A poly(Z) tail can also be added post-transcriptionally.[1]
Post-Transcriptional 5' Capping (using Vaccinia Capping Enzyme):
-
Assemble the capping reaction with the purified Z-mRNA according to the manufacturer's protocol for the capping enzyme.
-
Incubate at 37°C for 30-60 minutes.
-
Re-purify the capped Z-mRNA using one of the methods described in Protocol 1, Step 4.
Post-Transcriptional 3' Poly(Z) Tailing (using Poly(A) Polymerase):
-
In a nuclease-free tube, combine the purified Z-mRNA, Poly(A) Polymerase reaction buffer, this compound (ZTP), and Poly(A) Polymerase.
-
Incubate at 37°C for 30 minutes.
-
Purify the tailed Z-mRNA.
Visualizations
Caption: Enzymatic incorporation of this compound into mRNA by T7 RNA Polymerase.
Caption: Workflow for the synthesis and quality control of this compound modified mRNA.
References
- 1. Incorporation of noncanonical base Z yields modified mRNA with minimal immunogenicity and improved translational capacity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Transcriptional Modification of RNA with 2'-amino-ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA are critical for regulating its function, stability, and localization. The enzymatic incorporation of modified nucleotides, such as 2'-amino-ATP, into RNA transcripts offers a powerful tool for introducing novel functionalities. The presence of a 2'-amino group on the ribose sugar of adenosine (B11128) can alter the chemical and biological properties of the RNA molecule. This modification can influence interactions with RNA-binding proteins, enhance resistance to nucleases, and modulate the innate immune response, making it a valuable strategy in the development of RNA-based therapeutics and diagnostics.
These application notes provide a comprehensive overview of the enzymatic incorporation of 2'-amino-ATP at the 3'-end of RNA molecules using Poly(A) Polymerase. We include detailed protocols, quantitative data on modification efficiency, and potential applications for the resulting modified RNA.
Applications of RNA Modified with 2'-amino-adenosine
The incorporation of 2'-amino-adenosine into RNA can impart several advantageous properties:
-
Reduced Immunogenicity: RNA containing 2-aminoadenine has been shown to be less immunogenic compared to unmodified RNA. This is particularly relevant for in vivo applications of mRNA, such as vaccines and therapeutics, where minimizing the innate immune response is crucial.
-
Altered Protein Binding: The 2'-amino group can influence the binding affinity of RNA-binding proteins, which may alter the downstream processing, translation, and localization of the modified RNA.
-
Enhanced Nuclease Resistance: Modifications at the 2'-position of the ribose can increase the stability of RNA by making it more resistant to degradation by cellular nucleases.
-
Site-Specific Labeling and Conjugation: The primary amine at the 2'-position can serve as a reactive handle for the site-specific conjugation of a variety of molecules, such as fluorophores, biotin, or therapeutic agents, using amine-reactive chemistry.
Quantitative Data: Enzymatic Incorporation of Modified ATP Analogues
The efficiency of enzymatic incorporation of modified ATP analogues can vary depending on the enzyme and the specific modification. The following table summarizes available data on the incorporation of a C2-amino-modified ATP analogue by Saccharomyces cerevisiae Poly(A) Polymerase (ScPAP).
| Modified Nucleotide | Enzyme | RNA Substrate | Resulting Poly(A) Tail Length | Reference |
| C2-amino-modified ATP | ScPAP | 30-mer RNA | ~90-120 nucleotides | [1] |
| ATP (unmodified) | ScPAP | 30-mer RNA | 300-1000 nucleotides | [1] |
| C2-halogenated ATPs | ScPAP | 30-mer RNA | >300 nucleotides | [1] |
Note: The data indicates that while the C2-amino-modified ATP is a substrate for ScPAP, the resulting poly(A) tail is shorter compared to that generated with unmodified ATP under the tested conditions.[1] This suggests that the modification may affect the processivity of the enzyme.
Experimental Workflow and Methodologies
Enzymatic Tailing of RNA with 2'-amino-ATP using Poly(A) Polymerase
The following diagram illustrates the general workflow for the post-transcriptional addition of a 2'-amino-ATP tail to an RNA molecule.
Caption: Experimental workflow for the enzymatic 3'-end tailing of RNA with 2'-amino-ATP.
Enzymatic Reaction Mechanism
The enzymatic addition of 2'-amino-ATP to the 3'-end of an RNA molecule by Poly(A) Polymerase follows a template-independent mechanism.
Caption: Enzymatic reaction for the addition of 2'-amino-ATP to RNA by Poly(A) Polymerase.
Detailed Experimental Protocol
This protocol is adapted from standard Poly(A) Polymerase tailing procedures for the incorporation of 2'-amino-ATP.
Materials:
-
Purified RNA (e.g., in vitro transcribed mRNA)
-
2'-amino-ATP solution
-
Poly(A) Polymerase (e.g., from E. coli or S. cerevisiae)
-
10X Poly(A) Polymerase Reaction Buffer (specific to the enzyme manufacturer)
-
RNase-free water
-
RNA purification kit (e.g., spin columns)
-
Equipment for RNA analysis (e.g., gel electrophoresis system, spectrophotometer)
Procedure:
-
Reaction Setup:
-
In an RNase-free microcentrifuge tube, combine the following components in the specified order at room temperature:
Component Volume Final Concentration RNase-free water Variable - 10X Poly(A) Polymerase Reaction Buffer 2 µL 1X 2'-amino-ATP (10 mM) 1 µL 0.5 mM RNA (1 µg) Variable - Poly(A) Polymerase (5 U/µL) 1 µL - | Total Volume | 20 µL | |
-
Gently mix the components by pipetting up and down.
-
Centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes. The incubation time can be optimized to control the length of the 2'-amino-adenosine tail.
-
-
Enzyme Inactivation (Optional):
-
To stop the reaction, incubate at 65°C for 10 minutes or add EDTA to a final concentration of 10 mM.
-
-
Purification of Modified RNA:
-
Purify the modified RNA from the reaction mixture using an appropriate RNA cleanup kit (e.g., spin column-based) according to the manufacturer's instructions. This will remove the enzyme, unincorporated nucleotides, and buffer components.
-
-
Analysis of Modified RNA:
-
Quantify the purified RNA using a spectrophotometer (e.g., NanoDrop).
-
Analyze the size and integrity of the modified RNA by denaturing agarose (B213101) or polyacrylamide gel electrophoresis. A successful tailing reaction will result in an increase in the molecular weight of the RNA.
-
For more detailed characterization, techniques such as mass spectrometry can be used to confirm the incorporation of 2'-amino-adenosine.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low tailing efficiency | Enzyme inhibition by 2'-amino-ATP | Optimize the concentration of 2'-amino-ATP. Try a range from 0.1 mM to 1 mM. |
| Suboptimal reaction conditions | Ensure the reaction buffer is appropriate for the Poly(A) Polymerase used. Optimize incubation time and temperature. | |
| Poor quality of RNA substrate | Use high-quality, intact RNA. Analyze the starting material on a gel. | |
| Heterogeneous product | Processive nature of the enzyme | Adjust the ratio of enzyme to RNA and the incubation time to control the distribution of tail lengths. |
| RNA degradation | RNase contamination | Use RNase-free tips, tubes, and water. Include an RNase inhibitor in the reaction. |
Disclaimer: This protocol is a general guideline. Optimal reaction conditions may vary depending on the specific Poly(A) Polymerase, RNA substrate, and desired tail length. It is recommended to perform pilot experiments to optimize the protocol for your specific application.
References
Application Notes: 2'-amino-ATP for Studying ATP-Dependent Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine triphosphate (ATP) is the primary energy currency in cells, fueling a vast array of enzymatic reactions essential for life.[1][2] ATP-dependent enzymes, such as kinases, ligases, and helicases, are central to cellular processes like signal transduction, DNA replication and repair, and metabolism.[1][3][4] Consequently, these enzymes are critical targets for drug discovery and development.[5][6]
The study of ATP-dependent enzymes often requires tools that can probe their structure, function, and mechanism of action. ATP analogs, which are molecules that mimic the structure of ATP, are invaluable for these investigations.[1] 2'-amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP) is a versatile ATP analog that serves as a valuable tool for researchers. It can act as a competitive inhibitor and an intrinsic fluorescent probe, enabling detailed kinetic and binding studies of ATP-dependent enzymes.[7][8]
This document provides detailed application notes and protocols for utilizing 2'-amino-ATP in the study of ATP-dependent enzymes.
Properties of 2'-amino-ATP
2'-amino-ATP (also known as 2,6-Diaminopurine-ribose-5'-Triphosphate or DAP-rTP) possesses unique chemical and spectroscopic properties that make it suitable for various biochemical assays.[9] Its key characteristics are summarized in the table below.
Table 1: Physicochemical and Spectroscopic Properties of 2'-amino-ATP
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N₆O₁₃P₃ (free acid) | [9][10] |
| Molecular Weight | 522.20 g/mol (free acid) | [9][10] |
| Purity (HPLC) | ≥ 95% | [9][10] |
| Form | Solution in water (100 mM - 110 mM) | [9][10] |
| pH | 7.5 ± 0.5 | [9][10] |
| Max. Excitation (λexc) | 280 nm | [9][10] |
| Max. Emission (λem) | 350 nm | [9][10] |
| Max. Absorbance (λmax) | 279 nm | [9][10] |
| Molar Extinction Coeff. (ε) | 9.89 L mmol⁻¹ cm⁻¹ (at 279 nm) | [9][10] |
| Inhibitory Constant (Ki) | 2.3 mM (weak competitive inhibitor) |[7] |
Applications in Enzyme Studies
3.1 Competitive Inhibition and Kinetic Analysis 2'-amino-ATP functions as a weak competitive inhibitor of ATP for some enzymes.[7] This property allows it to be used in kinetic assays to probe the ATP-binding site and determine the inhibitory constants of other compounds. By competing with the natural substrate (ATP), it can help elucidate the mechanism of enzyme inhibition, which is crucial for drug development. For instance, 2'-amino-ATP (at 2 mM) did not substitute for ATP as a substrate for CTP synthase, indicating its role as an inhibitor rather than an alternative substrate in that specific reaction.[7]
Caption: Competitive inhibition of an ATP-dependent enzyme by 2'-amino-ATP.
3.2 Intrinsic Fluorescence Probe for Binding Assays Unlike ATP, 2'-amino-ATP is intrinsically fluorescent, with excitation and emission maxima at 280 nm and 350 nm, respectively.[9][10] This fluorescence is often environmentally sensitive, meaning its intensity or emission wavelength can change upon binding to a protein. This property allows for real-time monitoring of enzyme-nucleotide interactions without the need for extrinsic labels, which can sometimes interfere with binding.[8] It is a valuable tool for equilibrium and stopped-flow kinetic analyses to determine binding affinities (Kd) and association/dissociation rates.[8]
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. DNA ligases as therapeutic targets - Tomkinson - Translational Cancer Research [tcr.amegroups.org]
- 4. ATP-dependent restriction enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 9. 2-Amino-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 10. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: In Vitro Selection of 2'-Amino-ATP Modified Aptamers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro selection of 2'-amino-ATP modified aptamers. The incorporation of 2'-amino modifications into RNA aptamers significantly enhances their nuclease resistance, a critical attribute for therapeutic and diagnostic applications, while maintaining high binding affinity and specificity.[1][2] This document outlines the Systematic Evolution of Ligands by EXponential enrichment (SELEX) process tailored for generating these modified aptamers.
Introduction to 2'-Amino-Modified Aptamers
Aptamers are single-stranded DNA or RNA molecules capable of folding into unique three-dimensional structures that bind to specific target molecules with high affinity and specificity.[3][4] Chemical modifications are often introduced to enhance their stability and functional properties. Modifications at the 2' position of the ribose sugar, such as 2'-amino (2'-NH2) groups, are particularly effective at conferring resistance to nuclease degradation, thereby increasing their half-life in biological fluids.[1][2]
The SELEX process is an iterative method used to isolate high-affinity aptamers from a large, random library of nucleic acid sequences.[4][5][6] For generating 2'-amino-modified aptamers, 2'-amino-modified pyrimidine (B1678525) triphosphates are incorporated during the in vitro transcription step of the SELEX workflow.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the selection and characterization of modified aptamers.
Table 1: Binding Affinities of 2'-Amino-Modified Aptamers for Various Targets
| Aptamer Target | Modification | Dissociation Constant (Kd) | Reference |
| Human TNFα | 2'-NH2-pyrimidine | High Affinity (Specific Kd not stated) | [1] |
| Vascular Endothelial Growth Factor (VEGF) | 2'-NH2-pyrimidine | 400 pM | [2] |
| Basic Fibroblast Growth Factor (bFGF) | 2'-NH2-pyrimidine | Potent Inhibition (Specific Kd not stated) | [2] |
| ATP | 5-aminoallyl-UTP | 6 µM | [7] |
| Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Double pyrimidine modifications | ≤ 1 nM | [8] |
Table 2: Comparison of Modified vs. Unmodified Aptamer Properties
| Property | Unmodified RNA Aptamer | 2'-Amino-Modified RNA Aptamer | Reference |
| Nuclease Resistance (Serum) | Degrades in < 8 mins | Half-life of 20 hours | [7] |
| Nuclease Resistance (Urine) | Degrades in < 5 mins | Half-life of 9 hours | [7] |
| Binding Affinity to VEGF | > 1 µM | 7-30 nM | [7] |
Experimental Protocols
This section provides a detailed protocol for the SELEX process for generating 2'-amino-ATP modified RNA aptamers.
Materials and Reagents
-
DNA Library: A single-stranded DNA (ssDNA) library consisting of a central random region (e.g., 20-80 nucleotides) flanked by constant primer binding sites.
-
Primers: Forward and reverse primers for PCR amplification. The reverse primer should be biotinylated for strand separation.
-
Enzymes:
-
Taq DNA Polymerase
-
T7 RNA Polymerase (or a mutant version efficient with modified nucleotides)
-
Reverse Transcriptase (e.g., ThermoScript)
-
DNase I
-
-
Nucleotides:
-
Deoxynucleoside triphosphates (dNTPs) for PCR
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
2'-Amino-CTP (2'-NH2-CTP)
-
2'-Amino-UTP (2'-NH2-UTP)
-
-
Target Molecule: The protein or small molecule of interest, immobilized on a solid support (e.g., magnetic beads, agarose (B213101) resin).
-
Buffers:
-
Selection Buffer (e.g., PBS with MgCl2)
-
Transcription Buffer
-
Reverse Transcription Buffer
-
PCR Buffer
-
Wash Buffers (e.g., PBS with Tween-20)
-
Elution Buffer (e.g., high salt, denaturant, or competitive ligand)
-
-
Purification:
-
Streptavidin-coated magnetic beads
-
NaOH solution for strand separation
-
Spin columns for nucleic acid purification
-
SELEX Workflow
The SELEX process is iterative, typically involving 5-15 rounds of selection and amplification.
Step 1: Preparation of the Initial RNA Pool
-
PCR Amplification: Amplify the initial ssDNA library using PCR to generate a double-stranded DNA (dsDNA) template.
-
In Vitro Transcription: Transcribe the dsDNA template into an RNA pool using T7 RNA Polymerase. The transcription reaction should contain ATP, GTP, 2'-NH2-CTP, and 2'-NH2-UTP to generate the modified RNA library.
-
DNase Treatment: Treat the transcription product with DNase I to remove the DNA template.
-
RNA Purification: Purify the 2'-amino-modified RNA pool using spin columns or denaturing polyacrylamide gel electrophoresis (PAGE).
Step 2: Binding and Partitioning
-
RNA Folding: Heat the RNA pool at 90-95°C for 5 minutes and then cool on ice for 15 minutes to allow proper folding.
-
Incubation with Target: Incubate the folded RNA pool with the immobilized target molecule in the selection buffer. The incubation time and temperature should be optimized for the specific target.
-
Washing: Wash the solid support several times with wash buffer to remove unbound RNA sequences. The stringency of the washes can be increased in later rounds of selection.
-
Elution: Elute the bound RNA molecules from the target. Elution can be achieved by changing the buffer conditions (pH, salt concentration), adding a denaturant, or using a competitive ligand.
Step 3: Amplification
-
Reverse Transcription: Reverse transcribe the eluted RNA into complementary DNA (cDNA) using a reverse transcriptase.
-
PCR Amplification: Amplify the cDNA using PCR with the biotinylated reverse primer to generate dsDNA for the next round of selection.
-
Strand Separation: Separate the dsDNA strands using streptavidin-coated magnetic beads and NaOH treatment to obtain the ssDNA template for the next round of transcription.
Step 4: Monitoring Selection Progress
After several rounds, the enrichment of high-affinity aptamers can be monitored by sequencing the enriched pool or by performing binding assays (e.g., filter binding, electrophoretic mobility shift assay) with the enriched RNA pool.
Visualizations
Workflow for In Vitro Selection of 2'-Amino-Modified Aptamers (SELEX)
Caption: The iterative SELEX process for generating 2'-amino-modified RNA aptamers.
Logical Flow of Aptamer-Based Applications
Caption: From selection to application of 2'-amino-modified aptamers.
References
- 1. Isolation and Characterization of 2′-amino-modified RNA Aptamers for Human TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for the in vitro evolution of aptamers and applications in protein detection and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro selection of aptamers and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aptamer SELEX - Novaptech [novaptech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Selection of DNA aptamers with two modified bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyadenylation of RNA using 2'-Amino-ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyadenylation, the addition of a poly(A) tail to the 3' end of an RNA molecule, is a critical process in gene expression, influencing mRNA stability, translation efficiency, and nuclear export. The use of modified nucleotides, such as 2'-Amino-ATP (2'-NH2-ATP), in this process opens up new avenues for RNA research and therapeutic development. Incorporation of 2'-amino-modified adenosine (B11128) residues can introduce novel functionalities to the RNA, enabling applications such as fluorescent labeling, cross-linking studies, and the development of RNA-based drugs with enhanced properties.
These application notes provide an overview of the enzymatic incorporation of 2'-amino-ATP into RNA using poly(A) polymerase, including quantitative data from relevant studies and detailed experimental protocols.
Mechanism of Action and Applications
Poly(A) polymerase (PAP) is a template-independent enzyme that catalyzes the addition of adenosine monophosphate (AMP) residues from ATP to the 3'-hydroxyl terminus of an RNA molecule. The specificity of PAP for ATP is a key determinant of the polyadenylation process. While eukaryotic PAPs exhibit high specificity for ATP, some bacterial PAPs, like E. coli PAP I, can incorporate other nucleotides.
The introduction of a 2'-amino group on the ribose of ATP can be tolerated by certain PAPs, allowing for the synthesis of RNA with a modified poly(A) tail. The primary amino groups introduced can serve as reactive handles for the covalent attachment of various molecules, including fluorophores, biotin, or cross-linking agents, facilitating downstream applications.
Potential Applications:
-
RNA Labeling and Visualization: The amino groups on the poly(A) tail can be readily coupled with fluorescent dyes for tracking RNA localization and dynamics within cells.
-
RNA-Protein Interaction Studies: The modified tail can be used to immobilize RNA on a solid support for affinity purification of interacting proteins or for cross-linking studies to identify binding partners.
-
Therapeutic RNA Development: Modification of the poly(A) tail can alter the stability and translational properties of mRNA, offering a strategy for optimizing mRNA-based vaccines and therapeutics. For instance, the incorporation of the noncanonical base 2-aminoadenine (Z) into mRNA by replacing ATP with 2-Amino-ATP (ZTP) during in vitro transcription has been shown to yield Z-mRNA with improved translational capacity, decreased cytotoxicity, and significantly reduced immunogenicity.[1]
Quantitative Data
The efficiency of incorporation of modified ATP analogs by poly(A) polymerase can vary depending on the specific analog and the enzyme source. A study by Van der Verren et al. (2020) investigated the incorporation of a C2-amino-modified ATP analog (4c) using Saccharomyces cerevisiae poly(A) polymerase (ScPAP). The results are summarized in the table below.
| ATP Analog | Enzyme | Initial RNA Length (nt) | Resulting Poly(A) Tail Length Distribution (nt) |
| ATP (unmodified) | ScPAP | 30 | 300 - 1000 |
| C2-amino-modified ATP (4c) | ScPAP | 30 | 90 - 120 |
Data extracted from Van der Verren et al., 2020.[2]
This data indicates that while the C2-amino-modified ATP is a substrate for ScPAP, it results in a significantly shorter poly(A) tail compared to the unmodified ATP under the tested conditions.[2] This suggests that the modification may affect the processivity of the enzyme.
Experimental Protocols
The following protocols are based on methodologies described in the literature for the enzymatic modification of RNA at the 3' end.
Protocol 1: Polyadenylation of RNA with C2-Amino-Modified ATP
This protocol is adapted from Van der Verren et al. (2020) for the addition of a poly(A) tail containing C2-amino-modified adenosine residues to a short RNA oligonucleotide.[2]
Materials:
-
RNA oligonucleotide (e.g., 30-mer)
-
C2-amino-modified ATP (e.g., analog 4c from the cited study)
-
Saccharomyces cerevisiae Poly(A) Polymerase (ScPAP)
-
10x Poly(A) Polymerase Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl2, 25 mM MnCl2, 2.5 M NaCl, 10 mM DTT)
-
RNase-free water
-
RNA purification kit or method (e.g., spin column or ethanol (B145695) precipitation)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) supplies for analysis
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction mixture on ice:
-
RNA oligonucleotide: 1 µg
-
10x Poly(A) Polymerase Reaction Buffer: 5 µL
-
C2-amino-modified ATP (10 mM): 5 µL
-
ScPAP (e.g., 1 U/µL): 1 µL
-
RNase-free water: to a final volume of 50 µL
-
-
Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination and RNA Purification: Stop the reaction by adding a suitable stop solution (e.g., EDTA to a final concentration of 10 mM). Purify the modified RNA using an RNA purification kit according to the manufacturer's instructions or by ethanol precipitation.
-
Analysis: Analyze the size of the polyadenylated RNA product by denaturing PAGE. Run an unmodified RNA control reaction in parallel for comparison.
Protocol 2: 3'-End Labeling of RNA with 2'-Amino-ATP for Subsequent Conjugation
This protocol describes a general workflow for the single incorporation of 2'-NH2-AMP at the 3' end of an RNA molecule, followed by conjugation to a labeling molecule (e.g., a fluorescent dye). This method is analogous to 3'-end labeling with cordycepin (B1669437) (3'-deoxy-ATP).[3]
Materials:
-
RNA transcript
-
2'-Amino-ATP
-
Yeast Poly(A) Polymerase
-
10x Poly(A) Polymerase Reaction Buffer
-
NHS-ester functionalized fluorescent dye
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
RNase-free water
-
RNA purification supplies
Procedure:
Part A: Enzymatic Incorporation of 2'-Amino-AMP
-
Reaction Setup: Prepare the following reaction in an RNase-free tube:
-
RNA: 10-50 pmol
-
10x Poly(A) Polymerase Reaction Buffer: 2 µL
-
2'-Amino-ATP (1 mM): 1 µL
-
Yeast Poly(A) Polymerase (e.g., 1 U/µL): 1 µL
-
RNase-free water: to a final volume of 20 µL
-
-
Incubation: Incubate at 37°C for 30 minutes. The reaction time may need to be optimized for efficient single incorporation.
-
Purification: Purify the 3'-amino-modified RNA to remove unincorporated 2'-Amino-ATP. A spin column-based purification method is recommended.
Part B: Fluorescent Labeling of Amino-Modified RNA
-
Labeling Reaction:
-
Dissolve the purified 3'-amino-modified RNA in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Add a 3-5 fold molar excess of the NHS-ester functionalized fluorescent dye (dissolved in DMSO).
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification of Labeled RNA: Remove the excess, unreacted dye by ethanol precipitation or using a suitable purification column.
-
Analysis: Confirm the successful labeling of the RNA by measuring its fluorescence or by gel electrophoresis if the dye imparts a significant size shift.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for enzymatic polyadenylation of RNA with this compound and subsequent labeling.
Caption: Simplified mechanism of Poly(A) Polymerase with this compound as a substrate.
References
- 1. Incorporation of noncanonical base Z yields modified mRNA with minimal immunogenicity and improved translational capacity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3'-end labeling of RNA with recombinant yeast poly(A) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2'-Amino-ATP in Molecular Diagnostics
Introduction
2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP) is a modified purine (B94841) nucleotide analog where the 2'-hydroxyl group of the ribose sugar is replaced by an amino group (-NH₂). This modification imparts unique chemical properties that are highly advantageous for molecular diagnostics. The primary amino group serves as a versatile chemical handle for post-synthetic modifications and can enhance the structural and functional characteristics of nucleic acids. These application notes provide an overview of the key uses of 2'-amino-ATP, quantitative data, and detailed protocols for its implementation in research and diagnostic development.
Key Advantages of 2'-Amino-ATP
-
Functional Handle for Labeling: The 2'-amino group is a nucleophilic primary amine, allowing for straightforward covalent attachment of a wide range of molecules, including fluorophores, biotin, and cross-linking agents, using amine-reactive chemistry (e.g., NHS esters).
-
Enhanced Nuclease Resistance: The absence of the 2'-hydroxyl group, a key recognition element for many ribonucleases, confers increased stability to RNA molecules in biological fluids like serum.[1]
-
Improved Binding Affinity: The introduction of a positively charged amino group can lead to new electrostatic and hydrogen-bonding interactions, potentially improving the binding affinity and specificity of aptamers to their targets.[2]
-
Enzymatic Incorporation: 2'-amino-ATP is a substrate for several key enzymes used in molecular biology, including T7 RNA Polymerase and Poly(A) Polymerase, enabling the synthesis of modified nucleic acids.[3][4]
Application 1: Development of High-Affinity Aptamers via SELEX
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a technique used to isolate single-stranded DNA or RNA molecules (aptamers) that bind to a specific target. Incorporating 2'-amino-ATP into the nucleotide library (a "modified SELEX" approach) can significantly enhance the properties of the resulting aptamers, leading to more robust diagnostic reagents.[5][6]
The 2'-amino group adds chemical diversity to the standard four-base library, increasing the probability of discovering aptamers with high affinity and stability.[7] This modification is particularly useful for developing aptamers intended for use in biological samples where nucleases are present.
Logical Workflow for Modified SELEX
Caption: Workflow for modified SELEX using a 2'-amino-ATP-containing RNA library.
Quantitative Data: Aptamer Binding Affinities
The inclusion of modified nucleotides often results in aptamers with significantly improved binding characteristics compared to their unmodified counterparts.
| Target Protein | Aptamer Modification | Dissociation Constant (Kd) | Fold Improvement | Reference |
| Avidin | 2'-amino LNA | ~1.4 nM | 8.5x | [2] |
| Human TNFα | 2'-NH₂ pyrimidines | High Affinity (pM range) | N/A (Stable in Serum) | [1] |
| VEGF-165 | Unnatural hydrophobic bases | 0.65 pM | >100x | [2] |
| Interferon-γ | Unnatural hydrophobic bases | 0.038 nM | >100x | [2] |
Note: Data for VEGF-165 and IFN-γ are shown to illustrate the principle of affinity improvement with modified bases.
Protocol 1: In Vitro Selection (SELEX) with a 2'-Amino-Modified RNA Library
This protocol outlines the selection of 2'-amino-modified RNA aptamers against a protein target.
Materials:
-
ssDNA library with T7 promoter: 5'-[Primer 1]-[N40]-[Primer 2]-3'
-
Primers (Forward and Biotinylated Reverse)
-
2'-amino-ATP (Jena Bioscience, NU-1108 or equivalent)
-
Standard NTPs (ATP, GTP, CTP, UTP)
-
T7 RNA Polymerase (e.g., NEB, M0251)
-
Reverse Transcriptase (e.g., SuperScript IV)
-
Taq DNA Polymerase
-
Target protein
-
Nitrocellulose filter membranes or magnetic beads for partitioning
-
Buffers: Selection buffer, Wash buffer, Elution buffer
-
Nuclease-free water
Methodology:
-
Initial RNA Library Preparation:
-
Synthesize the initial 2'-amino-modified RNA library via in vitro transcription.
-
Set up a 100 µL reaction: 1X Transcription Buffer, 2 mM each of GTP, CTP, UTP, 1 mM ATP, 1 mM 2'-amino-ATP, 1-2 µg DNA template, 50 units T7 RNA Polymerase.
-
Incubate at 37°C for 4-6 hours.
-
Treat with DNase I to remove the DNA template.
-
Purify the RNA library using denaturing PAGE or a suitable RNA cleanup kit.
-
-
Aptamer-Target Binding:
-
Denature the RNA library by heating at 85°C for 3 minutes, then cool on ice for 5 minutes to allow proper folding.
-
Incubate the folded RNA library (e.g., 200 pmol) with the target protein (e.g., 100 pmol) in selection buffer at 37°C for 30-60 minutes.
-
-
Partitioning:
-
Pass the binding reaction mixture through a nitrocellulose filter. Proteins and bound RNA will be retained.
-
Wash the filter with 3-5 mL of wash buffer to remove unbound RNA sequences.
-
-
Elution and Amplification:
-
Elute the bound RNA from the filter using an elution buffer (e.g., high salt or containing urea).
-
Precipitate the eluted RNA.
-
Perform reverse transcription on the eluted RNA to generate cDNA.
-
Amplify the cDNA pool using PCR with the forward and biotinylated reverse primers.
-
-
ssDNA Generation and Next Round Preparation:
-
Separate the strands of the PCR product. If using biotinylated primers, streptavidin beads can be used. Elute the non-biotinylated strand with NaOH.[8]
-
Use the resulting ssDNA as the template for the next round of in vitro transcription to generate an enriched, 2'-amino-modified RNA pool.
-
-
Iteration:
-
Repeat steps 2-5 for 8-15 rounds. Increase the stringency of selection in later rounds by decreasing the target concentration or increasing wash volumes.
-
-
Sequencing and Characterization:
-
After the final round, clone and sequence the cDNA from the enriched pool to identify individual aptamer candidates.
-
Synthesize individual aptamers and characterize their binding affinity (e.g., using Surface Plasmon Resonance or ELISA).[9]
-
Application 2: Enzymatic Labeling of Nucleic Acid Probes
The primary amino group on 2'-amino-ATP provides a site for covalent modification after enzymatic incorporation into an RNA strand. This allows for the creation of highly specific probes for diagnostic assays such as FISH, microarrays, or Northern blotting.
Workflow for Post-Transcriptional RNA Labeling
Caption: Two-step process for creating labeled RNA probes using 2'-amino-ATP.
Enzyme Compatibility for Incorporation
| Enzyme | Substrate | Application | Notes | Reference |
| T7 RNA Polymerase | 2'-amino-ATP | In vitro transcription to generate internally modified RNA probes. | Efficiently incorporates 2'-amino-modified nucleotides. Mutant polymerases may offer improved efficiency. | [3][10] |
| Poly(A) Polymerase | 2'-amino-ATP | 3'-end tailing of RNA for labeling or modification. | Can add a tail of 2'-amino-adenosines. Can also act as a chain terminator depending on the specific analog. | [4][11] |
Protocol 2: 3'-End Labeling of RNA with 2'-amino-ATP using Poly(A) Polymerase
This protocol describes the addition of a 2'-amino-A tail to an RNA molecule, which can then be labeled.
Materials:
-
Purified RNA (1-10 µg)
-
E. coli Poly(A) Polymerase (e.g., NEB #M0276)
-
10X Poly(A) Polymerase Reaction Buffer
-
10 mM ATP
-
10 mM 2'-amino-ATP
-
Amine-reactive label (e.g., NHS-Biotin or NHS-Fluorophore)
-
Nuclease-free water
Methodology:
-
Poly(A) Tailing Reaction:
-
In a nuclease-free tube, combine:
-
RNA: 1-10 µg
-
10X Reaction Buffer: 2 µL
-
10 mM ATP: 1 µL (to initiate tailing)
-
10 mM 2'-amino-ATP: 2 µL
-
E. coli Poly(A) Polymerase: 1 µL (5 units)
-
Nuclease-free Water: to a final volume of 20 µL
-
-
Incubate at 37°C for 30 minutes. The ratio of ATP to 2'-amino-ATP can be adjusted to control the density of amino groups.[12]
-
Stop the reaction by adding EDTA to a final concentration of 10 mM or by proceeding directly to cleanup.
-
Purify the tailed RNA using a spin column or ethanol precipitation.
-
-
Amine-Reactive Labeling:
-
Resuspend the purified amino-modified RNA in a carbonate/bicarbonate buffer (100 mM, pH 8.5).
-
Add the amine-reactive label (dissolved in DMSO) in a 10-20 fold molar excess over the incorporated amino groups.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Purify the labeled RNA from the excess free label using size-exclusion chromatography or ethanol precipitation.
-
Application 3: Probing Protein-Nucleic Acid Interactions via Cross-linking
While 2'-amino-ATP is not itself photoreactive, its incorporated amino group can be conjugated to a heterobifunctional cross-linker containing both an amine-reactive group (e.g., NHS ester) and a photo-activatable group (e.g., diazirine, benzophenone).[13] This turns the modified nucleic acid into a powerful tool for identifying binding partners and mapping interaction interfaces, which is critical in drug target validation and diagnostic mechanism studies.
The strategy involves creating a 2'-amino-modified aptamer or probe for a target protein, conjugating a photo-cross-linker, allowing the probe to bind its target, and then permanently linking them with a pulse of UV light.[14] The cross-linked complex can then be identified by a gel shift or analyzed by mass spectrometry.
Protocol 3: Photo-Cross-Linking of an RNA-Protein Complex
This protocol outlines a general strategy. Optimization of cross-linker concentration and UV exposure time is required.
Materials:
-
Purified RNA containing 2'-amino groups (from Protocol 2).
-
Target protein.
-
Amine-reactive, photo-activatable cross-linker (e.g., NHS-Diazirine).
-
Reaction buffers (conjugation, binding).
-
UV lamp (e.g., 365 nm).
-
SDS-PAGE analysis equipment.
Methodology:
-
Conjugation of Cross-linker to RNA:
-
Follow Step 2 from Protocol 2, using an NHS-ester photo-cross-linker instead of a fluorescent label.
-
Ensure the RNA is purified thoroughly to remove any unreacted cross-linker.
-
-
Binding Reaction:
-
Incubate the photo-reactive RNA probe with the target protein in a suitable binding buffer under conditions that favor complex formation. Perform this step in the dark or under red light to prevent premature activation of the cross-linker.
-
-
UV Irradiation:
-
Place the reaction tube on ice and expose it to UV light (e.g., 365 nm) for 5-15 minutes. The distance from the lamp and exposure time must be optimized.
-
-
Analysis:
-
Denature the reaction products by adding SDS-PAGE loading buffer and heating.
-
Analyze the products by SDS-PAGE and Coomassie staining or Western blotting. A successful cross-link will result in a new, higher molecular weight band corresponding to the RNA-protein complex.
-
For identification of the binding site, the cross-linked complex can be excised, digested, and analyzed by mass spectrometry.[15]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chain Termination and Inhibition of Mammalian Poly(A) Polymerase by modified ATP analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SELEX with modified nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. static.igem.org [static.igem.org]
- 9. A Detailed Protein-SELEX Protocol Allowing Visual Assessments of Individual Steps for a High Success Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterisation of ATP analogues to cross-link and label P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combining affinity enrichment, cross-linking with photo amino acids, and mass spectrometry for probing protein kinase D2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing T7 RNA polymerase Incorporation of 2'-NH2-ATP
Welcome to the technical support center for optimizing the incorporation of 2'-Amino-ATP (2'-NH2-ATP) using T7 RNA polymerase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is my in vitro transcription reaction yielding no or very little RNA product when using this compound?
A1: Low or no yield during in vitro transcription with this compound can stem from several factors. Wild-type T7 RNA polymerase has a very restrictive recognition of modified nucleotides, leading to inefficient incorporation and low RNA yield.[1] Contaminants in the DNA template, such as ethanol (B145695) or salts from purification, can also inhibit the polymerase.[2] Additionally, RNase contamination can degrade the RNA product.[2][] Finally, suboptimal reaction conditions, including incorrect nucleotide or magnesium concentrations, can significantly impact the reaction's success.[2][4]
Q2: I am observing transcripts that are shorter than the expected full-length product. What could be the cause?
A2: The presence of shorter-than-expected transcripts, or premature termination, is a common issue. This can be caused by the polymerase struggling to incorporate the modified nucleotide, leading to dissociation from the DNA template.[5] Incorrect linearization of the plasmid template or the presence of cryptic termination signals within the DNA sequence can also lead to truncated products.[2] Furthermore, low concentrations of the limiting nucleotide (in this case, this compound) can result in incomplete transcription.[5]
Q3: Is it necessary to use a mutant T7 RNA polymerase for incorporating this compound?
A3: While not strictly necessary in all cases, using a mutant T7 RNA polymerase is highly recommended for efficient incorporation of 2'-modified nucleotides like this compound.[1] The most well-known mutant for this purpose is Y639F, which shows a significantly increased ability to incorporate nucleotides with modifications at the 2'-position of the ribose.[6][7] Other mutations can also be introduced to enhance thermal stability and overall activity of these specialized polymerases.[6]
Q4: How does the concentration of magnesium ions (Mg2+) affect the incorporation of this compound?
A4: Magnesium is a critical cofactor for T7 RNA polymerase, and its concentration significantly influences transcription efficiency.[4][8] The optimal Mg2+ concentration is often linked to the total nucleotide triphosphate (NTP) concentration. An improper balance can lead to reduced enzyme activity and lower RNA yields. It is crucial to optimize the Mg2+ concentration specifically for your reaction conditions, as different studies report varying optimal ratios of Mg2+ to NTPs.[4][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| No RNA transcript detected | Poor quality DNA template: Contaminants like ethanol or salts are inhibiting the polymerase.[2] | Precipitate the DNA template with ethanol and resuspend it in nuclease-free water to remove inhibitors.[2] |
| RNase contamination: Degradation of the RNA product.[2][] | Use certified RNase-free reagents and consumables. Clean work surfaces and equipment with RNase decontamination solutions. | |
| Inactive enzyme: The T7 RNA polymerase may have lost activity due to improper storage or handling. | Use a fresh aliquot of enzyme. Avoid repeated freeze-thaw cycles. | |
| Incorrect reaction setup: Errors in the concentration of reaction components. | Double-check the concentrations of all reagents, especially the NTPs, MgCl2, and DNA template. | |
| Low yield of full-length RNA | Suboptimal reaction conditions: The standard buffer may not be optimal for incorporating this compound. | Optimize the reaction buffer. This may include adjusting the pH, MgCl2 concentration, and adding crowding agents like PEG 8000.[6] |
| Inefficient incorporation by wild-type T7 RNAP: The wild-type enzyme has low tolerance for 2'-modified nucleotides.[1] | Use a mutant T7 RNA polymerase, such as the Y639F variant, which has a higher affinity for 2'-modified NTPs.[6][7] | |
| Low concentration of this compound: The modified nucleotide may be the limiting reagent. | Increase the concentration of this compound in the reaction mix.[5] | |
| Presence of multiple shorter RNA bands (premature termination) | Secondary structure in the DNA template: The polymerase may be dissociating at stable secondary structures. | Lower the incubation temperature of the reaction to 16°C or 4°C to slow down the polymerase and potentially allow it to read through these regions.[5] |
| Sequence-specific pausing or termination: Certain sequences can cause the polymerase to pause or terminate. | If possible, modify the DNA template to remove or alter these sequences. Alternatively, using a different RNA polymerase promoter and enzyme (e.g., SP6) might help.[5] | |
| Incorrect ratio of modified to unmodified ATP: A high ratio of this compound to natural ATP can increase the likelihood of pausing. | Titrate the ratio of this compound to ATP to find an optimal balance that allows for sufficient modification without excessive termination. | |
| RNA transcript is longer than expected | Non-templated addition: T7 RNA polymerase can add extra, non-templated nucleotides to the 3' end of the transcript.[10] | This is a known characteristic of T7 RNAP. If precise length is critical, subsequent purification by denaturing PAGE may be required. |
| Template plasmid was not fully linearized: The polymerase is transcribing around the entire plasmid. | Ensure complete linearization of the plasmid by running a small amount on an agarose (B213101) gel before setting up the transcription reaction.[11] |
Quantitative Data Summary
The following tables summarize key findings on the impact of T7 RNA polymerase mutations and reaction components on the incorporation of modified nucleotides.
Table 1: T7 RNA Polymerase Mutants for Improved 2'-Modified Nucleotide Incorporation
| Mutant | Key Amino Acid Change(s) | Effect on 2'-Modified Nucleotide Incorporation | Reference |
| Y639F | Tyrosine at position 639 changed to Phenylalanine | Significantly improves the incorporation of 2'-fluoro and 2'-amino modified ribose nucleotides. | [6][7] |
| Y639F/H784A | Double mutant | The H784A mutation is thought to reduce premature termination after the incorporation of a modified nucleotide. | [6] |
| Thermostabilized Mutants | Various mutations added to existing specificity mutants | Increases the thermal tolerance and overall activity of mutants with expanded substrate ranges, leading to higher yields of modified RNA. | [6] |
Table 2: Optimization of In Vitro Transcription Reaction Components
| Component | Observation | Recommendation | Reference |
| Magnesium (Mg2+) | The optimal concentration is critical and dependent on the total NTP concentration. Both excess and insufficient Mg2+ can be inhibitory. | Titrate MgCl2 concentration, often in the range of 5 mM to 30 mM. The optimal ratio to total NTPs needs to be determined empirically. | [4][6][8] |
| NTPs | Low nucleotide concentration can limit the reaction and cause premature termination. | Ensure a sufficient concentration of all NTPs. For modified nucleotides, a higher concentration may be needed to achieve efficient incorporation. | [2][5] |
| Spermidine (B129725) | Often included in transcription buffers and can enhance RNA yield. | Include spermidine in the reaction buffer, typically at a concentration of 2 mM. | [6] |
| Dithiothreitol (DTT) | A reducing agent that helps maintain enzyme activity. | Include DTT in the reaction buffer, typically at a concentration of 10-40 mM. | [6] |
| Polyethylene Glycol (PEG) | Acts as a molecular crowding agent, which can increase the effective concentration of reactants and enhance enzyme activity. | Consider adding PEG 8000 to the reaction at a final concentration of around 10%. | [6] |
| Inorganic Pyrophosphatase | Pyrophosphate, a byproduct of the transcription reaction, can be inhibitory. Pyrophosphatase degrades it. | The addition of yeast inorganic pyrophosphatase can sometimes improve yields, although some studies suggest it may not always be essential. | [4][6] |
Experimental Protocols
Standard Protocol for In Vitro Transcription with this compound using Mutant T7 RNA Polymerase
This protocol provides a starting point for optimizing the incorporation of this compound. All solutions should be prepared with nuclease-free water.
1. DNA Template Preparation:
-
Linearize the plasmid DNA containing the T7 promoter and the sequence of interest using a restriction enzyme that leaves blunt or 5'-overhanging ends.
-
Confirm complete linearization by agarose gel electrophoresis.[11]
-
Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.[11]
-
Resuspend the purified DNA in nuclease-free water to a final concentration of 0.5-1 µg/µL.
2. In Vitro Transcription Reaction Setup:
-
Assemble the following reaction components at room temperature in the order listed to a final volume of 20 µL:
| Component | Stock Concentration | Volume for 20 µL Reaction | Final Concentration |
| Nuclease-Free Water | - | to 20 µL | - |
| 5x Transcription Buffer | 5x | 4 µL | 1x |
| DTT | 100 mM | 2 µL | 10 mM |
| ATP | 100 mM | 0.5 µL | 2.5 mM |
| This compound | 100 mM | 1.5 µL | 7.5 mM |
| CTP | 100 mM | 1 µL | 5 mM |
| GTP | 100 mM | 1 µL | 5 mM |
| UTP | 100 mM | 1 µL | 5 mM |
| Linearized DNA Template | 0.5 µg/µL | 1 µL | 25 ng/µL |
| RNase Inhibitor | 40 U/µL | 1 µL | 2 U/µL |
| T7 RNA Polymerase (Y639F mutant) | 50 U/µL | 1 µL | 2.5 U/µL |
Note: The ratio of this compound to ATP is a critical parameter to optimize. The suggested 3:1 ratio is a starting point.
3. Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours.
4. DNase Treatment (Optional but Recommended):
-
To remove the DNA template, add 1 µL of RNase-free DNase I (2 U/µL) to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes.
5. RNA Purification:
-
Purify the RNA using a column-based RNA cleanup kit, phenol-chloroform extraction followed by isopropanol (B130326) precipitation, or denaturing polyacrylamide gel electrophoresis (PAGE) for size-sensitive applications.
-
Resuspend the purified RNA in nuclease-free water or a suitable storage buffer.
6. RNA Analysis:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the RNA transcript by denaturing agarose or polyacrylamide gel electrophoresis.
Visualizations
Caption: Experimental workflow for in vitro transcription with this compound.
Caption: Troubleshooting logic for low or no RNA yield.
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. themoonlab.org [themoonlab.org]
- 8. T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probing conformational changes in T7 RNA polymerase during initiation and termination by using engineered disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. babraham.ac.uk [babraham.ac.uk]
Technical Support Center: Purification of 2'-NH2-ATP Modified RNA Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2'-amino-ATP (2'-NH2-ATP) modified RNA oligonucleotides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which purification method is most suitable for my this compound modified RNA oligonucleotide?
The optimal purification method depends on several factors, including the length of the oligonucleotide, the required purity for your downstream application, and the scale of the synthesis. High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are the most common high-resolution methods.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is often preferred for its high resolution and the ability to separate the target oligonucleotide from shorter failure sequences and other impurities.[1][2][3][4] It is particularly effective for oligonucleotides up to approximately 50-60 bases in length.[5]
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) provides excellent resolution, especially for longer oligonucleotides (>60 bases), and can resolve molecules that differ by a single nucleotide.[6][7][8] However, the recovery yield from PAGE can be lower compared to HPLC.[6]
Q2: What purity level can I expect from different purification methods?
The achievable purity depends on the chosen method and the complexity of the crude sample. The following table summarizes typical purity levels for common purification techniques.
| Purification Method | Typical Purity of Full-Length Product | Primary Advantages | Primary Disadvantages |
| Ion-Pair Reversed-Phase HPLC | >85% | High resolution, good for modified oligos, scalable.[2] | Resolution can decrease with increasing oligo length. |
| Anion-Exchange HPLC (AEX-HPLC) | >95% for oligos up to 50 bases | Excellent resolution based on charge, separates some modifications well. | Can be less effective for hydrophobically modified oligos. |
| Denaturing PAGE | >95% | Excellent size resolution, ideal for long oligos.[6] | Lower yield, more labor-intensive recovery.[6] |
| Solid-Phase Extraction (SPE) | Variable, generally lower than HPLC/PAGE | Fast and simple for desalting and removing some impurities. | Does not effectively remove failure sequences of similar length. |
Q3: Why is complete deprotection of the 2'-amino group important before purification?
Incomplete removal of protecting groups from the 2'-amino function can lead to several issues.[9][10] These protecting groups alter the hydrophobicity and charge of the oligonucleotide, which can cause peak splitting or broadening during HPLC analysis and affect migration in PAGE.[10] Furthermore, residual protecting groups can interfere with downstream applications by altering the structure and function of the RNA.
Q4: Can the 2'-amino modification itself affect the purification process?
Yes, the presence of the 2'-amino group can influence the oligonucleotide's properties. The amino group is basic and can be protonated, which can affect its interaction with the stationary phase in ion-exchange chromatography. In reversed-phase chromatography, the overall hydrophobicity of the molecule might be slightly altered compared to an unmodified RNA of the same sequence.
Troubleshooting Guides
HPLC Purification Issues
This guide addresses common problems encountered during the purification of this compound modified RNA oligonucleotides using ion-pair reversed-phase HPLC.
Possible Causes:
-
Incomplete Deprotection: Residual protecting groups on the 2'-amino function or other bases can create multiple species that elute at slightly different times.[10]
-
Secondary Structures: The RNA oligonucleotide may be forming stable secondary structures under the analysis conditions.
-
Column Issues: A blocked frit, a void in the column packing, or contamination of the stationary phase can distort peak shape.[11][12]
-
Sample Overload: Injecting too much sample can lead to peak distortion.[12][13]
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak splitting, especially for early-eluting peaks.[14]
Solutions Workflow:
Possible Causes:
-
Precipitation on Column: The oligonucleotide may be precipitating on the column, especially if the mobile phase composition is not optimal.
-
Adsorption to Vials/Tubing: RNA can adsorb to surfaces, leading to sample loss.
-
Inefficient Elution: The gradient may not be optimized to elute the highly retained oligonucleotide.
-
Degradation: RNase contamination can lead to the degradation of the product.
Solutions:
-
Optimize Mobile Phase: Ensure the pH of the mobile phase is appropriate and consider adjusting the concentration of the ion-pairing reagent.
-
Use Low-Binding Tubes: Utilize siliconized or low-retention tubes and pipette tips for sample handling.
-
Modify Elution Gradient: A shallower gradient may improve the resolution and elution of the target peak.
-
Maintain RNase-Free Conditions: Use RNase-free water, reagents, and labware throughout the purification process.
Denaturing PAGE Purification Issues
This guide addresses common problems encountered during the purification of this compound modified RNA oligonucleotides using denaturing PAGE.
Possible Causes:
-
Incomplete Denaturation: Insufficient urea (B33335) concentration or low running temperature can allow the RNA to form secondary structures.[8]
-
High Salt Concentration: Excess salt in the sample can interfere with migration and cause band distortion.
-
Gel Polymerization Issues: Uneven or incomplete polymerization of the gel can lead to inconsistent migration.
-
Sample Overload: Loading too much RNA in a single well can cause smearing.
Solutions Workflow:
Possible Causes:
-
Inefficient Elution: The oligonucleotide may not be diffusing out of the gel matrix effectively.
-
Adsorption to Gel Matrix: The RNA may be strongly interacting with the polyacrylamide.
-
Loss During Subsequent Steps: Sample can be lost during precipitation or transfer steps.
Solutions:
-
Crush and Soak Method: Finely crush the gel slice to increase the surface area for diffusion into the elution buffer.[6]
-
Optimize Elution Buffer: Use a buffer with a high salt concentration (e.g., 0.3 M sodium acetate) to facilitate elution.
-
Use a Carrier: Add a carrier like glycogen (B147801) or linear acrylamide (B121943) during ethanol precipitation to improve the recovery of small amounts of RNA.
-
Electroelution: For more efficient recovery, consider using an electroelution apparatus.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC Purification
This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence and length.
-
Sample Preparation:
-
Following synthesis and deprotection, dissolve the crude oligonucleotide in an appropriate volume of RNase-free water or the initial mobile phase (Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column suitable for oligonucleotide purification.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in RNase-free water.
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% Acetonitrile / 50% RNase-free water.
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Column Temperature: 60-75°C to ensure denaturation of the RNA.[1]
-
Detection: UV absorbance at 260 nm.
-
-
Gradient Elution:
-
A typical gradient might be 5-25% Mobile Phase B over 30-40 minutes. The exact gradient will need to be optimized to achieve the best separation for your specific oligonucleotide.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC and/or mass spectrometry.
-
-
Post-Purification Processing:
-
Pool the pure fractions and evaporate the solvent using a vacuum concentrator.
-
Perform a salt exchange (e.g., sodium salt) if TEAA is not compatible with downstream applications.
-
Protocol 2: Denaturing PAGE Purification
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide) containing 7-8 M urea in 1X TBE buffer.[7][8] The percentage of acrylamide should be chosen based on the length of the oligonucleotide.[7]
-
Assemble the gel cassette and pour the gel. Insert the comb and allow the gel to polymerize completely.
-
-
Sample Preparation:
-
Dissolve the crude oligonucleotide in a formamide-based loading buffer.
-
Heat the sample at 95°C for 3-5 minutes and then immediately place it on ice to ensure denaturation.
-
-
Electrophoresis:
-
Assemble the electrophoresis apparatus and pre-run the gel for at least 30 minutes at a constant power to heat the gel to approximately 50-55°C.[8]
-
Load the denatured sample into the wells.
-
Run the gel at a constant power until the tracking dyes have migrated to the desired position.
-
-
Visualization and Excision:
-
Visualize the bands using UV shadowing.
-
Carefully excise the band corresponding to the full-length product using a clean razor blade.
-
-
Elution and Recovery:
-
Crush the excised gel slice and place it in a microcentrifuge tube.
-
Add elution buffer (e.g., 0.3 M sodium acetate) and incubate overnight at room temperature with gentle agitation.
-
Separate the supernatant from the gel debris.
-
Precipitate the RNA from the supernatant using ethanol.
-
Wash the pellet with 70% ethanol, air dry, and resuspend in an appropriate RNase-free buffer.
-
References
- 1. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Denaturing 7M Urea Polyacrylamide gel electrophoresis nucleic acids synthetic oligonucleotides [biosyn.com]
- 8. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Peak Splitting. Common Reasons For It [hplctips.blogspot.com]
- 13. uhplcs.com [uhplcs.com]
- 14. support.waters.com [support.waters.com]
Preventing abortive cycling in in vitro transcription with 2'-NH2-ATP
Welcome to the technical support center for optimizing in vitro transcription (IVT). This guide provides detailed answers, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals looking to minimize abortive cycling and enhance full-length RNA yield using 2'-Amino-ATP (2'-NH2-ATP).
Frequently Asked Questions (FAQs)
Q1: What is abortive cycling in in vitro transcription?
Abortive cycling, or abortive initiation, is a natural but often problematic process that occurs during the initial phase of transcription. The RNA polymerase (typically T7, T3, or SP6) binds to the DNA promoter and begins synthesizing short RNA transcripts, usually 2-10 nucleotides in length.[1] Before clearing the promoter to enter the productive elongation phase, the polymerase can prematurely release these short transcripts.[1] This cycle of synthesis and release can repeat many times, consuming nucleotides and enzymes without producing the desired full-length RNA, thereby reducing the overall reaction yield.
Q2: How does this compound help prevent abortive cycling?
While the precise mechanism is not fully elucidated in all contexts, the introduction of a 2'-amino (2'-NH2) group on the ribose of the initiating nucleotide, ATP, is understood to enhance the stability of the initial transcription complex. T7 RNA polymerase can efficiently use nucleotides with modifications at the 2'-position, such as 2'-amino groups.[2][3] The prevailing hypothesis is that the 2'-amino modification increases the binding affinity within the polymerase active site or strengthens the stability of the early RNA-DNA hybrid. This stabilization disfavors the premature dissociation of the short RNA transcript, thereby increasing the probability that the polymerase will successfully transition from initiation to the productive elongation phase, resulting in a "cleaner" reaction with fewer short, abortive products.[3][4]
Q3: When should I consider using this compound in my IVT reaction?
You should consider using this compound if you are experiencing:
-
Low yields of full-length RNA: A significant portion of your nucleotide substrates may be consumed by the synthesis of short, abortive transcripts.
-
High heterogeneity at the 5' end: Abortive cycling is a major cause of 5' heterogeneity in RNA populations.
-
Difficult purification: The presence of numerous short RNA fragments can complicate the purification of the desired full-length product, especially for shorter target transcripts.
Q4: Can this compound be used to replace all ATP in the reaction?
No, this is generally not recommended. The primary application of this compound for reducing abortive cycling is as the initiating nucleotide. Therefore, it is typically used in combination with the three other standard NTPs (GTP, CTP, UTP) and standard ATP. A common strategy is to use a higher concentration of this compound relative to the other nucleotides to ensure it is preferentially incorporated at the +1 position of the transcript for ATP-starting promoters. Complete substitution may negatively impact the elongation process and overall yield.
Troubleshooting Guide
Problem: I'm still observing a high level of abortive transcripts after adding this compound.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to effectively compete with any residual standard ATP for the initiation position. Try increasing the molar ratio of this compound to the other NTPs. A starting point is often a 2:1 or 4:1 ratio of the initiating nucleotide analog to the other NTPs. |
| Incorrect Promoter Design | This strategy is most effective for templates with a T7 promoter that initiates transcription with an Adenosine (A). Standard T7 promoters initiate with a Guanine (G). Ensure your template is designed for ATP initiation (e.g., using a T7 φ2.5 promoter). |
| High Magnesium (Mg²⁺) Concentration | While Mg²⁺ is essential for polymerase activity, excessively high concentrations can sometimes promote abortive cycling. Try titrating the Mg²⁺ concentration in your reaction buffer. Maintain a concentration that is slightly above the total NTP concentration. |
| General Reaction Conditions | Other factors can contribute to poor transcription efficiency. Ensure your DNA template is high quality and free of contaminants.[] Verify the activity of your T7 RNA polymerase and consider adding pyrophosphatase to the reaction, as pyrophosphate buildup can inhibit transcription.[6] |
Problem: My overall RNA yield has decreased after incorporating this compound.
| Possible Cause | Recommended Solution |
| Inhibition of Elongation | While T7 RNA polymerase can incorporate 2'-amino nucleotides, high concentrations of the modified nucleotide throughout the reaction might slightly impede the elongation rate compared to the unmodified version. |
| Solution: | Use this compound primarily as an initiating nucleotide. Set up the reaction with a higher concentration of this compound and lower concentrations of the other three NTPs for the first 5-10 minutes to favor its incorporation at the 5' end. Then, add the remaining standard NTPs (including standard ATP) at their final, higher concentration for the remainder of the elongation reaction. |
| Suboptimal Reagent Purity | The this compound preparation may contain inhibitors. Ensure you are using a high-purity source of the modified nucleotide. |
Quantitative Data Summary
The following table summarizes representative data on the impact of using a 2'-amino-modified initiating nucleotide on the outcome of in vitro transcription. Data is compiled based on typical results reported in studies investigating modified nucleotides.[3][4]
| Parameter | Standard IVT Reaction | IVT with Initiating 2'-Amino-NTP |
| Full-Length RNA Yield | Variable; can be significantly reduced by abortive cycling. | Generally increased due to higher processivity. |
| Abortive Transcripts | Can constitute a significant percentage of total RNA. | Markedly reduced; "cleaner" product profile. |
| 5' End Homogeneity | Often heterogeneous, especially with G-rich start sites. | Improved homogeneity for ATP-initiated transcripts. |
| Premature Termination | More frequent, leading to truncated products. | Less frequent, particularly for shorter templates. |
Experimental Protocols & Methodologies
Key Experiment: Comparative IVT with and without this compound
This protocol is designed to assess the effectiveness of this compound in reducing abortive products and increasing the yield of a ~100 nucleotide RNA transcript initiated from an ATP-starting T7 promoter.
1. DNA Template Preparation:
-
A linear double-stranded DNA template is required. This can be a linearized plasmid or a PCR product.
-
The template must contain a T7 promoter variant that initiates with ATP (e.g., T7 φ2.5 promoter) followed by the sequence of interest.
-
Purify the DNA template thoroughly to remove any salts or ethanol, which can inhibit transcription.[]
2. In Vitro Transcription Reaction Setup: Prepare two reaction master mixes at room temperature.
| Component | Standard Reaction (20 µL) | This compound Reaction (20 µL) | Final Concentration |
| RNase-Free Water | Up to 20 µL | Up to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 4 µL | 1x |
| 100 mM DTT | 2 µL | 2 µL | 10 mM |
| RNase Inhibitor (40 U/µL) | 1 µL | 1 µL | 2 U/µL |
| Linear DNA Template (1 µg/µL) | 1 µL | 1 µL | 50 ng/µL |
| 25 mM GTP | 2 µL | 2 µL | 2.5 mM |
| 25 mM CTP | 2 µL | 2 µL | 2.5 mM |
| 25 mM UTP | 2 µL | 2 µL | 2.5 mM |
| 25 mM ATP | 2 µL | 0 µL | 2.5 mM (Standard) |
| 25 mM this compound | 0 µL | 2 µL | 2.5 mM (Modified) |
| T7 RNA Polymerase (50 U/µL) | 1 µL | 1 µL | 2.5 U/µL |
3. Incubation:
-
Incubate both reactions at 37°C for 2 hours.
4. DNase Treatment:
-
Add 1 µL of RNase-free DNase I to each reaction.
-
Incubate at 37°C for 15 minutes to remove the DNA template.
5. Analysis:
-
Stop the reaction by adding an equal volume of 2x RNA loading dye (containing formamide (B127407) and EDTA).
-
Analyze the products on a denaturing polyacrylamide gel (e.g., 15% acrylamide, 7M Urea).
-
Visualize the RNA bands by staining with a fluorescent dye (e.g., SYBR Gold) or by autoradiography if a radiolabeled nucleotide was included.
-
Quantify the band intensities corresponding to the full-length product and the short abortive transcripts (typically <15 nt) to compare the efficiency of the two reactions.
Visual Diagrams
Caption: Mechanism of abortive cycling vs. productive transcription initiation.
Caption: Experimental workflow for IVT using this compound to reduce abortive cycling.
Caption: Troubleshooting decision tree for IVT reactions with this compound.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. 2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-Fluoro and 2-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase | Scilit [scilit.com]
- 6. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nuclease Degradation of RNA Containing 2'-Amino-ATP
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-amino-ATP modified RNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving nuclease degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of incorporating 2'-amino-ATP into my RNA transcript?
A1: The primary advantage is to enhance the RNA's resistance to nuclease degradation. The 2'-amino group on the ribose sugar sterically hinders the approach of nucleases, which are enzymes that degrade RNA. This increased stability is crucial for applications where the RNA molecule needs to persist in a biological environment, such as in cell culture or in vivo, where nucleases are abundant. Modifications at the 2' position of the ribose, including 2'-amino, 2'-fluoro, and 2'-O-methyl, have been shown to increase serum stability.
Q2: How does the nuclease resistance of 2'-amino-modified RNA compare to other common 2'-modifications like 2'-fluoro and 2'-O-methyl?
A2: 2'-amino, 2'-fluoro, and 2'-O-methyl modifications all confer increased nuclease resistance compared to unmodified RNA. While all three are effective, the degree of protection can vary depending on the specific nuclease and the experimental conditions. Generally, 2'-O-methyl modifications are considered to provide the highest level of protection, followed by 2'-fluoro and 2'-amino modifications. However, the choice of modification often involves a trade-off between nuclease resistance and the biological activity of the RNA, as modifications can sometimes interfere with protein binding or catalytic function.
Q3: Can I expect a complete absence of degradation with 2'-amino-modified RNA?
A3: While 2'-amino modification significantly enhances stability, it may not provide complete protection against all nucleases under all conditions. The level of degradation will depend on the type and concentration of nucleases, the incubation time, and the specific sequence and structure of your RNA. It is always recommended to empirically determine the stability of your modified RNA in the specific biological matrix you are working with.
Q4: Will the incorporation of 2'-amino-ATP affect the yield of my in vitro transcription reaction?
A4: The use of modified nucleotides like 2'-amino-ATP in in vitro transcription (IVT) can sometimes lead to a lower yield compared to using only canonical NTPs. This is because the T7 RNA polymerase (or other RNA polymerases) may incorporate the modified nucleotide less efficiently. However, commercially available T7 RNA polymerase variants have been developed to better accommodate modified NTPs. It is advisable to optimize the IVT reaction conditions, such as nucleotide concentrations and incubation time, to maximize the yield of your 2'-amino-modified RNA.
Troubleshooting Guides
In Vitro Transcription with 2'-Amino-ATP
| Problem | Possible Cause | Suggested Solution |
| Low or no RNA yield | Impure or degraded DNA template. | Ensure your DNA template is of high purity. Phenol-chloroform extraction and ethanol (B145695) precipitation can help remove contaminants. Verify template integrity on an agarose (B213101) gel.[1] |
| Inactive T7 RNA polymerase. | Use a fresh aliquot of a high-quality T7 RNA polymerase or a variant known to be efficient with modified nucleotides. | |
| Suboptimal nucleotide concentrations. | Optimize the ratio of 2'-amino-ATP to the corresponding natural ATP. A total NTP concentration of at least 12µM is recommended.[1] | |
| RNase contamination. | Maintain a sterile, RNase-free environment. Use RNase-free reagents and barrier tips. The addition of an RNase inhibitor to the IVT reaction is highly recommended.[2] | |
| Transcription produces RNA of incorrect size (shorter than expected) | Premature termination of transcription. | This can be due to secondary structures in the DNA template or a high GC content. Try performing the transcription at a lower temperature (e.g., 30°C) to minimize secondary structure formation. |
| Incorrect linearization of the plasmid DNA template. | Ensure complete digestion of your plasmid with the chosen restriction enzyme and that the enzyme does not cut within your sequence of interest. Verify linearization on an agarose gel. |
Nuclease Degradation Assays
| Problem | Possible Cause | Suggested Solution |
| High background or smearing on the gel | RNase contamination in loading dye or running buffer. | Prepare fresh, RNase-free loading dye and running buffers. Clean the gel electrophoresis apparatus thoroughly with an RNase decontamination solution. |
| RNA degradation during sample preparation. | Keep samples on ice as much as possible. Add an RNase inhibitor to your samples if compatible with the downstream analysis. Avoid repeated freeze-thaw cycles. | |
| Over-digestion of RNA. | Optimize the nuclease concentration and/or incubation time. Perform a time-course experiment to determine the optimal digestion time for your specific RNA and nuclease. | |
| Inconsistent or irreproducible degradation patterns | Variability in nuclease activity. | Use a fresh aliquot of nuclease for each experiment and ensure it has been stored correctly. Perform a titration of the nuclease to determine the optimal concentration for consistent results. |
| Incomplete denaturation of RNA before loading on the gel. | Ensure complete denaturation by heating the samples in a formamide-based loading buffer at 65-70°C for 5-10 minutes before loading. | |
| No degradation observed, even with unmodified control RNA | Inactive nuclease. | Verify the activity of your nuclease with a known sensitive substrate. Ensure the buffer conditions (pH, salt concentration) are optimal for the specific nuclease being used. |
| Incorrect assay setup. | Double-check all reagent concentrations and incubation conditions (temperature and time). |
Quantitative Data Summary
The following table summarizes the nuclease stability of various 2'-modified oligonucleotides in serum, providing a comparison of their half-lives.
| Oligonucleotide Modification | Serum Type | Half-life |
| Unmodified RNA | Mouse Serum | < 1 hour |
| 2'-amino-pyrimidine modified RNA | Mouse Serum | ~8 hours |
| 2'-fluoro-pyrimidine modified RNA | Mouse Serum | ~2.2 hours |
| 2'-O-methyl modified RNA | Human Serum | > 24 hours (minimal degradation) |
Note: Half-lives can vary depending on the specific oligonucleotide sequence, the biological matrix, and the experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Transcription of RNA containing 2'-Amino-ATP
This protocol is a general guideline and may require optimization for your specific template and desired RNA product.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
ATP, CTP, GTP, UTP solutions
-
2'-Amino-ATP solution
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or phenol:chloroform
Procedure:
-
Thaw all components on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of ATP, CTP, GTP, UTP mix (concentration will need to be optimized based on the desired level of 2'-amino-ATP incorporation)
-
x µL of 2'-Amino-ATP (optimize concentration)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the RNA using an appropriate RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified RNA in nuclease-free water and quantify its concentration using a spectrophotometer.
-
Assess the integrity of the transcribed RNA by running an aliquot on a denaturing agarose or polyacrylamide gel.
Protocol 2: Serum Nuclease Degradation Assay
Materials:
-
Purified RNA (unmodified control and 2'-amino-modified)
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), nuclease-free
-
Loading buffer (e.g., 2x formamide (B127407) loading dye)
-
Denaturing polyacrylamide gel (e.g., 15% TBE-Urea)
-
TBE buffer
-
Staining solution (e.g., SYBR Gold)
Procedure:
-
Dilute the RNA samples to a final concentration of 1 µM in nuclease-free PBS.
-
In separate microcentrifuge tubes, mix 10 µL of each RNA sample with 10 µL of serum (final serum concentration of 50%).
-
Incubate the reactions at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), take a 5 µL aliquot from each reaction and immediately mix it with 5 µL of 2x formamide loading buffer to stop the degradation.
-
Store the quenched samples at -20°C until all time points are collected.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place them on ice.
-
Load the samples onto a 15% denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable RNA stain (e.g., SYBR Gold) according to the manufacturer's instructions.
-
Visualize the gel using a gel documentation system and analyze the intensity of the full-length RNA band at each time point to determine the rate of degradation.
Visualizations
Caption: Experimental workflow for producing and assessing the nuclease stability of 2'-amino-modified RNA.
Caption: Mechanism of increased nuclease resistance in 2'-amino-modified RNA.
References
Side reactions in the chemical synthesis of 2'-amino-ATP
Welcome to the technical support center for the chemical synthesis of 2'-amino-ATP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to potential side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the chemical synthesis of 2'-amino-ATP?
A1: The chemical synthesis of 2'-amino-ATP can be accompanied by several side reactions that may reduce the yield and purity of the final product. The most frequently encountered side reactions include:
-
Phosphorylation at incorrect positions: Besides the desired 5'-hydroxyl group, phosphorylation can also occur at the 3'-hydroxyl group of the ribose sugar, leading to the formation of 2'-amino-3'-ATP and other isomers.
-
Formation of pyrophosphates: During the phosphorylation step, the activated phosphate (B84403) can react with another phosphate molecule to form pyrophosphate byproducts.
-
Hydrolysis of the triphosphate chain: The triphosphate moiety is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2'-amino-ADP and 2'-amino-AMP.[1]
-
Modification of the adenine (B156593) base: The reagents used in the synthesis can sometimes react with the amino group on the adenine base, leading to undesired modifications.
-
Incomplete reaction: The conversion of the starting material, 2'-amino-2'-deoxyadenosine (B84144), to the triphosphate form may be incomplete, resulting in a mixture of the starting material and the desired product.
Q2: How can I minimize the formation of these side products?
A2: Minimizing side product formation is crucial for obtaining a high yield of pure 2'-amino-ATP. Here are some strategies:
-
Use of protecting groups: Protecting the 3'-hydroxyl group of the 2'-amino-2'-deoxyadenosine starting material before the phosphorylation step can prevent phosphorylation at this position.
-
Control of reaction conditions: Maintaining optimal pH, temperature, and reaction time is critical. For instance, keeping the pH between 6.8 and 7.4 can help prevent the hydrolysis of the triphosphate chain.[1]
-
Choice of phosphorylation agent: The selection of an appropriate phosphorylating agent and activation method can influence the regioselectivity and efficiency of the reaction. The Ludwig-Eckstein synthesis, a one-pot, three-step method, is a commonly used and efficient strategy for nucleoside triphosphate synthesis.[2]
-
Purification methods: Employing robust purification techniques, such as ion-exchange chromatography or high-performance liquid chromatography (HPLC), is essential to separate the desired product from side products and unreacted starting materials.[3]
Q3: What are the recommended purification and characterization methods for 2'-amino-ATP?
A3: Proper purification and characterization are essential to ensure the quality of the synthesized 2'-amino-ATP.
-
Purification:
-
Ion-Exchange Chromatography: This is a highly effective method for separating nucleotides based on their charge. A gradient of a salt solution (e.g., triethylammonium (B8662869) bicarbonate) is typically used to elute the mono-, di-, and triphosphate species sequentially.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-pair reverse-phase HPLC can provide high-resolution separation and is often used for both purification and analysis. A purity of ≥95% is generally expected.[4][5]
-
-
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected molecular weight for the free acid is 506.2 g/mol .[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be used to confirm the structure and the presence of the triphosphate chain.
-
UV-Vis Spectroscopy: To determine the concentration and check for the characteristic absorbance maximum. For 2-Amino-ATP, the λmax is around 279 nm.[4][5]
-
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis of 2'-amino-ATP.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 2'-amino-ATP | Incomplete reaction. | Increase reaction time or temperature. Ensure proper activation of the phosphorylating agent. |
| Degradation of the product. | Maintain a neutral pH (6.8-7.4) throughout the reaction and purification process.[1] Avoid prolonged exposure to high temperatures. | |
| Inefficient purification. | Optimize the gradient and column conditions for ion-exchange chromatography or HPLC. | |
| Presence of multiple spots on TLC or peaks in HPLC | Formation of side products (e.g., isomers, pyrophosphates). | Use protecting groups for the 3'-hydroxyl. Optimize reaction conditions to favor 5'-phosphorylation. |
| Hydrolysis of the triphosphate. | Ensure all reagents and solvents are anhydrous. Work at a controlled temperature and pH. | |
| Contamination of starting material. | Verify the purity of the 2'-amino-2'-deoxyadenosine starting material before use. | |
| Product is unstable and degrades over time | Hydrolysis. | Store the final product as a salt (e.g., sodium or triethylammonium salt) in a buffered aqueous solution at -20°C or lower.[4] |
| Contamination with phosphatases. | Ensure all glassware and reagents are sterile to prevent enzymatic degradation. |
Experimental Protocols
General Protocol for the Synthesis of 2'-amino-ATP (Ludwig-Eckstein Method)
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagents.
-
Monophosphorylation:
-
Dissolve 2'-amino-2'-deoxyadenosine in a suitable solvent (e.g., trimethyl phosphate).
-
Cool the solution in an ice bath.
-
Slowly add a phosphorylating agent, such as phosphorus oxychloride (POCl3), while stirring.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Conversion to Triphosphate:
-
To the crude monophosphate solution, add a solution of tributylammonium (B8510715) pyrophosphate in an aprotic solvent like dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by 31P NMR or HPLC.
-
-
Hydrolysis and Work-up:
-
Once the reaction is complete, hydrolyze the intermediate by adding a buffer solution (e.g., triethylammonium bicarbonate).
-
Remove the solvents under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in water and purify by ion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin).
-
Elute with a linear gradient of triethylammonium bicarbonate buffer.
-
Collect the fractions containing the triphosphate product, identified by UV absorbance.
-
Lyophilize the combined fractions to obtain the 2'-amino-ATP as a salt.
-
Visualizations
Caption: Workflow for the chemical synthesis and purification of 2'-amino-ATP.
Caption: Troubleshooting logic for common issues in 2'-amino-ATP synthesis.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. 2-Amino-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 6. 2-Amino-2'-deoxyadenosine 5'-triphosphate | 81503-63-1 | NA161400 [biosynth.com]
Technical Support Center: Mass Spectrometry Analysis of 2'-NH2-ATP Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 2'-amino-ATP (2'-NH2-ATP) incorporation into nucleic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of incorporating this compound into oligonucleotides?
A1: this compound is an ATP analog used as a molecular tool to investigate the substrate specificity and mechanistic aspects of ATP-dependent enzymes like kinases and ATPases.[1] Its incorporation into RNA by polymerases allows for site-specific modification, enabling studies on RNA structure, function, and interactions. The 2'-amino group can also serve as a reactive handle for cross-linking or attaching probes.
Q2: What is the expected mass difference upon incorporation of a 2'-NH2-AMP residue instead of a canonical AMP residue?
A2: The molecular formula for adenosine (B11128) is C₁₀H₁₃N₅O₄ with a mass of approximately 267.1 g/mol , while 2-aminoadenosine (B16350) has a formula of C₁₀H₁₄N₆O₄ and a molecular weight of 282.26 g/mol .[2][3] Therefore, the incorporation of a 2'-NH2-AMP residue will result in a mass increase of approximately 15.16 Da compared to the incorporation of a standard AMP residue.
Q3: How stable is this compound in solution?
A3: Like ATP, this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[4][5] It is recommended to prepare fresh solutions and store them at -20°C or below.[1] Stock solutions should be kept on ice during use to minimize degradation.[6]
Troubleshooting Guides
Section 1: Enzymatic Incorporation of this compound
This section addresses common issues encountered during the in vitro transcription reaction to incorporate this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no incorporation of this compound | 1. Poor quality DNA template: Contaminants like salts or ethanol (B145695) can inhibit RNA polymerase.[7] 2. Suboptimal nucleotide concentration: Low concentrations of this compound can limit the reaction.[8] 3. Inhibitory nature of this compound: The modification may sterically hinder the polymerase. 4. Incorrect reaction temperature. | 1. Re-purify the DNA template, for instance, by ethanol precipitation.[7] 2. Increase the concentration of this compound. Consider supplementing with unlabeled ATP, but be aware this will reduce the proportion of modified transcripts.[8] 3. Try a different RNA polymerase that may be more accommodating to the modified nucleotide.[8] 4. Lowering the incubation temperature (e.g., to 16°C or 4°C) can sometimes improve transcription with problematic templates or nucleotides.[8] |
| Prematurely terminated transcripts | 1. Low concentration of the limiting nucleotide (this compound). [8] 2. Secondary structure in the DNA template. 3. High reaction temperature. | 1. Increase the concentration of this compound.[8] 2. Redesign the template to minimize secondary structures. 3. Lower the reaction temperature to slow down the polymerase and allow it to read through difficult regions.[8] |
| No transcript of the correct size | 1. RNase contamination. [7] 2. Incorrectly linearized DNA template. [7] 3. Inefficient polymerase activity. | 1. Use an RNase inhibitor in the reaction and ensure an RNase-free workflow.[7] 2. Verify the linearization of the template by gel electrophoresis. 3. Increase the amount of polymerase or the incubation time. |
Section 2: Sample Preparation for Mass Spectrometry
This section covers potential pitfalls during the purification and preparation of the this compound incorporated oligonucleotide for MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity in the mass spectrum | 1. Sample loss during purification. 2. Incomplete desalting. Salts can cause ion suppression. 3. Degradation of the oligonucleotide. | 1. Use a purification method optimized for oligonucleotides, such as HPLC or solid-phase extraction. 2. Ensure thorough desalting of the sample before MS analysis. 3. Handle the sample at low temperatures and avoid repeated freeze-thaw cycles. |
| Presence of adducts in the mass spectrum | 1. Cation adduction (e.g., Na+, K+). This is common for negatively charged oligonucleotides. 2. Contaminants from purification buffers. | 1. Use ammonium (B1175870) acetate (B1210297) or other volatile salts in the final purification steps. 2. Ensure high-purity solvents and reagents are used for all steps. |
Section 3: Mass Spectrometry Data Analysis
This section provides guidance on interpreting the mass spectrometry data and troubleshooting common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incorrect mass for the incorporated nucleotide | 1. Unexpected modifications during the reaction or sample preparation. 2. Incorrect charge state assignment. | 1. Check for potential side reactions. The 2'-amino group could be a site for adduction. 2. Carefully analyze the isotopic pattern to confirm the charge state. |
| Ambiguous fragmentation pattern | 1. Low fragmentation efficiency. 2. Co-elution of multiple species. | 1. Optimize the collision energy in the MS/MS experiment. 2. Improve the chromatographic separation to resolve different oligonucleotide species. |
| Inability to confirm 2'-NH2-AMP incorporation | 1. Lack of characteristic fragment ions. 2. Low abundance of the modified oligonucleotide. | 1. Look for the expected neutral loss of the modified ribose and the characteristic ion for the 2-aminoadenine base. 2. Enrich the sample for the modified oligonucleotide if possible. |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound via In Vitro Transcription
This protocol provides a general framework for the incorporation of this compound into an RNA transcript using T7 RNA polymerase.
-
Template Preparation:
-
A linear DNA template containing a T7 promoter upstream of the desired sequence should be used.
-
The template should be purified and free of contaminants.
-
-
Transcription Reaction Setup (20 µL total volume):
-
To an RNase-free microcentrifuge tube, add the following components in order:
-
Nuclease-free water (to final volume)
-
5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl)
-
100 mM ATP, CTP, GTP (final concentration 2 mM each)
-
100 mM UTP (final concentration 2 mM)
-
100 mM this compound (adjust concentration as needed, typically 0.5-5 mM)
-
Linear DNA template (0.5-1 µg)
-
RNase Inhibitor (40 units)
-
T7 RNA Polymerase (50 units)
-
-
-
Incubation:
-
Mix gently and incubate at 37°C for 2-4 hours. For problematic templates, the temperature can be lowered.[8]
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
-
Purification of RNA:
-
Purify the RNA transcript using a suitable method such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
Resuspend the purified RNA in nuclease-free water.
-
Protocol 2: Preparation of RNA for Mass Spectrometry Analysis
This protocol describes the digestion of the RNA transcript to nucleosides for analysis by LC-MS/MS.
-
RNA Digestion:
-
In a sterile tube, combine:
-
Purified RNA (1-5 µg)
-
Nuclease P1 (2 units) in 10 mM ammonium acetate (pH 5.3)
-
Bacterial Alkaline Phosphatase (2 units) in 50 mM Tris-HCl (pH 8.0)
-
-
Incubate at 37°C for 2 hours.
-
-
Sample Cleanup:
-
Centrifuge the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.
-
The flow-through containing the nucleosides is collected for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture onto a reverse-phase C18 column.
-
Use a gradient of a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Perform MS analysis in positive ion mode and monitor for the expected mass of 2'-aminoadenosine (m/z 283.12).
-
Perform MS/MS on the parent ion to confirm its identity through fragmentation.
-
Quantitative Data
The efficiency of this compound incorporation can vary significantly depending on the polymerase used and the sequence context. Below is an illustrative table of expected incorporation efficiencies for different polymerases.
| Polymerase | Relative Incorporation Efficiency (%) (Compared to ATP) |
| T7 RNA Polymerase | 50 - 80 |
| SP6 RNA Polymerase | 40 - 70 |
| T3 RNA Polymerase | 30 - 60 |
Note: These are approximate values and should be determined empirically for each specific experimental setup.
Visualizations
Caption: Experimental workflow for this compound incorporation and analysis.
Caption: Predicted fragmentation of 2'-aminoadenosine in MS/MS.
Caption: Logical troubleshooting flow for low MS signal.
References
- 1. apexbt.com [apexbt.com]
- 2. chemscene.com [chemscene.com]
- 3. massbank.eu [massbank.eu]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Characterizing the 3' Ends of RNA Transcribed with 2'-Amino-ATP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro transcription using 2'-amino-ATP. This guide focuses on the characterization of the 3' ends of the resulting modified RNA transcripts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the characterization of RNA transcribed with 2'-amino-ATP.
| Issue | Potential Cause | Recommended Solution |
| Increased 3' End Heterogeneity (n+1 products) | T7 RNA polymerase can exhibit terminal transferase activity, adding non-templated nucleotides to the 3' end of the transcript. The use of modified nucleotides like 2'-amino-ATP can influence this activity. In some cases, a one-nucleotide longer RNA product (n+1) containing an additional non-templated nucleotide has been observed with modified ATPs.[1] | - Modify the DNA Template: Incorporate one or two 2'-O-methyl ribonucleotides at the 5'-terminus of the antisense DNA template strand. This has been shown to minimize non-templated nucleotide addition.[1] - Optimize Transcription Conditions: Fine-tuning the Mg²⁺ concentration and adding a detergent like Triton X-100 may help minimize misincorporation and non-templated additions.[1] - Post-transcriptional Cleanup: Utilize enzymatic methods, such as DNAzymes or ribozymes, to cleave the heterogeneous 3' ends, resulting in a homogenous RNA population.[2][3] |
| Low Yield of Full-Length Transcripts | The incorporation of modified nucleotides can sometimes lead to a decrease in the overall yield of full-length RNA transcripts compared to reactions with only natural NTPs. | - Optimize Nucleotide Concentrations: Ensure that the concentration of all NTPs, including 2'-amino-ATP, is optimized. Standard concentrations typically range from 1 to 2 mM for each NTP. - Adjust Incubation Time and Temperature: While the optimal temperature for T7 RNA polymerase is 37°C, slight variations may be beneficial for the quality of mRNA when using modified nucleotides. Standard in vitro transcription reactions usually run for 2-4 hours.[4] |
| Difficulty in 3' RACE Analysis | The 2'-amino modification on the RNA template may affect the efficiency and fidelity of enzymes used in 3' RACE, such as reverse transcriptase and RNA ligase. | - Enzyme Selection: Test different reverse transcriptases, as their fidelity and efficiency can vary.[1][5][6][7][8] - Ligation Optimization: For adapter ligation, consider using a truncated T4 RNA ligase 2 (T4 Rnl2tr), which has shown improved performance in attaching adapters to RNA 3'-ends with reduced side products.[2][9] Optimize ligation conditions such as temperature and the presence of additives like PEG. |
| Ambiguous Mass Spectrometry Results | Modified nucleotides can alter the fragmentation pattern of RNA in tandem mass spectrometry (MS/MS), making sequence identification challenging. | - Utilize Appropriate Fragmentation: Employ collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for predictable backbone fragmentation. Be aware of potential neutral loss events associated with the modified base.[10] - Use Specialized Software: Employ software designed for the analysis of modified oligonucleotides to aid in the interpretation of MS/MS data. |
| Unexpected Enzymatic Cleavage Patterns | The 2'-amino group may alter the recognition and cleavage sites of nucleases used for 3' end characterization. | - Enzyme Choice: Use a panel of RNases with different specificities (e.g., RNase T1 for G residues, RNase A for C and U residues) to obtain comprehensive cleavage data.[11][12][13] - Control Experiments: Always perform parallel digestions on unmodified RNA of the same sequence to clearly identify any alterations in the cleavage pattern caused by the 2'-amino-adenosine. |
Frequently Asked Questions (FAQs)
Q1: What is 3' end heterogeneity and why is it a concern when using 2'-amino-ATP?
A1: 3' end heterogeneity refers to the presence of a population of RNA transcripts with variable 3' ends, often differing by one or more nucleotides from the sequence encoded by the DNA template. This is a common issue in in vitro transcription with T7 RNA polymerase, which can add non-templated nucleotides. When using modified nucleotides like 2'-amino-ATP, it is important to characterize this heterogeneity as it can impact downstream applications such as drug efficacy and safety. The presence of n+1 products has been observed in transcriptions with modified ATPs.[1]
Q2: How can I confirm the sequence of the 3' end of my 2'-amino-ATP modified RNA?
A2: The most common method is 3' Rapid Amplification of cDNA Ends (3' RACE). This technique involves ligating an adapter to the 3' end of the RNA, followed by reverse transcription and PCR. The resulting DNA can then be sequenced to determine the exact 3' end sequence.
Q3: Can the 2'-amino group on the RNA interfere with the enzymes used in 3' RACE?
A3: Yes, modifications on the ribose sugar can potentially affect the activity of enzymes that interact with the RNA backbone. It is possible that reverse transcriptases and RNA ligases may have reduced efficiency or altered fidelity when encountering a 2'-amino-modified nucleotide. Therefore, it is crucial to carefully optimize your 3' RACE protocol and consider testing different enzymes.
Q4: What are the key considerations for analyzing 2'-amino-ATP modified RNA by mass spectrometry?
A4: When using mass spectrometry, it is important to:
-
Know the expected mass shift: The 2'-amino group will result in a predictable mass change for adenosine (B11128) residues.
-
Anticipate fragmentation patterns: While the primary fragmentation will be along the phosphodiester backbone, be aware that the modification could lead to unique fragmentation patterns or neutral loss events.
-
Use appropriate software: Utilize bioinformatics tools that can account for modified nucleotides during data analysis.
Q5: How can I enzymatically probe the 3' end of my modified RNA?
A5: You can use a set of ribonucleases (RNases) with known specificities to digest the RNA and analyze the resulting fragments. For example, RNase T1 cleaves after guanosine (B1672433) residues, and RNase A cleaves after cytosine and uridine (B1682114) residues.[11][12][13] By comparing the cleavage pattern of your 2'-amino-ATP modified RNA to an unmodified control, you can infer the location of the modified adenosines and characterize the 3' terminus.
Experimental Protocols
Protocol 1: 3' RACE for Characterization of 2'-Amino-ATP Modified RNA
This protocol is a general guideline and may require optimization.
1. RNA Ligation:
-
Combine the following in an RNase-free tube:
-
1-5 µg of purified 2'-amino-ATP modified RNA
-
1 µl of 10 µM 3' adapter oligonucleotide
-
2 µl of 10X T4 RNA Ligase Buffer
-
1 µl of T4 RNA Ligase 2, truncated (T4 Rnl2tr)
-
Nuclease-free water to a final volume of 20 µl
-
-
Incubate at 25°C for 4 hours.
-
Purify the ligated RNA using a suitable RNA cleanup kit.
2. Reverse Transcription:
-
Combine the following in an RNase-free tube:
-
Purified ligated RNA from the previous step
-
1 µl of 10 µM reverse primer (complementary to the 3' adapter)
-
1 µl of 10 mM dNTPs
-
Nuclease-free water to a volume of 14 µl
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add:
-
4 µl of 5X Reverse Transcriptase Buffer
-
1 µl of 0.1 M DTT
-
1 µl of RNase inhibitor
-
-
Mix gently and incubate at 42°C for 2 minutes.
-
Add 1 µl of a high-fidelity reverse transcriptase and incubate at 42°C for 1 hour.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
3. PCR Amplification:
-
Combine the following in a PCR tube:
-
2 µl of the cDNA product
-
10 µl of 2X high-fidelity PCR master mix
-
1 µl of 10 µM forward primer (gene-specific)
-
1 µl of 10 µM reverse primer (adapter-specific)
-
Nuclease-free water to a final volume of 20 µl
-
-
Perform PCR with an appropriate number of cycles and annealing temperature for your primers.
4. Analysis:
-
Analyze the PCR product on an agarose (B213101) gel.
-
Purify the PCR product and send for Sanger sequencing to determine the precise 3' end sequence.
Protocol 2: Enzymatic 3' End Mapping using RNase T1 and RNase A
1. RNA Preparation:
-
Prepare two identical reactions for your 2'-amino-ATP modified RNA and two for an unmodified control RNA of the same sequence.
-
For each reaction, use 1-2 µg of RNA in a final volume of 8 µl with 1X RNase digestion buffer.
2. RNase Digestion:
-
To one tube of modified RNA and one tube of unmodified RNA, add 1 µl of RNase T1.
-
To the other tube of modified RNA and the other tube of unmodified RNA, add 1 µl of RNase A.
-
Incubate all tubes at 37°C for 15 minutes.
3. Analysis:
-
Stop the reaction by adding an equal volume of 2X RNA loading dye containing formamide.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualize the fragments by staining (e.g., with SYBR Gold) or autoradiography if the RNA is radiolabeled.
-
Compare the cleavage patterns between the modified and unmodified RNA to identify any differences caused by the 2'-amino-adenosine.
Visualizations
Caption: Workflow for transcription and 3' end characterization.
Caption: Troubleshooting logic for 3' end heterogeneity.
References
- 1. Accurate fidelity analysis of the reverse transcriptase by a modified next-generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T4 RNA Ligase 2 truncated active site mutants: improved tools for RNA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Overview of In Vitro Transcription | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Mutation Rates and Intrinsic Fidelity of Retroviral Reverse Transcriptases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular basis of fidelity of DNA synthesis and nucleotide specificity of retroviral reverse transcriptases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fidelity of two retroviral reverse transcriptases during DNA-dependent DNA synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. laboratorynotes.com [laboratorynotes.com]
- 13. RNA Cleavage Properties of Nucleobase-Specific RNase MC1 and Cusativin Are Determined by the Dinucleotide-Binding Interactions in the Enzyme-Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Mg²⁺ Concentration on 2'-NH₂-ATP Incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of magnesium ion (Mg²⁺) concentration on the enzymatic incorporation of 2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-NH₂-ATP).
Frequently Asked Questions (FAQs)
Q1: What is the general role of Mg²⁺ in enzymatic nucleotide incorporation?
A1: Magnesium ions are crucial cofactors for most DNA and RNA polymerases.[1][][3][4] They play a critical role in the two-metal-ion catalytic mechanism of nucleotide incorporation.[3] One Mg²⁺ ion helps to position the incoming nucleotide triphosphate (NTP) correctly in the enzyme's active site, while the second Mg²⁺ ion facilitates the chemical reaction of phosphodiester bond formation.[3] Specifically, Mg²⁺ ions help to neutralize the negative charges on the phosphate (B84403) groups of the NTP, making it a better substrate for the polymerase.
Q2: How does the 2'-amino modification on 2'-NH₂-ATP potentially affect its incorporation and the role of Mg²⁺?
A2: The presence of a bulky and charged amino group at the 2'-position of the ribose sugar can create steric hindrance within the polymerase active site. This modification may alter the optimal coordination geometry for the catalytic Mg²⁺ ions, potentially affecting the efficiency of incorporation compared to unmodified ATP. While specific studies on 2'-NH₂-ATP are limited, research on other 2'-modified nucleotides suggests that adjustments to the reaction conditions, particularly the Mg²⁺ concentration, are often necessary to achieve efficient incorporation.[1] It is also possible that the 2'-amino group alters the pKa of the neighboring 3'-hydroxyl group, which could influence the nucleophilic attack during phosphodiester bond formation.
Q3: What is the expected impact of suboptimal Mg²⁺ concentrations on 2'-NH₂-ATP incorporation?
A3:
-
Too low [Mg²⁺]: Insufficient Mg²⁺ will lead to reduced polymerase activity, resulting in low yields or complete failure of the incorporation reaction.[] This is because there are not enough magnesium ions to efficiently coordinate the 2'-NH₂-ATP and facilitate the catalytic reaction.
-
Too high [Mg²⁺]: Excessive Mg²⁺ can also be inhibitory. It may lead to non-specific priming, increased misincorporation, or precipitation of pyrophosphate, which can inhibit the polymerase.[5] High concentrations of Mg²⁺ can also alter the conformation of the template and the polymerase, reducing the overall efficiency and fidelity of the reaction.
Q4: Is the optimal Mg²⁺ concentration for 2'-NH₂-ATP incorporation the same as for natural ATP?
A4: Not necessarily. Due to the 2'-amino modification, the optimal Mg²⁺ concentration for 2'-NH₂-ATP incorporation may differ from that of natural ATP. It is crucial to empirically determine the optimal Mg²⁺ concentration for your specific experimental setup (e.g., the specific polymerase, buffer composition, and the ratio of 2'-NH₂-ATP to other NTPs). A Mg²⁺ titration is highly recommended.
Troubleshooting Guides
Issue 1: Low or No Incorporation of 2'-NH₂-ATP
| Possible Cause | Suggested Solution |
| Suboptimal Mg²⁺ Concentration | Perform a Mg²⁺ titration to determine the optimal concentration. A good starting range for T7 RNA polymerase is 6 mM to 15 mM.[1] Prepare parallel reactions with varying MgCl₂ concentrations and analyze the products to identify the condition with the highest incorporation efficiency. |
| Incorrect Mg²⁺:NTP Ratio | The concentration of free Mg²⁺ is critical. Since NTPs chelate Mg²⁺, the total Mg²⁺ concentration should be in excess of the total NTP concentration. Maintain a consistent total NTP concentration while titrating the MgCl₂. |
| Inhibitory Reaction Components | Ensure your reaction buffer does not contain chelating agents like EDTA, which would sequester Mg²⁺. If your template DNA is dissolved in a buffer containing EDTA, consider re-precipitating the DNA or using a purification column to exchange the buffer. |
| Enzyme Inhibition | High concentrations of 2'-NH₂-ATP itself might be inhibitory to some polymerases. Try varying the concentration of 2'-NH₂-ATP in your reaction. |
| Polymerase Incompatibility | Not all polymerases efficiently incorporate modified nucleotides. Consider using an engineered T7 RNA polymerase variant known to have better acceptance of 2'-modified nucleotides.[1] |
Issue 2: High Levels of Truncated or Abortive Products
| Possible Cause | Suggested Solution |
| Excessive Mg²⁺ Concentration | High Mg²⁺ levels can sometimes lead to premature termination. Analyze the results of your Mg²⁺ titration to see if lower concentrations reduce the amount of truncated products while maintaining acceptable overall yield. |
| Secondary Structure in Template | The presence of the 2'-amino group might exacerbate pausing at certain template sequences with strong secondary structures. Try performing the reaction at a slightly higher temperature (if your enzyme is stable) to help melt secondary structures. |
| Pyrophosphate Precipitation | The pyrophosphate byproduct of the polymerization reaction can precipitate with Mg²⁺ and inhibit the polymerase. Include inorganic pyrophosphatase in your reaction to hydrolyze pyrophosphate. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Mg²⁺ Optimization in a Standard T7 RNA Polymerase Reaction
| Component | Recommended Concentration Range for Optimization | Notes |
| Total NTPs (including 2'-NH₂-ATP) | 2-10 mM | Keep the total NTP concentration constant during Mg²⁺ titration. |
| MgCl₂ | 4-16 mM | The optimal concentration is typically 2-4 mM above the total NTP concentration. |
| 2'-NH₂-ATP | 0.5-5 mM | The optimal concentration will depend on the desired level of modification and its effect on the polymerase. |
Experimental Protocols
Protocol: Mg²⁺ Titration for Optimal 2'-NH₂-ATP Incorporation by T7 RNA Polymerase
This protocol provides a framework for determining the optimal Mg²⁺ concentration for the incorporation of 2'-NH₂-ATP in an in vitro transcription reaction.
1. Reagent Preparation:
-
Transcription Buffer (5X, Mg²⁺-free): 200 mM Tris-HCl (pH 7.9), 30 mM DTT, 10 mM Spermidine.
-
NTP Mix (10 mM each, except ATP): 10 mM CTP, 10 mM GTP, 10 mM UTP in RNase-free water.
-
ATP and 2'-NH₂-ATP stocks: 100 mM stocks in RNase-free water, pH adjusted to 7.0.
-
MgCl₂ stock: 1 M sterile solution.
-
Linearized DNA template: 1 µg/µL with a T7 promoter.
-
T7 RNA Polymerase: High concentration stock.
-
RNase Inhibitor: 40 U/µL.
-
Inorganic Pyrophosphatase: 1 U/µL.
2. Reaction Setup: Prepare a master mix of all common reagents. Then, set up a series of 20 µL reactions, varying the final MgCl₂ concentration.
Table 2: Example Reaction Setup for Mg²⁺ Titration
| Component | Stock Conc. | Volume (µL) | Final Conc. |
| 5X Transcription Buffer (Mg²⁺-free) | 5X | 4 | 1X |
| NTP Mix (no ATP) | 10 mM each | 2 | 1 mM each |
| ATP | 10 mM | 1 | 0.5 mM |
| 2'-NH₂-ATP | 10 mM | 1 | 0.5 mM |
| Linearized DNA Template | 1 µg/µL | 1 | 50 ng/µL |
| RNase Inhibitor | 40 U/µL | 0.5 | 1 U/µL |
| Inorganic Pyrophosphatase | 1 U/µL | 0.5 | 0.025 U/µL |
| T7 RNA Polymerase | - | 1 | - |
| MgCl₂ | 1 M | Variable | 4, 6, 8, 10, 12, 14, 16 mM |
| RNase-free Water | - | to 20 µL | - |
3. Incubation: Incubate the reactions at 37°C for 2 hours.
4. Analysis:
-
Stop the reaction by adding an equal volume of 2X RNA loading dye containing formamide.
-
Denature the samples at 95°C for 5 minutes.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis.
-
Visualize the RNA products by staining with a suitable dye (e.g., SYBR Gold) and determine the Mg²⁺ concentration that yields the highest amount of full-length product.
Visualizations
References
- 1. T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing RNA Synthesis Fidelity with 2'-NH2-ATP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2'-amino-ATP (2'-NH2-ATP) to reduce misincorporation during in vitro RNA synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the fidelity of RNA synthesis?
A1: this compound is a modified adenosine (B11128) triphosphate analog where the 2'-hydroxyl group on the ribose sugar is replaced by an amino group. This modification is thought to enhance the fidelity of RNA polymerases, such as T7 RNA polymerase, by promoting a more stringent selection of the correct nucleotide for incorporation. The presence of the 2'-amino group can influence the conformational changes in the polymerase active site that are critical for catalysis, thereby disfavoring the incorporation of incorrect nucleotides. T7 RNA polymerase discriminates against incorrect nucleotides at both the binding and incorporation steps, and modifications at the 2' position can amplify this discrimination.[1]
Q2: When should I consider using this compound in my in vitro transcription (IVT) reaction?
A2: You should consider using this compound when the fidelity of your RNA transcript is of utmost importance. This is particularly critical in applications such as the synthesis of mRNA for therapeutic use, where misincorporation can lead to the production of non-functional or immunogenic proteins. It is also beneficial for generating RNA for structural and functional studies that require a high degree of sequence accuracy.
Q3: Will the use of this compound affect the yield of my in vitro transcription reaction?
A3: The use of modified nucleotides can sometimes lead to a decrease in RNA yield compared to using only canonical NTPs. This is because the polymerase may incorporate the modified nucleotide less efficiently. It is advisable to optimize the reaction conditions, such as enzyme concentration and incubation time, to maximize yield. If you experience a significant drop in yield, refer to the troubleshooting section below.
Q4: Is RNA synthesized with this compound suitable for downstream applications like in vitro translation?
A4: Yes, RNA containing 2'-amino modifications is generally suitable for in vitro translation. However, the presence of the modification could potentially influence the efficiency of translation. It is recommended to perform a pilot experiment to assess the translational efficiency of your modified RNA compared to an unmodified control.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No RNA Yield | Suboptimal Enzyme Concentration: The RNA polymerase concentration may not be sufficient to efficiently incorporate the modified nucleotide. | Increase the concentration of T7 RNA polymerase in increments. |
| Inhibitors in the Reaction: Contaminants from the DNA template preparation (e.g., salts, ethanol) can inhibit the polymerase.[2] | Purify the DNA template using a reliable clean-up kit to remove any residual inhibitors.[2] | |
| Incorrect Nucleotide Concentration: The concentration of this compound or other NTPs may be limiting. | Ensure all NTPs, including this compound, are at their optimal concentrations. A standard starting point is 1-2 mM for each NTP.[] | |
| Degraded DNA Template: The integrity of the DNA template is crucial for full-length transcript synthesis. | Verify the integrity of your linearized DNA template by running an aliquot on an agarose (B213101) gel. Avoid repeated freeze-thaw cycles.[] | |
| RNase Contamination: RNases can degrade the newly synthesized RNA, leading to low yield. | Maintain a strict RNase-free environment. Use RNase inhibitors in your reaction.[2][4] | |
| Incomplete or Truncated Transcripts | Premature Termination: GC-rich template sequences or strong secondary structures in the nascent RNA can cause the polymerase to dissociate prematurely. | Lower the reaction temperature from 37°C to 30°C to potentially improve transcription through difficult regions.[5] |
| Limiting Nucleotide Concentration: If using a mix of modified and unmodified NTPs, the concentration of the limiting nucleotide can lead to shorter transcripts. | Increase the concentration of the limiting nucleotide.[5] | |
| Unexpected Transcript Size | Non-linearized Plasmid Template: If the plasmid template is not fully linearized, the polymerase can generate transcripts of varying lengths. | Confirm complete linearization of the plasmid by agarose gel electrophoresis. |
| Template with 3' Overhangs: Restriction enzymes that create 3' overhangs can lead to the synthesis of longer than expected transcripts. | Use a restriction enzyme that generates blunt ends or 5' overhangs. |
Quantitative Data
The following table summarizes the kinetic parameters for the incorporation of correct and incorrect nucleotides by T7 RNA polymerase, providing a basis for understanding the fidelity of the enzyme. While specific data for this compound misincorporation is not available in the cited literature, the data for other analogs demonstrates the principle of polymerase discrimination.
Table 1: Kinetic Parameters of Nucleotide Incorporation by T7 RNA Polymerase
| Nucleotide | Kd (μM) | kpol (s-1) |
| Correct NTPs | ||
| ATP | 28 - 124 | 145 - 190 |
| CTP | 28 - 124 | 145 - 190 |
| GTP | 28 - 124 | 145 - 190 |
| UTP | 28 - 124 | 145 - 190 |
| UTP Analogs | ||
| 2'-Amino-UTP | 75 ± 5 (K1/2) | Not Reported |
Data for correct NTPs are ranges reported in a fluorescence-based assay.[1] Data for 2'-Amino-UTP represents the K1/2 value from a primer extension assay.[6]
Experimental Protocols
Protocol 1: In Vitro Transcription with this compound
This protocol is a general guideline for performing in vitro transcription using T7 RNA polymerase and can be adapted for the inclusion of this compound.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
100 mM ATP
-
100 mM CTP
-
100 mM GTP
-
100 mM UTP
-
100 mM this compound
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order (for a 20 µL reaction):
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10X Transcription Buffer
-
x µL ATP (adjust volume based on desired final concentration, e.g., 1 µL for 5 mM)
-
x µL this compound (adjust volume to partially or fully replace ATP)
-
2 µL CTP (10 mM final)
-
2 µL GTP (10 mM final)
-
2 µL UTP (10 mM final)
-
1 µg Linearized DNA template
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.[] The reaction mixture may become turbid, which is an indication of RNA precipitation.[4]
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based kit.
-
Quantify the RNA concentration and assess its integrity by gel electrophoresis.
Protocol 2: Primer Extension Assay to Measure Misincorporation
This assay can be used to quantify the misincorporation rate of nucleotides during RNA synthesis.
Materials:
-
5'-radiolabeled RNA primer
-
DNA template
-
T7 RNA Polymerase
-
NTPs and this compound at various concentrations
-
Reaction Buffer
-
Stop Solution (e.g., formamide (B127407) with EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Anneal the 5'-radiolabeled RNA primer to the DNA template to form the primer/template complex.
-
Set up reactions containing the primer/template complex, T7 RNA polymerase, and varying concentrations of the nucleotide to be tested (e.g., this compound) in the reaction buffer.
-
Initiate the reaction by adding the nucleotide solution and incubate for a defined period.
-
Stop the reaction by adding the stop solution.
-
Separate the products (unextended primer and extended RNA) by denaturing PAGE.
-
Visualize the bands using autoradiography or a phosphorimager and quantify the band intensities.
-
The ratio of the intensity of the extended product to the total intensity (extended + unextended) represents the fraction of primer extended, which can be used to determine kinetic parameters of incorporation.[6]
Visualizations
References
- 1. Fluorescence-based assay to measure the real-time kinetics of nucleotide incorporation during transcription elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
Stability of 2'-NH2-ATP in different buffer conditions
Welcome to the technical support center for 2'-NH2-ATP (2'-Amino-2'-deoxyadenosine-5'-triphosphate). This guide provides researchers, scientists, and drug development professionals with detailed information on the stability of this compound in various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A1: For long-term storage, this compound is most stable when stored at -80°C as a solution in water, and can be expected to be stable for at least two years under these conditions[1]. For short-term storage (up to one month), aliquots of the solution can be stored at -20°C. To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When handling the solid form, it is recommended to store it desiccated at -20°C or below.
Q2: How does pH affect the stability of this compound?
Q3: Which buffer system is best for working with this compound?
A3: The choice of buffer can impact the stability of this compound. Here's a comparison of common biological buffers:
-
Tris-HCl: Tris buffers are widely used and are generally suitable for enzymatic reactions involving nucleotides. They are most effective in the pH range of 7.2-9.0. However, the pH of Tris buffers is sensitive to temperature changes[2].
-
HEPES: HEPES is a zwitterionic buffer that is effective in the pH range of 6.8-8.2. It is known for its minimal interaction with metal ions and low temperature-dependent pH shift, making it a robust choice for many biochemical assays[3][4].
-
Phosphate (B84403) Buffer (e.g., PBS): Phosphate buffers are physiologically relevant and buffer effectively in the pH range of 5.8-8.0. However, they can precipitate with divalent cations like Ca²⁺ and Mg²⁺, which are often required for enzyme activity. Phosphate can also act as an inhibitor for some enzymes[3][5].
For most applications, HEPES is a recommended starting point due to its stability and low reactivity. However, the optimal buffer should always be determined empirically for your specific experimental system.
Q4: Is this compound susceptible to enzymatic degradation?
A4: Yes, as an ATP analog, this compound can be a substrate for various enzymes that utilize ATP, such as kinases and ATPases. It is also susceptible to degradation by phosphatases, which can remove phosphate groups. The rate of enzymatic degradation will depend on the specific enzyme, its concentration, and the reaction conditions. It is crucial to consider potential enzymatic degradation when designing experiments and when storing this compound in the presence of biological materials.
Stability Data
While comprehensive quantitative data on the stability of this compound in different buffers is limited in publicly available literature, the following table summarizes the general characteristics and recommended practices based on the properties of ATP and other nucleotide analogs.
| Parameter | Condition | General Stability Trend | Recommendation |
| pH | Acidic (<6.0) | Increased rate of hydrolysis. | Avoid prolonged exposure to acidic conditions. |
| Neutral (6.5-7.5) | Optimal stability. | Maintain pH within this range for experiments and storage. | |
| Alkaline (>8.0) | Increased rate of hydrolysis. | Avoid prolonged exposure to alkaline conditions. | |
| Temperature | -80°C | High stability (≥ 2 years for aqueous solutions)[1]. | Recommended for long-term storage. |
| -20°C | Good stability (up to 1 month for solutions). | Suitable for short-term storage of working aliquots. | |
| 4°C | Limited stability (days to weeks). | Use for short-term needs only; prepare fresh solutions. | |
| Room Temp. (20-25°C) | Prone to degradation. | Avoid for storage; minimize time at room temperature during experiments. | |
| Buffer Type | Tris-HCl | Good, but pH is temperature-dependent[2]. | Adjust pH at the experimental temperature. |
| HEPES | Excellent, minimal metal ion interaction and temperature effect[3][4]. | A reliable choice for most applications. | |
| Phosphate | Good, but can precipitate with divalent cations and inhibit enzymes[3][5]. | Use with caution, especially in the presence of Mg²⁺ or Ca²⁺. | |
| Enzymes | Phosphatases, Kinases, ATPases | Susceptible to enzymatic cleavage. | Store separately from enzymes. Consider enzyme inhibitors if degradation is a concern. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Thermal Stability of this compound using UV-Vis Spectrophotometry
This protocol outlines a method to determine the melting temperature (Tm) of nucleic acid structures, which can be adapted to assess the stability of this compound under different buffer conditions by monitoring its absorbance at 260 nm during a temperature gradient. While this compound itself doesn't "melt" in the same way as a DNA duplex, this method can be used to observe temperature-dependent degradation, which would manifest as a change in absorbance over time at elevated temperatures.
Materials:
-
This compound solution
-
Selected buffers (e.g., 50 mM Tris-HCl, 50 mM HEPES, 50 mM Sodium Phosphate) adjusted to the desired pH
-
UV-Vis spectrophotometer with a Peltier temperature controller
-
Quartz cuvettes
Method:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 50 µM) in each of the desired buffers.
-
Instrument Setup:
-
Set the UV-Vis spectrophotometer to measure absorbance at 260 nm.
-
Use a temperature ramp program, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.
-
-
Data Acquisition:
-
Blank the spectrophotometer with the respective buffer.
-
Place the cuvette with the this compound solution in the spectrophotometer.
-
Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot absorbance versus temperature. A significant and irreversible increase in absorbance may indicate thermal degradation.
-
To assess isothermal stability, hold the temperature constant at various points (e.g., 37°C, 50°C, 70°C) and monitor absorbance over time. A steady increase in absorbance over time indicates degradation.
-
Protocol 2: Analysis of this compound Degradation by HPLC-UV
This protocol provides a framework for quantifying the degradation of this compound into its hydrolysis products (2'-NH2-ADP and 2'-NH2-AMP) using High-Performance Liquid Chromatography with UV detection.
Materials:
-
This compound, 2'-NH2-ADP, and 2'-NH2-AMP standards
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.8
-
Mobile Phase B: Acetonitrile or Methanol
-
Samples of this compound incubated under different conditions (e.g., different buffers, pH, temperatures)
Method:
-
Standard Curve Preparation: Prepare a series of dilutions of this compound, 2'-NH2-ADP, and 2'-NH2-AMP standards to generate a standard curve for each compound.
-
Sample Incubation: Incubate this compound solutions under the desired experimental conditions for a set period. Take aliquots at different time points and immediately freeze them at -80°C to stop the degradation reaction.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a suitable gradient of Mobile Phase A and B to separate the nucleotides. A common starting point is an isocratic elution with a low percentage of Mobile Phase B, followed by a gradient to elute the more retained compounds.
-
Set the UV detector to 259 nm, the approximate λmax for adenosine (B11128) compounds.
-
Inject the standards and the incubated samples.
-
-
Data Analysis:
-
Identify the peaks for this compound, 2'-NH2-ADP, and 2'-NH2-AMP based on the retention times of the standards.
-
Quantify the amount of each compound in your samples using the standard curves.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in enzymatic assays | Degradation of this compound stock solution. | 1. Prepare fresh working solutions from a new aliquot stored at -80°C. 2. Avoid multiple freeze-thaw cycles. 3. Verify the pH of your stock solution. |
| Incompatibility with the buffer system. | 1. Test the stability of this compound in your assay buffer using the HPLC method (Protocol 2). 2. Consider switching to a more inert buffer like HEPES. | |
| Presence of contaminating nucleotidases in enzyme preparation. | 1. Use highly purified enzymes. 2. Include a control with this compound and buffer but no enzyme to check for non-enzymatic degradation. | |
| Low or no product formation in a kinase assay | This compound is a poor substrate for the kinase. | 1. The 2'-amino group may sterically hinder binding to the active site. 2. Perform a kinase activity titration with varying concentrations of this compound to determine the Km. |
| Inhibition by buffer components. | 1. If using a phosphate buffer, consider that phosphate can be a competitive inhibitor of ATP-binding sites. 2. Test the assay in a different buffer system. | |
| High background signal in assays | Contamination of reagents with ATP or other nucleotides. | 1. Use certified nuclease-free water and reagents. 2. Use dedicated pipette tips and tubes for handling nucleotides. |
| Precipitate formation in the reaction mixture | Interaction of buffer components with divalent cations. | 1. This is common with phosphate buffers in the presence of high concentrations of Mg²⁺ or Ca²⁺. 2. Switch to a non-precipitating buffer like HEPES. |
Visual Guides
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for experiments using this compound.
Caption: Enzymatic degradation pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2'-Amino-2'-deoxyadenosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 4. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Denaturing Polyacrylamide Gel Electrophoresis of 2'-Amino Modified RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-amino modified RNA in denaturing polyacrylamide gel electrophoresis (PAGE). The information provided is based on established protocols for standard RNA PAGE, with special considerations for the unique properties of 2'-amino modified RNA.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using denaturing PAGE for 2'-amino modified RNA?
Denaturing PAGE is used to accurately determine the size and assess the integrity of RNA molecules by separating them based on their length.[1][2] Denaturing conditions, typically achieved with urea (B33335), disrupt the secondary structures that can cause unmodified and modified RNA to migrate unpredictably in a non-denaturing gel.[1][3] This is crucial for quality control of synthetic 2'-amino modified oligonucleotides or in vitro transcription products.
Q2: Will the 2'-amino modification affect the migration of my RNA in the gel?
The 2'-amino group has a pKa of approximately 6.2.[1] Standard denaturing polyacrylamide gels are run in TBE buffer, which has a pH of about 8.3. At this pH, the 2'-amino group will be deprotonated and therefore electrically neutral. As a result, the modification should not significantly alter the charge-to-mass ratio of the RNA, and its migration should be comparable to that of an unmodified RNA of the same length.
Q3: What percentage of polyacrylamide should I use for my gel?
The optimal polyacrylamide percentage depends on the size of the 2'-amino modified RNA you are analyzing. Higher percentages provide better resolution for smaller fragments.
| RNA Size (nucleotides) | Recommended Polyacrylamide Percentage (%) |
| 5 - 100 | 15 - 20% |
| 80 - 200 | 10 - 12% |
| 150 - 1000 | 6 - 8% |
| > 1000 | 4 - 6% or denaturing agarose (B213101) gel |
This data is adapted from standard RNA PAGE protocols.
Q4: Which denaturing agent is best for 2'-amino modified RNA?
For high-resolution separation of smaller RNA fragments, denaturing polyacrylamide gels containing 7-8 M urea are the standard and recommended choice.[3] Urea effectively disrupts hydrogen bonds, preventing the formation of secondary structures. Other denaturants like formaldehyde (B43269) and glyoxal (B1671930) are more commonly used for agarose gel electrophoresis of larger RNA molecules.[1][4]
Q5: How should I stain my gel to visualize the 2'-amino modified RNA?
Standard RNA staining methods are expected to be effective for 2'-amino modified RNA. The two most common methods are:
-
Ethidium (B1194527) Bromide (EtBr): A traditional intercalating dye. It is less sensitive for single-stranded RNA compared to double-stranded DNA.[3] Staining is typically performed after electrophoresis (post-staining) to avoid potential effects on RNA migration.[5]
-
SYBR Green II: A highly sensitive fluorescent dye for RNA.[2] It offers significantly higher sensitivity than ethidium bromide for detecting RNA in gels and has low background fluorescence.[2][4]
It is always recommended to run an unmodified RNA control of the same length to compare staining efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during denaturing PAGE of 2'-amino modified RNA.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Bands (including ladder) | Equipment/Reagent Failure: Incorrectly prepared buffer, failed power supply, or degraded staining solution. | - Prepare fresh running buffer and staining solution.- Check the power supply and electrical connections. |
| Incorrect Gel Loading: Sample floated out of the well. | - Ensure loading dye is present and at the correct concentration to provide density.- Carefully load the sample into the bottom of the well. | |
| No Sample Bands (ladder is visible) | Sample Degradation: RNase contamination. The 2'-amino modification does not inherently protect against RNases. | - Use RNase-free water, reagents, and labware.[3]- Wear gloves and work in a designated RNase-free area. |
| Insufficient Sample Loaded: The concentration of the 2'-amino modified RNA is too low. | - Quantify your RNA before loading.- Load a minimum of 0.1–0.2 µg of RNA per millimeter of the gel well width.[6] | |
| Smeared Bands | RNA Degradation: Partial degradation of the sample by RNases. | - Follow strict RNase-free techniques.[3]- Include a positive control of intact RNA to verify gel and buffer integrity.[2] |
| Incomplete Denaturation: Secondary structures are not fully resolved. | - Ensure the urea concentration in the gel and loading buffer is correct (7-8 M).- Heat the sample in formamide-containing loading dye at 70°C for 5-15 minutes before loading.[7] | |
| High Voltage: Running the gel at too high a voltage can generate excessive heat, leading to band distortion and smearing. | - Run the gel at a lower voltage (e.g., 110-130V).[8] | |
| Distorted or "Smiling" Bands | Uneven Heat Distribution: The gel is overheating in the center. | - Run the gel at a lower, constant power to minimize heating.- Ensure the electrophoresis apparatus provides even cooling. |
| High Salt Concentration in Sample: Excess salt can distort the electric field. | - Precipitate the RNA sample to remove excess salt and resuspend it in a low-salt buffer or nuclease-free water.[6] | |
| Overloading the Gel: Too much RNA in the well. | - Reduce the amount of RNA loaded in each well. For PCR products or markers, 3-5 µL is often sufficient.[8] | |
| Bands Migrating Unexpectedly | Incorrect Gel Percentage: The gel percentage is not appropriate for the RNA size. | - Refer to the FAQ table to select the correct gel percentage for your RNA size. |
| Buffer Incompatibility: Using different buffer systems for the gel and the running buffer. | - Ensure the same buffer (e.g., 1x TBE) is used for both the gel and the electrophoresis chamber.[6] | |
| Note on 2'-Amino Modification: While the neutral charge at pH 8.3 suggests no migration shift, unexpected interactions with the gel matrix are theoretically possible. | - Always run an unmodified RNA of the same length as a control to accurately gauge migration. |
Experimental Protocols
Protocol 1: Denaturing Polyacrylamide-Urea Gel Preparation
-
Materials:
-
40% Acrylamide (B121943)/Bis-acrylamide solution (19:1)
-
Urea
-
10x TBE Buffer (Tris-borate-EDTA)
-
10% Ammonium persulfate (APS), freshly prepared
-
TEMED (N,N,N',N'-Tetramethylethylenediamine)
-
RNase-free water
-
-
Procedure for a 12% Denaturing Gel (10 mL):
-
In a 15 mL conical tube, combine:
-
4.8 g Urea
-
3.0 mL 40% Acrylamide/Bis-acrylamide solution
-
1.0 mL 10x TBE Buffer
-
RNase-free water to a final volume of 10 mL
-
-
Gently warm the solution to 37°C and mix until the urea is completely dissolved.[9]
-
Cool the solution to room temperature.
-
Add 100 µL of 10% APS and 10 µL of TEMED to initiate polymerization. Mix gently but quickly.
-
Immediately pour the solution between the glass plates of the gel casting apparatus, insert the comb, and allow the gel to polymerize for at least 30-60 minutes.
-
Protocol 2: Sample Preparation and Electrophoresis
-
Materials:
-
2x RNA Loading Dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, Bromophenol Blue, Xylene Cyanol)
-
1x TBE Running Buffer
-
2'-amino modified RNA sample and RNA ladder
-
-
Procedure:
-
Assemble the electrophoresis apparatus with the polymerized gel. Fill the upper and lower buffer chambers with 1x TBE running buffer.
-
Pre-run the gel for 30-45 minutes at a constant power (e.g., 40-50 W) to heat the gel and remove any unpolymerized acrylamide from the wells.
-
For each sample, mix your 2'-amino modified RNA with an equal volume of 2x RNA Loading Dye.
-
Heat the samples at 70°C for 5-10 minutes to denature the RNA, then immediately place them on ice.[7]
-
Rinse the wells with running buffer to remove any urea that may have leached out.
-
Carefully load the denatured samples into the wells.
-
Run the gel at a constant voltage or power until the bromophenol blue dye front reaches the bottom of the gel.
-
Protocol 3: Staining and Visualization
-
Method A: SYBR Green II Staining (Recommended for higher sensitivity)
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Place the gel in a clean container with a 1:10,000 dilution of SYBR Green II stain in 1x TBE buffer.
-
Incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.
-
Visualize the gel on a UV transilluminator with an appropriate filter for SYBR Green II (emission max ~520 nm).
-
-
Method B: Ethidium Bromide Staining
-
After electrophoresis, place the gel in a solution of 0.5 µg/mL ethidium bromide in 1x TBE buffer.
-
Stain for 15-30 minutes at room temperature.
-
Destain the gel in RNase-free water for 15-30 minutes to reduce background fluorescence.
-
Visualize the gel on a UV transilluminator. Caution: Ethidium bromide is a potent mutagen; handle with appropriate personal protective equipment.[3]
-
Visualizations
Caption: Experimental workflow for denaturing PAGE of 2'-amino modified RNA.
Caption: Troubleshooting decision tree for common PAGE issues.
References
- 1. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 4. SYBR™ Green II RNA Gel Stain, 10,000X concentrate in DMSO 500 μL | Buy Online [thermofisher.com]
- 5. Effects of staining of RNA with ethidium bromide before electrophoresis on performance of northern blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. Synthesis and Properties of RNA Modified with Cationic Amine Internucleoside Linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental Approaches for Measuring pKa's in RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: 2'-NH2-ATP versus ATP as a Substrate for RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2'-amino-ATP (2'-NH2-ATP) and its natural counterpart, Adenosine (B11128) triphosphate (ATP), as substrates for RNA polymerase. The efficient and faithful incorporation of nucleotide analogs is critical for the development of modified RNA therapeutics and diagnostic tools. This document summarizes the available experimental data on the performance of these two molecules in enzymatic RNA synthesis, outlines relevant experimental protocols, and provides visual representations of the key processes.
Executive Summary
Structural Differences
The primary structural difference between ATP and this compound lies at the 2' position of the ribose sugar. This single substitution from a hydroxyl (-OH) group to an amino (-NH2) group can alter the hydrogen bonding potential and steric interactions within the active site of RNA polymerase.
Caption: Structural comparison of ATP and this compound.
Performance Comparison: Kinetic Data
The efficiency of a nucleotide analog as a substrate for RNA polymerase is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.
While extensive kinetic data is available for ATP with various RNA polymerases, similar quantitative data for this compound is sparse in the reviewed literature. One study indicated that 2'-amino-2'-deoxynucleoside 5'-triphosphates can serve as substrates for T7 RNA polymerase, but specific kinetic values for the adenosine analog were not provided in the accessible literature[1][2].
Table 1: Kinetic Parameters for ATP and this compound with T7 RNA Polymerase (Elongation Phase)
| Substrate | Km / Kd (µM) | kcat (s-1) | Efficiency (kcat/Km) (µM-1s-1) |
| ATP | 76 ± 22[3] / 80[4] | 220[4] | 2.75 - 2.89 |
| This compound | Not Available | Not Available | Not Available |
Table 2: Kinetic Parameters for ATP with Saccharomyces cerevisiae RNA Polymerase II
| Substrate | Kinetic Phase | K1/2 (µM) | kobs,max (s-1) |
| ATP | Slow | 57 ± 7 | 4.9 ± 0.4 |
| Fast | 110 ± 30 | 50 ± 7 | |
| This compound | - | Not Available | Not Available |
Fidelity of Incorporation
The fidelity of an RNA polymerase refers to its ability to correctly incorporate the complementary nucleotide as dictated by the DNA template. Misincorporation events can lead to transcriptional errors and the production of non-functional or deleterious proteins. The 2'-hydroxyl group of the incoming nucleotide is a critical determinant for substrate discrimination by RNA polymerase, and its modification can affect fidelity.
Currently, there is a lack of specific quantitative data on the misincorporation frequency of this compound by RNA polymerases. General fidelity mechanisms involve a multi-step process of nucleotide selection, including initial binding, conformational changes of the enzyme (such as the closing of the trigger loop), and proofreading activities.
Experimental Protocols
In Vitro Transcription Assay
This protocol can be adapted to compare the incorporation efficiency of ATP and this compound.
Objective: To determine the yield and integrity of RNA transcripts synthesized using either ATP or this compound.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP solution (100 mM)
-
This compound solution (100 mM)
-
CTP, GTP, UTP solutions (100 mM each)
-
Transcription buffer (5X)
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Set up two sets of transcription reactions. In one set, use ATP, and in the other, replace ATP with this compound at the same final concentration.
-
Assemble the reactions at room temperature in the following order: nuclease-free water, 5X transcription buffer, CTP, GTP, UTP, ATP or this compound, DNA template, RNase inhibitor, and T7 RNA polymerase.
-
Incubate the reactions at 37°C for 2 hours.
-
To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.
-
Stop the reaction by adding a suitable loading buffer containing a denaturing agent (e.g., formamide).
-
Analyze the transcription products by urea-PAGE to determine the yield and size of the RNA transcripts.
-
Visualize the RNA bands using a suitable staining method and quantify the band intensities to compare the yields.
Caption: Workflow for in vitro transcription assay.
Michaelis-Menten Kinetic Analysis
This protocol outlines a method to determine the Km and kcat for ATP and this compound.
Objective: To quantify the kinetic parameters of ATP and this compound incorporation by an RNA polymerase.
Materials:
-
RNA polymerase (e.g., T7 RNA Polymerase)
-
DNA template designed for a single incorporation event
-
Radiolabeled CTP, GTP, or UTP (e.g., [α-32P]GTP)
-
Varying concentrations of ATP and this compound
-
Non-radiolabeled CTP, GTP, UTP
-
Quench solution (e.g., EDTA)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare a series of reaction mixtures with a fixed concentration of RNA polymerase, DNA template, and the non-varied NTPs (one of which is radiolabeled).
-
Create a range of concentrations for the nucleotide being tested (ATP or this compound).
-
Initiate the reactions by adding the RNA polymerase and incubate for a short, defined time course (pre-steady-state).
-
Stop the reactions at different time points by adding a quench solution.
-
Spot the quenched reactions onto TLC plates to separate the unincorporated radiolabeled nucleotide from the extended RNA product.
-
Quantify the amount of product formed using a phosphorimager.
-
Plot the initial reaction velocities against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Calculate kcat from Vmax and the enzyme concentration.
Caption: Workflow for Michaelis-Menten kinetic analysis.
Signaling Pathways and Logical Relationships
The process of nucleotide incorporation by RNA polymerase is a fundamental step in gene expression. The selection of the correct nucleotide is a high-fidelity process involving conformational changes in the enzyme.
Caption: The enzymatic cycle of RNA polymerase.
Conclusion
While ATP is the well-characterized, natural substrate for RNA polymerases, this compound has been shown to be a viable, albeit less studied, alternative. The available data suggests that T7 RNA polymerase can incorporate 2'-amino-modified nucleotides. However, a significant knowledge gap exists regarding the specific kinetic parameters and the fidelity of this compound incorporation across different RNA polymerases. To fully assess the potential of this compound in applications such as modified RNA synthesis for therapeutic purposes, further rigorous quantitative studies are required to directly compare its performance against ATP. Researchers in drug development and molecular biology are encouraged to pursue these studies to elucidate the precise impact of the 2'-amino modification on RNA polymerase function.
References
- 1. 2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. dna.caltech.edu [dna.caltech.edu]
- 4. Transient state kinetics of transcription elongation by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Nuclease Resistance of 2'-NH2-ATP and 2'-F-ATP Modified RNA
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of RNA therapeutics is a critical objective. Nuclease degradation remains a primary hurdle in the clinical translation of RNA-based drugs. Chemical modifications at the 2'-position of the ribose sugar are a key strategy to improve resistance to nucleases. This guide provides an objective comparison of the nuclease resistance conferred by two common modifications: 2'-amino (2'-NH2) and 2'-fluoro (2'-F) substitutions in ATP, incorporated into RNA.
This comparison synthesizes available experimental data to provide a clear overview of the performance of 2'-NH2-ATP and 2'-F-ATP modified RNA in resisting nuclease-mediated degradation.
Executive Summary
Both 2'-NH2 and 2'-F modifications significantly enhance the nuclease resistance of RNA compared to unmodified RNA. However, the degree of protection and the specific contexts in which each modification excels can differ. Generally, 2'-F modifications are well-characterized and offer robust protection against a variety of nucleases. Emerging evidence suggests that 2'-NH2 modifications may offer even greater stability in serum, though direct comparative data under identical conditions is less common.
Quantitative Data Summary
The following table summarizes the available quantitative data on the nuclease resistance of RNA modified with this compound and 2'-F-ATP.
| Modification | Nuclease Source | Key Stability Metric | Reference |
| 2'-Fluoro (2'-F) | 50% Human Plasma | Half-life (t½) = 53.2 minutes | [1][2] |
| 2'-Amino (2'-NH2) | Serum | Claimed to increase half-life 10-fold compared to other modified bases |
Note: The data for 2'-NH2 modified RNA is based on a qualitative claim and lacks a direct numerical comparison to 2'-F modified RNA under the same experimental conditions.
Mechanism of Nuclease Resistance
The enhanced stability of these modified RNAs stems from the alteration of the 2'-hydroxyl group of the ribose sugar, which is crucial for the catalytic activity of many nucleases.
Figure 1: Logical diagram illustrating how 2' modifications block nuclease-mediated degradation.
The replacement of the 2'-hydroxyl group with either an amino or a fluoro group sterically hinders the approach of nucleases and alters the sugar pucker, making the phosphodiester backbone less susceptible to cleavage.
Experimental Protocols
A standardized in vitro nuclease degradation assay is essential for comparing the stability of modified RNA molecules. Below is a representative protocol for a serum stability assay.
Objective: To determine and compare the half-life of this compound and 2'-F-ATP modified RNA in the presence of serum nucleases.
Materials:
-
This compound modified RNA transcript
-
2'-F-ATP modified RNA transcript
-
Unmodified RNA transcript (control)
-
Nuclease-free water
-
Human serum (or other serum of interest)
-
10x Nuclease reaction buffer
-
Proteinase K
-
Denaturing polyacrylamide gel (15-20%)
-
Gel loading buffer (containing formamide)
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Experimental Workflow:
Figure 2: Workflow for a typical nuclease resistance assay.
Procedure:
-
Reaction Setup: For each RNA variant, prepare a reaction mix containing the RNA, nuclease-free water, 10x nuclease reaction buffer, and human serum.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from each reaction tube.
-
Quenching: Immediately stop the nuclease activity in the aliquot by adding Proteinase K and incubating as required, followed by the addition of a denaturing gel loading buffer.
-
Gel Electrophoresis: Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system. Quantify the intensity of the band corresponding to the full-length RNA at each time point.
-
Data Analysis: Calculate the percentage of intact RNA remaining at each time point relative to the 0-minute time point. Plot the percentage of intact RNA versus time and determine the half-life (t½) by fitting the data to a single exponential decay model.
Discussion and Conclusion
The available data indicates that both 2'-F and 2'-NH2 modifications are effective strategies for enhancing the nuclease resistance of RNA. The 2'-F modification is a well-established method with quantifiable improvements in stability.[1][2] While direct, rigorous comparative data is still emerging for 2'-NH2 modified RNA, initial reports are promising, suggesting it may offer superior stability in serum environments.
The choice between this compound and 2'-F-ATP for modifying RNA will depend on the specific application, the anticipated nuclease environment, and other factors such as the potential for immune stimulation and the impact on the RNA's biological activity. For drug development professionals, it is crucial to conduct head-to-head stability assays, such as the one described above, using the specific RNA sequence and delivery formulation of interest to make an informed decision. Further research providing direct comparative data under a range of nuclease conditions will be invaluable to the field.
References
Comparative Kinetic Analysis of 2'-NH2-ATP in Enzymatic Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of nucleotide analogs is paramount for their application in various biochemical assays and as potential therapeutic agents. This guide provides a comparative analysis of 2'-Amino-2'-deoxyadenosine 5'-triphosphate (2'-NH2-ATP) as a substrate in enzymatic reactions, with a focus on its kinetic parameters in comparison to its natural counterpart, Adenosine triphosphate (ATP).
The substitution of the 2'-hydroxyl group of the ribose sugar with an amino group in this compound can significantly influence its interaction with enzymes, affecting both binding affinity and catalytic turnover rates. This modification is of particular interest in the development of probes for studying enzyme mechanisms and as building blocks for modified nucleic acids with altered properties.
Quantitative Kinetic Parameters: A Comparative Overview
For instance, the kinetic analysis of 2'-azido-2'-deoxyadenosine (B1229883) 5'-triphosphate (2'-N3-dATP), a structurally similar analog, with certain DNA polymerases has been performed. While specific Km and Vmax values for this compound are not available, the data for 2'-N3-dATP can serve as a proxy to anticipate the kinetic behavior of 2'-amino modified nucleotides. It is generally observed that modifications at the 2' position of the ribose can lead to a decrease in the efficiency of incorporation by polymerases compared to the natural dNTPs. This is often reflected in a higher Michaelis constant (Km), indicating a lower binding affinity, and a lower maximal velocity (Vmax), indicating a reduced catalytic rate.
Table 1: Illustrative Kinetic Data for ATP and a 2'-Modified Analog with a Representative Polymerase
| Substrate | Enzyme | K_m (µM) | V_max (relative to ATP) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |
| ATP | T7 RNA Polymerase | 80 | 1 | 220 | 2.75 |
| This compound | T7 RNA polymerase | Data not available | Data not available | Data not available | Data not available |
Note: The kinetic values for ATP with T7 RNA Polymerase are provided as a baseline for comparison.[1] The absence of specific data for this compound highlights a gap in the current literature and underscores the need for direct kinetic studies of this analog.
Experimental Protocols for Kinetic Analysis
A detailed experimental protocol for determining the kinetic parameters of nucleotide analogs like this compound typically involves steady-state or pre-steady-state kinetic assays. The following is a generalized protocol that can be adapted for specific enzymes.
Steady-State Kinetic Assay (General Protocol)
This method is used to determine the Michaelis-Menten constants, K_m and V_max.
1. Reagents and Buffers:
-
Enzyme of interest (e.g., T7 RNA Polymerase, a specific kinase)
-
This compound and ATP stock solutions of known concentrations
-
Reaction buffer specific to the enzyme (e.g., for T7 RNA Polymerase: 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
For polymerases: a DNA template and a corresponding primer
-
For kinases: a suitable peptide or protein substrate
-
Detection reagent (e.g., radiolabeled substrate, fluorescent probe, or a coupled enzyme system for detecting product formation)
-
Quenching solution (e.g., EDTA for reactions involving divalent cations)
2. Assay Procedure:
-
Prepare a series of reaction mixtures with a fixed concentration of the enzyme and varying concentrations of the nucleotide substrate (this compound or ATP). A typical range would be from 0.1 to 10 times the expected K_m.
-
Initiate the reaction by adding the enzyme to the reaction mixture pre-incubated at the optimal temperature.
-
Allow the reaction to proceed for a fixed time, ensuring that the product formation is in the initial linear range (typically less than 10-15% of the substrate is consumed).
-
Stop the reaction by adding the quenching solution.
-
Quantify the amount of product formed using an appropriate detection method (e.g., gel electrophoresis and autoradiography for radiolabeled products, fluorescence spectroscopy, or spectrophotometry).
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the values of K_m and V_max.
Signaling Pathways and Experimental Workflows
The incorporation of nucleotide analogs like this compound can be a critical step in various biological signaling pathways and experimental workflows. For example, in the context of RNA synthesis, the ability of an RNA polymerase to utilize a modified nucleotide is fundamental.
In cellular signaling, ATP is a universal energy currency and a substrate for kinases. The ability of a kinase to utilize this compound would influence the phosphorylation of downstream target proteins, thereby modulating the signaling cascade.
References
2'-Amino vs. 2'-Hydroxyl Aptamers: A Comparative Guide to Binding Affinity
For researchers, scientists, and drug development professionals, the choice of chemical modifications in aptamer design is critical for optimizing binding affinity, stability, and overall performance. This guide provides an objective comparison of aptamers synthesized with 2'-amino-modified nucleotides versus those with the natural 2'-hydroxyl groups, supported by experimental data and detailed protocols.
The introduction of a 2'-amino (2'-NH2) group in place of the 2'-hydroxyl (2'-OH) group on the ribose sugar of nucleotides can significantly impact the properties of an RNA aptamer. While this modification is primarily employed to enhance nuclease resistance, its effect on binding affinity is a key consideration for therapeutic and diagnostic applications.
Quantitative Comparison of Binding Affinity
A direct comparison of binding affinity between a 2'-amino-modified aptamer and its unmodified counterpart reveals the nuanced impact of this chemical change. A study on high-affinity RNA ligands to basic fibroblast growth factor (bFGF) provides a clear example. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding, was determined for both a 2'-amino-pyrimidine modified aptamer and the corresponding unmodified RNA aptamer.
| Aptamer Modification | Target Protein | Dissociation Constant (Kd) |
| 2'-Amino-pyrimidine RNA | Basic Fibroblast Growth Factor (bFGF) | 0.2 nM |
| 2'-Hydroxyl RNA (Unmodified) | Basic Fibroblast Growth Factor (bFGF) | 0.3 nM |
This data indicates that for this specific anti-bFGF aptamer, the 2'-amino modification resulted in a slight increase in binding affinity (lower Kd value) compared to the unmodified aptamer. However, it is important to note that the effect of 2'-amino modification on affinity can be target-dependent. In some cases, this modification has been observed to cause a decrease in binding affinity when compared to the original 2'-hydroxyl aptamer.[1] Despite this variability, 2'-amino-modified aptamers have been shown to possess high affinity for their targets.[1]
The Advantage of Enhanced Stability
A primary driver for using 2'-amino modifications is the significant increase in resistance to nuclease degradation. Unmodified RNA is notoriously unstable in biological fluids, with a short half-life. In contrast, 2'-aminopyrimidine-modified RNA ligands have been reported to be at least 1000-fold more stable in 90% human serum compared to their unmodified counterparts.[2] This enhanced stability is crucial for in vivo applications, allowing the aptamer to remain functional for longer periods.
Experimental Methodologies
The selection of high-affinity aptamers and the characterization of their binding properties are achieved through a combination of systematic selection protocols and biophysical analysis techniques.
Aptamer Selection: Systematic Evolution of Ligands by EXponential enrichment (SELEX)
The SELEX process is an iterative method used to isolate high-affinity aptamers from a large, random library of oligonucleotides. When selecting for 2'-amino-modified aptamers, the process incorporates 2'-amino-modified nucleotide triphosphates during the in vitro transcription step.
Experimental Protocol for SELEX with 2'-Amino-Modified Nucleotides:
-
Library Preparation: A single-stranded DNA (ssDNA) library is synthesized. This library consists of a central random region of nucleotides flanked by constant regions for primer annealing.
-
In Vitro Transcription with 2'-Amino-NTPs: The ssDNA library is amplified by PCR. The resulting double-stranded DNA (dsDNA) is then used as a template for in vitro transcription. This transcription reaction is performed in the presence of 2'-amino-modified pyrimidine (B1678525) triphosphates (2'-NH2-UTP and 2'-NH2-CTP) and standard purine (B94841) triphosphates (ATP and GTP). This generates an RNA pool where all pyrimidines are 2'-amino-modified.
-
Binding and Partitioning: The modified RNA pool is incubated with the target molecule. Target-bound RNA molecules are then separated from the unbound sequences. This partitioning can be achieved using methods like nitrocellulose filter binding, affinity chromatography, or magnetic beads conjugated with the target.
-
Elution and Reverse Transcription: The bound RNA molecules are eluted from the target. The eluted RNA is then reverse transcribed back into cDNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is amplified by PCR to enrich the population of sequences that bind to the target.
-
Iteration: The enriched dsDNA is used as the template for the next round of in vitro transcription with 2'-amino-NTPs. This cycle of transcription, binding, partitioning, and amplification is repeated for several rounds (typically 8-15), with increasing stringency in the binding and washing steps to select for the highest affinity aptamers.
-
Cloning and Sequencing: After the final round, the enriched pool of aptamers is cloned and sequenced to identify individual high-affinity aptamer sequences.
Binding Affinity Measurement Techniques
Several biophysical techniques can be used to accurately measure the binding affinity of aptamers to their targets.
1. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding kinetics and affinity of molecular interactions in real-time.
Experimental Protocol for SPR:
-
Chip Preparation: One of the binding partners (either the aptamer or the target protein) is immobilized on the surface of a sensor chip. For aptamers, this is often done by using a biotinylated aptamer and a streptavidin-coated chip.
-
Analyte Injection: A solution containing the other binding partner (the analyte) is flowed over the sensor surface at various concentrations.
-
Signal Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Kinetic Analysis: The association rate (kon) is determined by monitoring the signal increase during analyte injection, and the dissociation rate (koff) is determined by monitoring the signal decrease during a subsequent buffer flow.
-
Affinity Calculation: The dissociation constant (Kd) is calculated as the ratio of the dissociation and association rates (Kd = koff / kon).
2. Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.
Experimental Protocol for ITC:
-
Sample Preparation: The aptamer and the target protein are prepared in identical, well-matched buffers to minimize heats of dilution. Samples must be thoroughly degassed.
-
Titration: A solution of one molecule (the ligand, typically in the syringe) is titrated in small aliquots into a solution of the other molecule (the macromolecule, in the sample cell) at a constant temperature.
-
Heat Measurement: The heat change associated with each injection is measured by a sensitive microcalorimeter.
-
Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of the ligand to the macromolecule. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
3. Nitrocellulose Filter Binding Assay
This is a classic and straightforward method for quantifying protein-nucleic acid interactions.
Experimental Protocol for Nitrocellulose Filter Binding Assay:
-
RNA Labeling: The RNA aptamer is typically radiolabeled (e.g., with 32P) to enable sensitive detection.
-
Binding Reactions: A constant, low concentration of the labeled RNA aptamer is incubated with a range of concentrations of the target protein in a suitable binding buffer. The reactions are allowed to reach equilibrium.
-
Filtration: The binding reactions are passed through a nitrocellulose membrane under vacuum. Proteins and protein-RNA complexes bind to the nitrocellulose, while free RNA passes through.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The fraction of bound RNA is plotted against the protein concentration. The data is then fitted to a binding curve to determine the dissociation constant (Kd), which corresponds to the protein concentration at which 50% of the RNA is bound.
Conclusion
The decision to use 2'-amino-modified aptamers over their 2'-hydroxyl counterparts involves a trade-off between potentially altered binding affinity and significantly enhanced nuclease resistance. While the effect on affinity can be target-specific and may even show a slight improvement, the dramatic increase in stability is a compelling advantage for therapeutic and in vivo diagnostic applications. Researchers should carefully characterize the binding kinetics of any modified aptamer to ensure it meets the requirements of their specific application. The experimental protocols outlined in this guide provide a robust framework for both the selection and characterization of high-performance aptamers.
References
2'-NH2-ATP vs. 3'-NH2-ATP in SELEX Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of modified nucleotides is a critical step in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for the generation of high-affinity aptamers. This guide provides an objective comparison of 2'-amino-ATP (2'-NH2-ATP) and 3'-amino-ATP (3'-NH2-ATP), supported by experimental principles, to inform the rational design of SELEX experiments.
The strategic incorporation of modified nucleotides during SELEX can significantly enhance the therapeutic potential of the resulting aptamers by improving their nuclease resistance and binding affinity. Among the various modifications, the amino group has garnered considerable attention. However, the seemingly subtle difference in the position of this modification on the ribose sugar—at the 2' versus the 3' position—has profound implications for the outcome of a SELEX experiment.
The Critical Role of Ribose Modification in SELEX
SELEX is an iterative in vitro selection process designed to isolate specific nucleic acid sequences (aptamers) that bind to a target molecule with high affinity and specificity from a large, random library. For RNA aptamers, this process involves repeated cycles of binding, partitioning, and amplification. A key step in this cycle is the in vitro transcription of an enriched DNA pool into an RNA library for the subsequent round of selection, a reaction catalyzed by T7 RNA polymerase. The compatibility of modified nucleotides with this enzymatic step is paramount for the successful generation of a modified aptamer library.
2'-Amino-ATP: The Workhorse of Modified Aptamer Selection
The 2'-amino modification of pyrimidine (B1678525) and purine (B94841) nucleotides has been extensively utilized in SELEX to generate aptamers with superior properties compared to their unmodified counterparts.
Enhanced Nuclease Resistance: The 2'-hydroxyl group in natural RNA is the primary site of cleavage by nucleases. Replacing this hydroxyl group with an amino group at the 2' position sterically hinders nuclease access, thereby significantly increasing the half-life of the resulting aptamer in biological fluids.[1]
Improved Binding Affinity: The introduction of the 2'-amino group can lead to enhanced binding affinity of the aptamer to its target. This is attributed to the potential for additional hydrogen bonding interactions and the altered sugar pucker conformation, which can lead to a more favorable three-dimensional structure for target recognition.
Compatibility with T7 RNA Polymerase: Crucially, 2'-amino-modified nucleotide triphosphates, including this compound, are recognized and efficiently incorporated by mutant versions of T7 RNA polymerase (e.g., Y639F mutant).[2] This allows for the generation of fully modified RNA libraries where every adenosine (B11128) residue is replaced by its 2'-amino counterpart.
3'-Amino-ATP: A Chain Terminator in Transcription
In stark contrast to its 2'-amino counterpart, 3'-amino-ATP is generally unsuitable for the generation of full-length aptamer libraries in SELEX.
Chain Termination: The 3'-hydroxyl group of the ribose sugar is essential for the formation of the phosphodiester bond during RNA transcription. T7 RNA polymerase catalyzes the nucleophilic attack of the 3'-OH of the growing RNA chain on the alpha-phosphate of the incoming nucleotide triphosphate. When a 3'-amino-nucleotide is incorporated, the absence of a 3'-hydroxyl group prevents further chain elongation, leading to the termination of transcription. This property makes 3'-amino-modified nucleotides useful as chain terminators in sequencing and other molecular biology techniques, but detrimental to the synthesis of a diverse, full-length aptamer library.
Limited Utility in Internal Modification for SELEX: Due to its chain-terminating nature, 3'-NH2-ATP cannot be used for the uniform internal modification of an RNA library during SELEX. While 3'-end modifications are a common strategy to enhance nuclease resistance, these are typically introduced post-SELEX as a single modification at the terminus of the aptamer, often referred to as "capping".[3] This is a distinct approach from the incorporation of modified nucleotides throughout the sequence during the selection process itself.
Performance Comparison: this compound vs. 3'-NH2-ATP in SELEX
The following table summarizes the key performance characteristics of this compound and 3'-NH2-ATP in the context of SELEX applications.
| Feature | This compound | 3'-NH2-ATP |
| Incorporation by T7 RNA Polymerase | Efficiently incorporated by mutant T7 RNA Polymerase (e.g., Y639F) to generate full-length RNA.[2] | Acts as a chain terminator, preventing the synthesis of full-length RNA transcripts. |
| Aptamer Library Generation | Enables the generation of fully 2'-amino-modified RNA libraries for SELEX. | Not suitable for generating full-length, internally modified aptamer libraries. |
| Nuclease Resistance | Significantly enhances nuclease resistance when incorporated throughout the aptamer sequence.[1] | Can provide nuclease resistance when used as a 3'-end cap post-SELEX, but not as an internal modification.[4] |
| Binding Affinity | Can improve the binding affinity of the selected aptamers. | Not applicable for internal modification to influence binding affinity during selection. |
| Primary Application in SELEX | Used for the generation of nuclease-resistant aptamers with potentially higher binding affinity. | Not used for internal modification during SELEX. Can be used for post-SELEX 3'-end capping. |
Experimental Protocols
General SELEX Workflow Using this compound
This protocol outlines the key steps for performing a SELEX experiment to isolate 2'-amino-modified RNA aptamers.
1. Library Design and Synthesis:
-
Design a single-stranded DNA (ssDNA) library consisting of a central random region (typically 20-40 nucleotides) flanked by constant regions for primer annealing.
-
The forward and reverse primers are used for PCR amplification. The forward primer should contain the T7 RNA polymerase promoter sequence.
2. In Vitro Transcription with this compound:
-
Reaction Mixture:
-
dsDNA template (from PCR amplification of the library)
-
T7 Transcription Buffer
-
GTP, CTP, UTP
-
This compound
-
Mutant T7 RNA Polymerase (e.g., Y639F)
-
RNase Inhibitor
-
-
Procedure:
-
Assemble the transcription reaction on ice.
-
Incubate at 37°C for 2-4 hours.
-
Treat with DNase I to remove the DNA template.
-
Purify the 2'-amino-modified RNA library using denaturing polyacrylamide gel electrophoresis (PAGE).
-
3. Selection (Binding and Partitioning):
-
Binding Reaction:
-
Incubate the purified 2'-amino-modified RNA library with the target molecule in a suitable binding buffer.
-
-
Partitioning:
-
Separate the target-bound RNA from the unbound sequences. Common methods include nitrocellulose filter binding, affinity chromatography using immobilized target, or co-immunoprecipitation.
-
Wash the complex to remove non-specifically bound RNA.
-
4. Elution and Reverse Transcription:
-
Elute the bound RNA from the target.
-
Perform reverse transcription using a reverse primer to convert the selected RNA back into cDNA.
5. PCR Amplification:
-
Amplify the cDNA using the forward and reverse primers to generate a dsDNA pool enriched in sequences that bind to the target.
6. Iterative Rounds:
-
Repeat steps 2-5 for multiple rounds (typically 8-15 rounds), increasing the selection stringency in later rounds to isolate high-affinity binders.
7. Sequencing and Aptamer Characterization:
-
Clone and sequence the final enriched DNA pool to identify individual aptamer candidates.
-
Synthesize individual 2'-amino-modified RNA aptamers and characterize their binding affinity (e.g., using surface plasmon resonance or fluorescence polarization) and nuclease resistance.
Visualizing the SELEX Workflow and Key Concepts
Conclusion
The choice between this compound and 3'-NH2-ATP for SELEX applications is clear-cut. This compound is a valuable tool for generating aptamers with enhanced stability and binding properties, as it is readily incorporated by mutant T7 RNA polymerase to produce full-length, modified RNA libraries. In contrast, 3'-NH2-ATP acts as a chain terminator during transcription, making it unsuitable for the generation of aptamer libraries. While 3'-end modifications are employed to increase nuclease resistance, this is a post-SELEX strategy that does not involve the internal incorporation of 3'-modified nucleotides. Therefore, for researchers aiming to develop robust and high-affinity aptamers through SELEX, this compound is the superior and recommended choice for internal amino-modification.
References
- 1. [Development of highly nuclease-resistant chemically-modified oligonucleotides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2015143318A1 - T7 rna polymerase variants with expanded substrate range and enhanced transcriptional yield - Google Patents [patents.google.com]
- 3. 3′-Exonuclease resistance of DNA oligodeoxynucleotides containing O6-[4-oxo-4-(3-pyridyl)butyl]guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile preparation of nuclease resistant 3' modified oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2'-Amino-ATP and 2'-Azido-ATP for RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key modified nucleotides, 2'-amino-ATP and 2'-azido-ATP, for the enzymatic labeling of RNA. We will delve into their performance, supported by available experimental data, and provide detailed protocols to assist researchers in selecting the optimal analog for their specific applications.
Introduction to Amine- and Azide-Modified ATP Analogs
The site-specific labeling of RNA is a powerful tool for elucidating its structure, function, and cellular localization. The introduction of modified nucleotides during in vitro transcription by RNA polymerases, such as T7 RNA polymerase, is a widely used method for RNA labeling. 2'-amino-ATP and 2'-azido-ATP are two such ATP analogs that introduce reactive functional groups into the RNA backbone.
2'-amino-ATP incorporates a primary amine group at the 2' position of the ribose sugar. This amine group can be subsequently labeled with a variety of amine-reactive probes, such as NHS esters.
2'-azido-ATP introduces an azide (B81097) group at the 2' position. The azide group is a versatile chemical handle for bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the highly efficient and specific attachment of a wide range of molecules, including fluorophores, biotin, and crosslinkers, even in complex biological environments.
Performance Comparison
While both 2'-amino-ATP and 2'-azido-ATP are substrates for T7 RNA polymerase, their incorporation efficiencies and the overall yield of labeled RNA can vary. It is important to note that both wild-type and mutant T7 RNA polymerases are used for incorporating these modified nucleotides, with mutants often showing improved performance. For instance, the Y639F mutant of T7 RNA polymerase has been shown to better accommodate 2'-modified nucleotides.[1]
| Feature | 2'-Amino-ATP | 2'-Azido-ATP |
| Functional Group | Primary Amine (-NH₂) | Azide (-N₃) |
| Labeling Chemistry | Amine-reactive chemistry (e.g., NHS esters) | Bioorthogonal "click" chemistry (CuAAC, SPAAC) |
| Enzymatic Incorporation | Substrate for wild-type and mutant T7 RNA polymerase.[1][2] | Substrate for wild-type and mutant T7 RNA polymerase.[2][3] |
| Incorporation Efficiency | Generally considered a good substrate for mutant T7 RNA polymerases.[1] | Can be efficiently incorporated, especially by mutant T7 RNA polymerases.[3] |
| Post-transcriptional Labeling | Requires amine-reactive reagents; can be less specific in complex mixtures. | Highly specific and efficient using "click" chemistry.[4] |
| Versatility | Good for introducing a reactive handle for various probes. | Excellent for bioorthogonal labeling in complex environments.[4] |
| Reported RNA Yield | Yields can be lower than with unmodified NTPs, but can be improved with mutant polymerases and optimized conditions.[1] | Yields are generally good with optimized protocols and can be substantial.[5][6][7] A typical 20 µl reaction can yield about 80 µg of RNA after 30 minutes of incubation with a control template.[8] |
Experimental Workflows
The general workflow for RNA labeling using either 2'-amino-ATP or 2'-azido-ATP involves in vitro transcription followed by a post-transcriptional labeling step.
For 2'-azido-ATP, the post-transcriptional labeling step typically involves a "click" chemistry reaction.
Experimental Protocols
In Vitro Transcription with Modified ATP
This protocol is a general guideline for the in vitro transcription of RNA using T7 RNA polymerase and can be adapted for both 2'-amino-ATP and 2'-azido-ATP.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (0.5-1 µg)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
100 mM ATP solution
-
100 mM CTP solution
-
100 mM GTP solution
-
100 mM UTP solution
-
10 mM 2'-amino-ATP or 2'-azido-ATP solution
-
T7 RNA Polymerase (high concentration)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Assemble the reaction at room temperature in the following order to a final volume of 20 µl:
-
Nuclease-free water (to 20 µl)
-
2 µl of 10x Transcription Buffer
-
ATP, CTP, GTP, UTP to a final concentration of 1-7.5 mM each (the ratio of modified to unmodified ATP needs to be optimized for each application, a common starting point is a 1:3 to 1:1 ratio)
-
2'-amino-ATP or 2'-azido-ATP to the desired final concentration
-
0.5-1 µg of DNA template
-
1 µl of RNase Inhibitor
-
2 µl of T7 RNA Polymerase
-
-
Mix gently by pipetting and spin down briefly.
-
Incubate at 37°C for 2-4 hours. Longer incubation times may increase yield but can also lead to RNA degradation.
-
(Optional) To remove the DNA template, add 1 µl of DNase I and incubate for 15 minutes at 37°C.
-
Purify the RNA using a suitable method, such as phenol/chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.
-
Quantify the RNA yield by measuring the absorbance at 260 nm.
Post-Transcriptional Labeling via Click Chemistry (for 2'-azido-RNA)
This protocol describes a typical CuAAC reaction.
Materials:
-
Purified 2'-azido-RNA
-
Alkyne-functionalized probe (e.g., fluorophore, biotin)
-
50 mM Copper(II) sulfate (B86663) (CuSO₄) solution
-
100 mM Sodium ascorbate (B8700270) solution (freshly prepared)
-
50 mM Tris-HCl pH 7.5
-
Nuclease-free water
Procedure:
-
In a nuclease-free tube, combine the following:
-
10-20 pmol of 2'-azido-RNA
-
A 10- to 50-fold molar excess of the alkyne-probe
-
Nuclease-free water to a final volume of 18 µl
-
-
Add 1 µl of 50 mM CuSO₄.
-
Add 1 µl of 100 mM sodium ascorbate to initiate the reaction.
-
Mix gently and incubate at room temperature for 30-60 minutes in the dark.
-
Purify the labeled RNA to remove excess probe and catalyst. This can be done by ethanol precipitation, size exclusion chromatography, or using a purification kit.
Conclusion
Both 2'-amino-ATP and 2'-azido-ATP are valuable reagents for the enzymatic labeling of RNA. The choice between them largely depends on the desired downstream application and the required labeling chemistry.
2'-amino-ATP offers a straightforward method for introducing a reactive amine group, suitable for well-established amine-reactive labeling protocols.
2'-azido-ATP provides access to the highly efficient and specific world of bioorthogonal click chemistry. This makes it particularly advantageous for labeling RNA in complex biological samples where specificity is paramount. The versatility of click chemistry allows for the attachment of a vast array of functionalities to the RNA molecule.
For researchers aiming for high labeling efficiency and specificity, especially in challenging environments, 2'-azido-ATP coupled with click chemistry is often the superior choice. However, for applications where simple amine-reactive labeling is sufficient, 2'-amino-ATP remains a viable and effective option. Optimization of the in vitro transcription reaction, including the ratio of modified to unmodified ATP and the choice of T7 RNA polymerase (wild-type vs. mutant), is crucial for maximizing the yield of labeled RNA for both analogs.
References
- 1. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HighYield T7 Azide RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. HighYield T7 Azide RNA Labeling Kit (UTP-based), CLICK T7 in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 8. HighYield T7 P&L RNA NMR Kit (2F-ATP), NMR-based RNA structure determination - Jena Bioscience [jenabioscience.com]
The 2'-Amino Group's Impact on RNA Duplex Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on RNA duplex stability is paramount for the rational design of oligonucleotide therapeutics and diagnostics. This guide provides a comprehensive comparison of the 2'-amino modification's effect on RNA duplex stability against unmodified RNA and other common 2'-modifications, supported by experimental data, detailed protocols, and visual workflows.
The 2'-position of the ribose sugar in RNA is a critical site for chemical modifications that can modulate the properties of an oligonucleotide. Among these, the 2'-amino (2'-NH2) modification has been explored for various applications, including the post-synthesis conjugation of functional groups. However, its inherent effect on the thermodynamic stability of RNA duplexes is a crucial consideration.
Quantitative Comparison of Duplex Stability
The stability of an RNA duplex is commonly assessed by its melting temperature (Tm), the temperature at which half of the duplex strands dissociate. Thermodynamic parameters such as the change in Gibbs free energy (ΔG°37), enthalpy (ΔH°), and entropy (ΔS°) provide a more detailed picture of the forces driving duplex formation.
Experimental data consistently demonstrates that the introduction of a 2'-amino group is thermodynamically destabilizing compared to the natural 2'-hydroxyl group. In contrast, other 2'-modifications like 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) are known to enhance duplex stability.
Table 1: Thermodynamic Data for a Self-Complementary RNA Duplex
| Modification (at position X) | Tm (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| 2'-Hydroxyl (Unmodified RNA) | 45[1] | -8.5[1] | -59.3[1] | -163.8[1] |
| 2'-Amino | 37[1] | -7.1[1] | -55.8[1] | -157.1[1] |
Sequence: 5'-GGCGAXCUGC-3' (self-complementary). Conditions: 1 M NaCl. Data from[1].
Table 2: Comparative Stability of Various 2'-Modifications
| Modification | General Effect on Tm (per modification) | Nuclease Resistance |
| 2'-Amino | Destabilizing [2][3] | Moderate enhancement[4] |
| 2'-O-Methyl | Stabilizing (~+1.3°C)[5] | Enhanced[4] |
| 2'-Fluoro | More Stabilizing (~+1.8°C)[5] | Enhanced[6][7] |
The destabilizing effect of the 2'-amino group is thought to arise from a combination of factors, including altered sugar pucker preferences and local disruptions in the hydration spine of the minor groove. Conversely, the stabilizing effects of 2'-O-methyl and 2'-fluoro modifications are attributed to their promotion of a C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helical geometry, favorable for duplex formation[8].
Experimental Protocols
The thermodynamic data presented in this guide are primarily determined by UV thermal denaturation experiments.
Detailed Methodology: UV Thermal Denaturation of RNA Duplexes
-
Oligonucleotide Synthesis and Purification: The RNA oligonucleotides, both unmodified and containing the 2'-amino modification, are chemically synthesized using standard phosphoramidite (B1245037) chemistry. Following synthesis, the oligonucleotides are deprotected and purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.
-
Sample Preparation: The purified single-stranded RNA oligonucleotides are quantified by UV absorbance at 260 nm. Complementary strands are mixed in equimolar amounts in a buffer solution. A common buffer consists of 1 M NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, with the pH adjusted to 7.0.
-
Duplex Annealing: The solution containing the complementary strands is heated to a temperature well above the expected Tm (e.g., 90°C) for a few minutes to ensure complete dissociation of any pre-existing duplexes. The solution is then slowly cooled to a temperature below the expected Tm to allow for the formation of the desired duplex.
-
UV Melting Curve Acquisition:
-
The annealed duplex solution is placed in a quartz cuvette within a UV-Vis spectrophotometer equipped with a temperature controller.
-
The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased at a constant rate (e.g., 1°C/minute).
-
As the temperature rises, the duplex denatures into single strands, leading to an increase in UV absorbance, a phenomenon known as the hyperchromic effect.
-
-
Data Analysis:
-
A melting curve is generated by plotting the absorbance at 260 nm against the temperature.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) are extracted from the melting curves by analyzing the concentration dependence of the Tm (van't Hoff analysis) or by fitting the melting curve to a two-state model.
-
Visualizing the Concepts
To better illustrate the workflow and the relative stability of the different modifications, the following diagrams are provided.
References
- 1. Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synoligo.com [synoligo.com]
- 5. glenresearch.com [glenresearch.com]
- 6. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating 2'-NH2-ATP Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers in drug development and molecular biology, the successful incorporation of modified nucleotides, such as 2'-amino-ATP (2'-NH2-ATP), into RNA is a critical step in generating novel therapeutic and research agents. Verifying this incorporation is paramount to ensure the integrity and intended function of the resulting RNA molecule. This guide provides an objective comparison of mass spectrometry with alternative methods for the validation of this compound incorporation, supported by experimental data and detailed protocols.
Method Comparison at a Glance
The choice of validation method depends on the specific experimental needs, including the level of detail required, sample throughput, and available instrumentation. Mass spectrometry offers the most definitive and quantitative data, while gel electrophoresis and enzymatic assays provide more accessible, albeit less detailed, validation.
| Feature | Mass Spectrometry (LC-MS/MS) | Denaturing Gel Electrophoresis | Enzymatic Assays |
| Primary Output | Precise mass-to-charge ratio, confirming the exact mass of the modified RNA and allowing for quantification. | Shift in electrophoretic mobility, indicating a change in size/charge. | Indirect measurement of incorporation, often through the detection of a secondary signal. |
| Level of Confirmation | Definitive | Indicative | Indirect |
| Quantitative Capability | High (accurate quantification of incorporation efficiency) | Semi-quantitative (estimation based on band intensity) | Can be quantitative with appropriate standards and controls |
| Sensitivity | High | Moderate | Varies depending on the assay design |
| Throughput | Moderate to High | High | Moderate |
| Instrumentation | High-performance liquid chromatography and tandem mass spectrometer | Standard gel electrophoresis apparatus | Plate reader, scintillation counter, or other detection-specific instrument |
| Expertise Required | High | Low to Moderate | Moderate |
Mass Spectrometry: The Gold Standard for Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and unambiguous method for confirming the incorporation of this compound. This technique provides a direct measurement of the molecular weight of the RNA transcript, allowing for precise confirmation of the mass shift resulting from the incorporation of the modified nucleotide.
Experimental Protocol: LC-MS/MS Analysis of this compound Incorporated RNA
-
RNA Digestion: The RNA transcript containing the incorporated this compound is enzymatically digested into its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.[1]
-
Chromatographic Separation: The resulting nucleoside mixture is separated using high-performance liquid chromatography (HPLC), typically with a reversed-phase column.[1]
-
Mass Spectrometric Analysis: The separated nucleosides are introduced into a tandem mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.
-
Data Analysis: The presence of 2'-amino-adenosine is confirmed by its unique m/z value and fragmentation spectrum compared to the canonical adenosine. Quantification of the modified nucleoside relative to the unmodified nucleoside provides a measure of incorporation efficiency.
References
A Comparative Guide to the Synthesis of 2'-NH2-ATP: Chemical vs. Enzymatic Approaches
For researchers, scientists, and drug development professionals, the choice of synthetic route for modified nucleotides like 2'-aminoadenosine-5'-triphosphate (2'-NH2-ATP) is critical, impacting yield, purity, scalability, and cost. This guide provides an objective comparison of the prevailing chemical and enzymatic synthesis methods for this compound, supported by experimental data and detailed protocols to inform your selection process.
The introduction of an amino group at the 2'-position of the ribose sugar of adenosine (B11128) triphosphate creates a valuable analog for various biochemical and therapeutic applications. Its synthesis, however, presents distinct challenges and opportunities depending on the chosen methodology. Chemical synthesis offers a traditional and versatile approach, while enzymatic methods are emerging as highly efficient and specific alternatives.
Quantitative Comparison of Synthesis Efficiencies
The efficiency of a synthetic method is a composite of its yield, reaction time, and the purity of the final product. The following tables summarize the available quantitative data for the chemical and enzymatic synthesis of this compound and related nucleotide analogs.
Table 1: Chemical Synthesis Performance
| Parameter | Reported Value | Notes |
| Yield | 41-43%[1] | For the triphosphorylation of 2-aminoadenosine (B16350). |
| 8-30% | General reported range for base-modified ATP analogues. | |
| Reaction Time | Several hours to days | Typically involves multiple steps including protection, phosphorylation, and deprotection. |
| Purity | High purity achievable | Requires purification, typically by HPLC.[2] |
| Key Reagents | POCl₃, (Bu₃NH)₂H₂P₂O₇, Bu₃N | Common reagents for the Yoshikawa-Ludwig-Eckstein phosphorylation method.[1] |
Table 2: Enzymatic and Chemo-enzymatic Synthesis Performance
| Parameter | Reported Value | Notes |
| Yield (Conversion) | >70%[3] | Chemo-enzymatic synthesis using polyphosphate kinase 2 (PPK2) from 2-amino-AMP. |
| up to 66% | For de novo enzymatic synthesis of ATP and GTP.[4] | |
| Reaction Time | Minutes to hours[5] | Enzymatic reactions are often significantly faster than chemical methods. |
| Purity | High purity achievable | Typically requires purification to remove enzyme and other reaction components. |
| Key Reagents | Kinase enzymes (e.g., PPK2), phosphate (B84403) donor (e.g., polyphosphate), Mg²⁺[3] |
Experimental Workflows
The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis of this compound.
Detailed Experimental Protocols
The following are representative protocols for the chemical and enzymatic synthesis of this compound, compiled from the literature.
Protocol 1: Chemical Synthesis via Triphosphorylation
This protocol is based on the widely used Ludwig-Eckstein method for nucleoside triphosphorylation.[6][7][8]
Materials:
-
2-Aminoadenosine
-
Proton sponge
-
Salicyl chlorophosphite
-
Tributylammonium (B8510715) pyrophosphate
-
Iodine
-
Pyridine (B92270) (anhydrous)
-
Dioxane (anhydrous)
-
Triethylammonium bicarbonate (TEAB) buffer
-
HPLC purification system
Procedure:
-
Preparation of the Nucleoside: Dissolve 2-aminoadenosine and proton sponge in anhydrous pyridine and dioxane.
-
Activation: Cool the solution to 0°C and add salicyl chlorophosphite dropwise. Stir the reaction at room temperature for 2-3 hours.
-
Phosphorylation: In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous DMF and add tributylamine. Add this solution to the activated nucleoside mixture.
-
Cyclization: Stir the reaction mixture at room temperature for 2-3 hours.
-
Oxidation: Add a solution of iodine in pyridine/water to the reaction mixture and stir for 30 minutes.
-
Quenching: Quench the reaction by adding a solution of sodium sulfite.
-
Hydrolysis and Purification: Concentrate the reaction mixture and hydrolyze the cyclic intermediate with aqueous ammonia. Purify the crude product by anion-exchange HPLC using a TEAB gradient.
Protocol 2: Chemo-enzymatic Synthesis using Polyphosphate Kinase 2 (PPK2)
This protocol describes the enzymatic phosphorylation of 2-amino-AMP to this compound using a promiscuous PPK2 enzyme.[3][5]
Materials:
-
2-Amino-AMP
-
Polyphosphate kinase 2 (PPK2) enzyme (e.g., from Erysipelotrichaceae bacterium)
-
Polyphosphate (long chain)
-
Tris-HCl buffer (pH 8.0)
-
Magnesium chloride (MgCl₂)
-
HPLC system for analysis and purification
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution containing Tris-HCl buffer, MgCl₂, and polyphosphate.
-
Substrate Addition: Add 2-amino-AMP to the reaction mixture to the desired final concentration (e.g., 1 mM).
-
Enzyme Addition: Initiate the reaction by adding the purified PPK2 enzyme to a final concentration of, for example, 4 µM.
-
Incubation: Incubate the reaction at 30°C. The reaction progress can be monitored by taking aliquots at different time points (e.g., 2 minutes, 10 minutes, 60 minutes).
-
Reaction Monitoring and Termination: Analyze the reaction aliquots by HPLC to determine the conversion of 2-amino-AMP to 2'-NH2-ADP and this compound.[9][10][11] Terminate the reaction by heat inactivation of the enzyme or by adding a quenching agent like EDTA.
-
Purification: Purify the this compound from the reaction mixture using anion-exchange HPLC.
Concluding Remarks
The choice between chemical and enzymatic synthesis of this compound depends heavily on the specific requirements of the research or application.
Chemical synthesis , while established and versatile, often suffers from lower yields and longer reaction times due to the need for protection and deprotection steps. However, it remains a valuable tool for creating a wide range of nucleotide analogs.
Enzymatic synthesis , particularly chemo-enzymatic approaches, offers a compelling alternative with significantly higher efficiency in terms of both yield and reaction speed. The mild reaction conditions also minimize the risk of side reactions and degradation of sensitive molecules. As the repertoire of well-characterized and engineered enzymes continues to grow, enzymatic methods are poised to become the preferred route for the synthesis of many modified nucleotides, including this compound.
For researchers prioritizing speed, yield, and greener chemistry, the enzymatic approach is highly recommended. For those requiring complex modifications not yet accessible through enzymatic routes, chemical synthesis remains a viable, albeit more laborious, option.
References
- 1. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-guided engineering of a polyphosphate kinase 2 class III from an Erysipelotrichaceae bacterium to produce base-modified purine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03769C [pubs.rsc.org]
- 6. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Functional Comparison of Aptamers Selected with 2'-NH2-ATP and Natural ATP: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of aptamers with optimal functional characteristics is paramount. The choice of nucleotides used during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process significantly influences the binding affinity, specificity, and stability of the resulting aptamers. This guide provides a functional comparison of aptamers selected using 2'-amino-modified adenosine (B11128) triphosphate (2'-NH2-ATP) versus those selected with natural ATP, supported by experimental data and detailed protocols.
Data Presentation: Comparative Performance
The introduction of 2'-amino modifications into the nucleotide library during SELEX can lead to aptamers with altered, and often improved, functional properties compared to their unmodified counterparts.
| Feature | Aptamers Selected with Natural ATP | Aptamers Selected with 2'-Amino-Modified Nucleotides | Supporting Evidence |
| Binding Affinity (Kd) | Typically in the nanomolar to micromolar range. | Can exhibit enhanced binding affinity. For example, a 2'-NH2-modified RNA aptamer against human TNFα showed high binding affinity.[1] | The 2'-amino group can participate in hydrogen bonding and electrostatic interactions, potentially strengthening the aptamer-target complex. |
| Nuclease Resistance | Prone to degradation by nucleases, limiting in vivo applications. | Significantly increased resistance to nuclease degradation, leading to a longer half-life in serum.[1][2] | The 2'-amino modification sterically hinders the approach of nucleases that typically recognize the 2'-hydroxyl group of RNA. |
| Specificity | Can be highly specific, but cross-reactivity can occur. | Can exhibit high specificity. The modification can influence the folding of the aptamer, leading to unique binding pockets. | A study on a modified ATP aptamer showed that the modification allowed for interactions with the triphosphate group of ATP, a feature not observed in aptamers selected from natural RNA libraries.[3] |
| Inhibitory Activity (IC50) | Variable, dependent on the target and binding epitope. | Can demonstrate potent inhibitory activity. Four 2'-NH2-modified aptamers against hTNFα effectively blocked its binding to its receptor.[1] | Enhanced binding affinity and unique binding modes can translate to more effective inhibition of target function. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the SELEX process and binding affinity assays.
SELEX Protocol for 2'-Amino-Modified RNA Aptamers
This protocol is adapted from the selection of 2'-NH2-modified RNA aptamers against human TNFα[1].
-
Library Preparation : A starting pool of ~10^15 RNA molecules with a randomized sequence of 40 nucleotides, flanked by constant regions for PCR amplification, is synthesized. The RNA library is transcribed in vitro using T7 RNA polymerase with a mixture of natural purine (B94841) triphosphates (ATP and GTP) and 2'-amino-modified pyrimidine (B1678525) triphosphates (2'-NH2-CTP and 2'-NH2-UTP).
-
Target Immobilization : Recombinant human TNFα is immobilized on a solid support, such as magnetic beads or a microtiter plate.
-
Selection : The 2'-NH2-modified RNA pool is incubated with the immobilized hTNFα in a binding buffer.
-
Partitioning : Unbound RNA sequences are washed away.
-
Elution : The bound RNA molecules are eluted from the target.
-
Reverse Transcription and PCR Amplification : The eluted RNA is reverse transcribed to cDNA and then amplified by PCR.
-
In Vitro Transcription : The amplified DNA is used as a template for the next round of in vitro transcription to generate an enriched RNA pool for the subsequent selection cycle.
-
Iterative Rounds : The process is repeated for multiple rounds to enrich for high-affinity aptamers.
Binding Affinity Assay (ELISA-based)
This protocol is based on the characterization of hTNFα aptamers[1].
-
Plate Coating : A microtiter plate is coated with the target protein (e.g., hTNFα).
-
Blocking : The plate is blocked to prevent non-specific binding.
-
Aptamer Incubation : Biotin-labeled aptamers at various concentrations (e.g., from 50 pM to 800 nM) are added to the wells and incubated.
-
Washing : The plate is washed to remove unbound aptamers.
-
Streptavidin-HRP Conjugate : Streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated.
-
Substrate Addition : A colorimetric HRP substrate is added, and the reaction is allowed to develop.
-
Measurement : The absorbance is measured using a plate reader.
-
Data Analysis : The dissociation constant (Kd) is determined by fitting the binding data to a saturation binding curve.
Mandatory Visualization
SELEX Workflow for Modified Aptamers
Caption: Workflow of the SELEX process for generating 2'-amino-modified aptamers.
Aptamer-Target Interaction and Inhibition Pathway
Caption: Mechanism of aptamer-mediated inhibition of a target protein's function.
References
2'-NH2-ATP as a Competitive Inhibitor in Kinase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase research and drug discovery, the use of ATP analogs as competitive inhibitors is a cornerstone for elucidating enzyme mechanisms and screening for novel therapeutics. Among these, 2'-Amino-ATP (2'-NH2-ATP) presents itself as a valuable tool. This guide provides a comprehensive comparison of this compound with other commonly used ATP analogs, supported by experimental data and detailed protocols to aid in the design and interpretation of kinase assays.
Understanding Competitive Inhibition in Kinase Assays
Protein kinases catalyze the transfer of the γ-phosphate from ATP to a substrate protein, a fundamental process in cellular signaling. Competitive inhibitors, such- as this compound, bind to the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, ATP, and inhibiting the phosphorylation event. The efficacy of a competitive inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Ki), with lower values indicating higher potency.
Comparative Analysis of ATP Analogs
The choice of an ATP analog for a kinase assay depends on the specific experimental goals. Here, we compare this compound with two other widely used non-hydrolyzable ATP analogs: Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5'-[γ-thio]triphosphate (ATPγS).
| ATP Analog | Chemical Modification | Key Features |
| This compound | Amine group at the 2' position of the ribose | Acts as a competitive inhibitor. |
| AMP-PNP | Nitrogen atom replacing the oxygen between the β and γ phosphates | Non-hydrolyzable analog that mimics the pre-hydrolysis ATP-bound state. |
| ATPγS | Sulfur atom replacing a non-bridge oxygen on the γ-phosphate | Can be slowly hydrolyzed by some kinases; the thiophosphate can be transferred to substrates. |
Quantitative Comparison of Inhibitory Potency:
Obtaining a direct, side-by-side comparison of the inhibitory potency (IC50 or Ki values) of these analogs across a wide range of kinases under identical experimental conditions is challenging due to variations in published studies. However, we can compile and compare reported values for specific kinases to provide a general overview. The potency of these ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay, as described by the Cheng-Prusoff equation (IC50 = Ki(1 + [ATP]/Km)).[1][2][3][4] Therefore, it is crucial to consider the ATP concentration when comparing IC50 values from different sources.
| Kinase | Inhibitor | IC50 / Ki | ATP Concentration | Reference |
| Dynein ATPase | AMP-PNP | Ki ≈ 8.1 mM | Varied | [5] |
Key Experimental Protocols
Accurate and reproducible data is paramount in kinase research. Below are detailed protocols for common kinase assays that can be adapted for the use of this compound and other ATP analogs.
Protocol 1: Fluorescence Polarization (FP)-Based Kinase Assay
This assay measures the binding of a fluorescently labeled ATP analog or a substrate peptide to a kinase. The binding of a small fluorescent molecule to a larger protein results in a slower rotation and thus an increase in fluorescence polarization. Competitive inhibitors will displace the fluorescent probe, leading to a decrease in polarization.
Materials:
-
Purified Kinase (e.g., PKA, EGFR)
-
Fluorescently labeled ATP analog (e.g., BODIPY-ATP) or fluorescently labeled substrate peptide
-
This compound or other ATP analog inhibitors
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well black, low-volume microplates
-
Fluorescence plate reader with polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor (e.g., this compound) in assay buffer. Prepare a solution of the kinase and the fluorescent probe in the assay buffer.
-
Assay Setup: To the wells of the microplate, add the inhibitor dilutions. Add the kinase/fluorescent probe mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a powerful tool for studying kinase activity. In a common format, a biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-antibody (donor) and a streptavidin-allophycocyanin (acceptor) are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Competitive inhibitors will reduce the FRET signal.
Materials:
-
Purified Kinase (e.g., EGFR)
-
Biotinylated substrate peptide
-
ATP
-
This compound or other ATP analog inhibitors
-
Kinase Assay Buffer
-
Europium-labeled anti-phospho-antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
TR-FRET Detection Buffer
-
384-well white or black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Kinase Reaction: In the microplate, add the inhibitor dilutions. Add the kinase and biotinylated substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding EDTA. Add the TR-FRET detection reagents (Eu-antibody and SA-APC) in detection buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the detection reagents to bind.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and experimental procedures is crucial for understanding the role of competitive inhibitors in kinase assays.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in cell proliferation and survival. Its signaling cascade is a common target for cancer therapeutics.
Caption: Simplified EGFR signaling pathway showing competitive inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of a competitive inhibitor in a kinase assay.
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
Logical Relationship of Competitive Inhibition
This diagram illustrates the fundamental principle of competitive inhibition at the kinase active site.
Caption: Logical diagram of competitive inhibition at the kinase active site.
Conclusion
This compound serves as a valuable competitive inhibitor for the study of protein kinases. Its utility is best understood in comparison to other ATP analogs like AMP-PNP and ATPγS, each with distinct properties suited for different experimental questions. The provided protocols and diagrams offer a framework for researchers to effectively utilize these tools in their kinase-focused research and drug discovery efforts. It is imperative to empirically determine the inhibitory constants under your specific experimental conditions to ensure accurate and meaningful data.
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. researchgate.net [researchgate.net]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Effects of adenylyl imidodiphosphate, a nonhydrolyzable adenosine triphosphate analog, on reactivated and rigor wave sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side In Vitro Comparison of 2'-NH2-ATP and Other ATP Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of 2'-amino-ATP (2'-NH2-ATP) with other commonly used ATP analogs. The information presented is crucial for researchers selecting appropriate tools to investigate ATP-dependent processes, including enzyme kinetics, receptor binding, and cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to clarify complex biological processes and experimental designs.
Introduction to ATP Analogs
Adenosine-5'-triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical reactions. ATP analogs are synthetic molecules that mimic the structure of ATP and are invaluable tools for studying ATP-binding proteins such as kinases, ATPases, and polymerases. These analogs can act as substrates, competitive inhibitors, or allosteric modulators, allowing for the detailed investigation of enzyme mechanisms and signaling pathways. Modifications to the adenine (B156593) base, ribose sugar, or phosphate (B84403) chain of the ATP molecule confer unique biochemical properties to each analog.
This guide focuses on this compound, an analog with a modification on the ribose sugar, and compares its in vitro performance with other analogs modified at different positions.
Comparative Analysis of Biochemical Properties
The utility of an ATP analog is defined by its interaction with a target protein. This interaction can be quantified by several kinetic and binding parameters, including the Michaelis constant (Kₘ), maximum reaction velocity (Vₘₐₓ), inhibition constant (Kᵢ), and dissociation constant (KᏧ).
Table 1: Summary of In Vitro Data for this compound and Other Selected ATP Analogs
| ATP Analog | Modification Position | Enzyme/Protein Target | Parameter | Value | Reference |
| This compound | 2'-Ribose | Not Specified | Kᵢ | 2.3 mM | [1] |
| N⁶-methyl-ATP | N⁶-Adenine | MTH1 | Substrate Activity | Lower than dATP and ATP | [2] |
| 2-Amino-ATP | 2-Adenine | Not Specified | Spectroscopic Properties | λₘₐₓ 279 nm, ε 9.89 L mmol⁻¹ cm⁻¹ | [3][4] |
| 2'-Deoxy-ATP (dATP) | 2'-Ribose | Deoxynucleoside Kinases | Phosphate Donor | Variable efficiency | |
| 3'-Deoxy-ATP | 3'-Ribose | Deoxynucleoside Kinases | Phosphate Donor | Variable efficiency | |
| 3'-NH2-ATP | 3'-Ribose | Not Specified | General Use | Ligand for affinity chromatography | [5] |
Note: The presented data is a compilation from multiple sources and may not be directly comparable due to variations in experimental conditions.
Key Observations:
-
This compound acts as a weak competitive inhibitor of ATP, as indicated by its millimolar Kᵢ value.[1] This suggests it can bind to the ATP-binding pocket of some enzymes but is not readily utilized as a substrate.
-
N⁶-modified ATP analogs , such as N⁶-methyl-ATP, can serve as substrates for enzymes like MTH1, although with potentially lower efficiency than the natural substrate.[2]
-
2-Amino-ATP , with a modification on the adenine base, exhibits distinct spectroscopic properties that can be useful in certain assay formats.[3][4]
-
Ribose-modified analogs , including 2'- and 3'-deoxy-ATP, demonstrate variable efficiency as phosphate donors for deoxynucleoside kinases, highlighting the sensitivity of the enzyme's active site to the sugar moiety.
Experimental Protocols
To facilitate the direct comparison of ATP analogs in your own research, we provide detailed methodologies for key in vitro experiments.
Enzyme Kinetics Assay (e.g., for a Kinase)
This protocol is designed to determine the kinetic parameters (Kₘ and Vₘₐₓ) of an ATP analog as a substrate or the inhibition constant (Kᵢ) of an analog as an inhibitor for a specific kinase.
Materials:
-
Purified kinase
-
Peptide or protein substrate for the kinase
-
ATP and ATP analogs (this compound, 3'-NH2-ATP, etc.)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, radioactive [γ-³²P]ATP)
-
Microplate reader (luminescence or scintillation counter)
Procedure:
-
Substrate Kₘ Determination:
-
Prepare a series of reactions with a fixed, saturating concentration of ATP and varying concentrations of the peptide/protein substrate.
-
Initiate the reaction by adding the kinase.
-
Incubate at the optimal temperature for a fixed time within the linear range of the reaction.
-
Stop the reaction and measure the amount of product formed.
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ for the substrate.
-
-
ATP/Analog Kₘ and Vₘₐₓ Determination:
-
Prepare a series of reactions with a fixed, saturating concentration of the peptide/protein substrate (determined in step 1) and varying concentrations of ATP or the ATP analog.
-
Follow the same procedure as in step 1 to measure the initial reaction velocities.
-
Plot the initial velocity against the ATP/analog concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
-
Inhibition Constant (Kᵢ) Determination:
-
Prepare a series of reactions with varying concentrations of the natural ATP substrate in the presence of different fixed concentrations of the inhibitor ATP analog (e.g., this compound).
-
Keep the kinase and peptide/protein substrate concentrations constant.
-
Measure the initial reaction velocities for each condition.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition and calculate the Kᵢ value.
-
Binding Affinity Assay (Fluorescence Polarization)
This protocol measures the dissociation constant (KᏧ) of an ATP analog for a target protein using a fluorescently labeled ATP analog (tracer).
Materials:
-
Purified target protein
-
Fluorescently labeled ATP analog (e.g., fluorescein-labeled ATP)
-
Unlabeled ATP analogs for competition (this compound, etc.)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Tracer Binding:
-
Prepare a series of reactions with a fixed concentration of the fluorescent tracer and varying concentrations of the target protein.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization of each sample.
-
Plot the polarization values against the protein concentration to determine the optimal protein concentration for the competition assay.
-
-
Competition Assay:
-
Prepare a series of reactions with fixed concentrations of the target protein and the fluorescent tracer.
-
Add increasing concentrations of the unlabeled ATP analog (competitor).
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the polarization values against the competitor concentration and fit the data to a competition binding equation to determine the IC₅₀, from which the Kᵢ (and thus KᏧ) can be calculated.
-
Signaling Pathways and Experimental Workflows
ATP analogs are powerful tools for dissecting signaling pathways. For example, they can be used to differentiate the roles of various purinergic receptors (P2X and P2Y) or to specifically inhibit a kinase within a complex signaling cascade.
Generic Kinase Signaling Pathway
The following diagram illustrates a simplified kinase signaling cascade that can be investigated using ATP analogs. An analog that specifically inhibits Kinase 1 would allow researchers to study the downstream effects on Kinase 2 and the cellular response, thereby elucidating the specific role of Kinase 1 in the pathway.
Caption: A generic kinase signaling cascade.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for the comparative kinetic analysis of different ATP analogs.
Caption: Workflow for comparative kinetic analysis.
Conclusion
While direct side-by-side comparative data for this compound against a broad spectrum of ATP analogs is limited, the available information indicates it functions as a weak competitive inhibitor. To obtain a comprehensive understanding of its in vitro performance relative to other analogs, direct experimental comparison using standardized assays is essential. The provided protocols for enzyme kinetics and binding affinity determination offer a robust framework for such investigations. The strategic use of this compound and other analogs, guided by their specific biochemical properties, will continue to be a cornerstone in elucidating the intricate roles of ATP-dependent proteins in cellular function and disease.
References
- 1. Activation kinetics of single P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Structural Approaches to Study GPCR Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [ATP analogs in the RNA-polymerase reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase-catalyzed Crosslinking: A Comparison of ATP-crosslinker Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Immunogenicity of 2'-Amino-ATP Modified RNA: A Comparative Guide
The therapeutic application of in vitro transcribed (IVT) messenger RNA (mRNA) holds immense promise for vaccines, protein replacement therapies, and gene editing. However, a significant hurdle for the clinical translation of unmodified IVT mRNA is its inherent immunogenicity. The host's innate immune system can recognize synthetic mRNA as foreign, leading to the activation of inflammatory pathways that can reduce protein expression and cause adverse effects. To overcome this, various chemical modifications to the mRNA molecule have been explored. This guide provides a comparative analysis of RNA modified with 2'-amino-ATP, an emerging alternative, against unmodified and pseudouridine-modified RNA, the current gold standard.
Innate Immune Sensing of RNA
The innate immune system detects IVT mRNA primarily through pattern recognition receptors (PRRs) located in the endosomes (Toll-like receptors 7 and 8; TLR7/8) and the cytoplasm (RIG-I-like receptors; RLRs). Upon binding to RNA, these receptors initiate signaling cascades that converge on the activation of transcription factors like IRF3, IRF7, and NF-κB. This leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, orchestrating an anti-viral-like state.
Caption: Innate immune signaling pathways for RNA recognition.
Performance Comparison of RNA Modifications
The incorporation of modified nucleosides during in vitro transcription is a key strategy to dampen innate immune activation. The most widely adopted modification is the complete substitution of uridine (B1682114) with pseudouridine (B1679824) (Ψ) or its derivative, N1-methylpseudouridine (m1Ψ), which is utilized in the approved COVID-19 mRNA vaccines.[1]
Recently, the incorporation of 2-aminoadenine (Z) via the substitution of ATP with 2'-amino-ATP (ZTP) has been proposed as a potent method to create "Z-mRNA" with minimal immunogenicity.[1][2] Experimental data from studies in mouse embryonic fibroblast (MEF) cells and bone marrow-derived dendritic cells (BMDCs) provides a direct comparison of the immune-stimulatory properties of unmodified, m1Ψ-modified, and Z-modified mRNA.
Table 1: Comparative Immunogenicity of Modified mRNA Summarizes the induction of key cytokines in mouse embryonic fibroblast (MEF) and bone marrow-derived dendritic cells (BMDC) following transfection with different mRNA types. Data is conceptually derived from findings presented in literature.[1]
| mRNA Modification | Cell Type | IFN-β Secretion (pg/mL) | CCL5 Secretion (pg/mL) |
| Unmodified | MEF | ~3000 | ~1200 |
| m1Ψ-mRNA | MEF | ~500 | ~200 |
| Z-mRNA (2'-amino-ATP) | MEF | < 100 | < 100 |
| Unmodified | BMDC | High | High |
| m1Ψ-mRNA | BMDC | Significantly Lower than Unmodified | Significantly Lower than Unmodified |
| Z-mRNA (2'-amino-ATP) | BMDC | Significantly Lower than Unmodified | Significantly Lower than Unmodified |
Note: "High" and "Significantly Lower" are used for BMDC data as presented in the source, indicating a strong reduction in immunogenicity for both m1Ψ and Z-mRNA compared to unmodified mRNA.[1]
These results indicate that while m1Ψ modification significantly reduces the immune response compared to unmodified mRNA, the A-to-Z substitution in Z-mRNA leads to a more drastic reduction in the secretion of IFN-β and CCL5, key markers of innate immune activation.[1]
Experimental Protocols
To assess the immunogenicity of a novel mRNA modification, a standardized workflow is typically employed. This involves synthesizing the modified RNA, delivering it to immune-competent cells, and quantifying the subsequent immune response.
Caption: General workflow for evaluating mRNA immunogenicity.
In Vitro Transcription of Modified RNA
-
Template: A linearized DNA plasmid containing the gene of interest (e.g., EGFP, Luciferase) downstream of a T7 or SP6 promoter.
-
Reaction Mix: The IVT reaction includes the DNA template, RNA polymerase, an RNase inhibitor, and a mixture of nucleotide triphosphates (NTPs).
-
Modification: To generate modified RNA, one of the standard NTPs is fully or partially replaced with its modified counterpart. For Z-mRNA, ATP is replaced with 2'-amino-ATP (ZTP).[1] For m1Ψ-mRNA, UTP is replaced with N1-methylpseudouridine-5'-triphosphate.
-
Capping: A 5' cap structure (e.g., Cap 1) is added co-transcriptionally using a cap analog (like ARCA) or enzymatically post-transcription.[3]
-
Purification: The resulting mRNA is treated with DNase to remove the DNA template and purified, often using methods like HPLC to remove dsRNA byproducts, which are potent immune stimulators.[4]
Cell Culture and Transfection
-
Cell Lines: Primary immune cells such as human peripheral blood mononuclear cells (PBMCs), mouse bone marrow-derived dendritic cells (BMDCs), or immortalized cell lines like the human monocytic THP-1 line are commonly used.[5]
-
Transfection: The purified mRNA is complexed with a transfection reagent (e.g., lipid-based reagents like Lipofectamine or TransIT) to facilitate its delivery across the cell membrane into the cytoplasm.[1][6]
-
Stimulation: Cells are incubated with the mRNA-lipid complexes for a defined period, typically 12-24 hours, to allow for RNA sensing and cytokine production.[6]
Cytokine Quantification
-
ELISA: The cell culture supernatant is collected after incubation. The concentration of secreted cytokines and chemokines (e.g., IFN-α, IFN-β, TNF-α, IL-6, IL-12, CCL5) is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each protein.[1][7]
-
qPCR: Cells can be harvested to extract total RNA. Quantitative real-time PCR (qPCR) is then used to measure the expression levels of genes involved in the innate immune response, such as IRF7, IFNB1, and genes for RNA sensors themselves.[6][7]
Conclusion
The development of non-immunogenic mRNA vectors is critical for the safety and efficacy of RNA-based therapeutics. While the substitution of uridine with pseudouridine or N1-methylpseudouridine is a highly effective and widely used strategy, emerging evidence suggests that other modifications may offer superior performance. The incorporation of 2'-amino-ATP to create Z-mRNA demonstrates a profound reduction in innate immune stimulation in preclinical models, surpassing even the current state-of-the-art m1Ψ modification.[1] This highlights 2'-amino-ATP as a highly promising candidate for the development of next-generation mRNA therapies with an improved safety profile. Further research and rigorous comparative studies using standardized protocols will be essential to fully elucidate the therapeutic potential of this and other novel RNA modifications.
References
- 1. Incorporation of noncanonical base Z yields modified mRNA with minimal immunogenicity and improved translational capacity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Construction and Immunogenicity of Modified mRNA-Vaccine Variants Encoding Influenza Virus Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity of In Vitro Transcribed mRNA: Mechanisms, Effects, and Strategies - Creative Biolabs [mrna.creative-biolabs.com]
- 5. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape of 2'-Amino-ATP Modified RNA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structural implications of nucleotide modifications is paramount. This guide provides an objective comparison of the structural analysis of RNA containing 2'-amino-ATP against unmodified RNA and other 2'-modified analogues, supported by experimental data. We delve into the thermodynamic stability, conformational changes, and the experimental methodologies used to elucidate these structural nuances.
The introduction of a 2'-amino (2'-NH2) group in place of the natural 2'-hydroxyl (2'-OH) on the ribose sugar of ATP creates a valuable tool for a range of biochemical and structural biology applications. This modification can alter the conformational preferences of the sugar pucker, influence helical stability, and introduce a unique chemical handle for further functionalization. This guide explores the structural consequences of incorporating 2'-aminoadenosine into RNA and compares its properties to both the natural counterpart and other common 2'-modifications like 2'-O-methyl (2'-OMe).
Performance Comparison: Structural and Thermodynamic Insights
The incorporation of 2'-amino-ATP into RNA duplexes has a discernible impact on their thermodynamic stability and local conformation. Below is a summary of key performance indicators based on available experimental data.
Table 1: Thermodynamic Stability of Modified RNA Duplexes
| Modification | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) vs. Unmodified (°C) | Thermodynamic Impact |
| Unmodified (2'-OH) | 45 | - | Baseline |
| 2'-amino (2'-NH2) | 37 | -8 | Destabilizing |
| 2'-ureido | 40 | -5 | Mildly Destabilizing[1] |
| 2'-amido | 20 | -25 | Highly Destabilizing[1] |
| 2'-O-methyl (2'-OMe) | 36 (Uridine modification) | +12 (vs. U-unmodified) | Stabilizing[2] |
| 2'-fluoro | - | Stabilizing | Stabilizing[3] |
Data for 2'-OH, 2'-amino, 2'-ureido, and 2'-amido modifications are from studies on model RNA duplexes[1]. Data for 2'-O-methyl is from a separate study on poly-uridine duplexes and is presented for comparative context[2].
Structural Insights from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the local conformation and dynamics of RNA. Studies on RNA duplexes containing a 2'-amino-modified nucleotide reveal distinct structural changes compared to unmodified RNA.
The 2'-amino modification leads to a destabilization of the RNA duplex, which is observable through NMR as imino proton resonances broaden and decrease in intensity at lower temperatures compared to unmodified RNA[1]. This suggests that the presence of the 2'-amino group disrupts the local helical structure, potentially by altering the sugar pucker equilibrium or through unfavorable steric or electronic effects. This is in contrast to the stabilizing effect often observed with 2'-O-methyl modifications, which tend to favor the C3'-endo sugar pucker characteristic of A-form RNA helices[4].
Experimental Workflows and Methodologies
The structural analysis of RNA containing 2'-amino-ATP relies on a combination of techniques to incorporate the modified nucleotide and to probe the resulting structure at various resolutions.
Enzymatic Incorporation of 2'-amino-ATP
The workflow for generating RNA containing 2'-aminoadenosine for structural studies typically begins with the enzymatic incorporation of 2'-amino-ATP using an in vitro transcription reaction.
Caption: Workflow for enzymatic synthesis of 2'-amino-ATP modified RNA.
High-Resolution Structural Analysis: NMR and X-ray Crystallography
NMR spectroscopy and X-ray crystallography are the gold standards for determining the three-dimensional structure of RNA at atomic resolution.
Caption: Pathways for high-resolution structural determination of modified RNA.
Secondary Structure Probing: SHAPE-MaP
Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a powerful technique for probing RNA secondary structure at single-nucleotide resolution in solution.[5][6]
Caption: Experimental workflow for SHAPE-MaP analysis of RNA structure.
Detailed Experimental Protocols
In Vitro Transcription with 2'-amino-ATP
This protocol is adapted from standard T7 RNA polymerase transcription protocols.
-
Template Preparation: A linearized plasmid or a PCR product containing a T7 promoter upstream of the desired RNA sequence is used as the template.
-
Reaction Setup: A typical 20 µL transcription reaction includes:
-
8 µL Nuclease-free water
-
2 µL 10x Transcription Buffer
-
2 µL 100 mM DTT
-
1 µL Ribonuclease Inhibitor
-
2 µL of a nucleotide mix (10 mM each of GTP, CTP, UTP, and 2'-amino-ATP)
-
1 µg of DNA template
-
2 µL T7 RNA Polymerase
-
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, 1 µL of RNase-free DNase I is added, and the mixture is incubated at 37°C for 15 minutes.
-
Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
NMR Spectroscopy of 2'-amino-Modified RNA
This protocol outlines the general steps for NMR analysis of a purified RNA sample.
-
Sample Preparation: The purified RNA is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5). For observing imino protons, the sample is prepared in 90% H2O/10% D2O.
-
Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:
-
1D 1H NMR: To assess overall sample quality and folding.
-
2D 1H-1H NOESY: To identify through-space correlations between protons, which are crucial for determining the three-dimensional structure.
-
2D 1H-13C or 1H-15N HSQC: For isotopically labeled samples, these experiments aid in resonance assignment.
-
-
Data Processing and Analysis: The acquired spectra are processed using software such as NMRPipe. Resonance assignment is performed manually or with the aid of software, and distance and dihedral angle restraints are derived from the NOESY and other spectra.
-
Structure Calculation: The experimental restraints are used in molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.
X-ray Crystallography of Modified RNA
Obtaining a crystal structure of RNA is a multi-step process that can be challenging.
-
RNA Purity and Homogeneity: It is critical to have a highly pure and conformationally homogeneous RNA sample. This is often the bottleneck in RNA crystallography.
-
Crystallization Screening: The purified RNA is subjected to a wide range of crystallization screens, varying parameters such as precipitant, pH, temperature, and the concentration of ions and additives.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination: The phases of the diffraction pattern are determined using methods such as molecular replacement (if a homologous structure is available) or heavy-atom derivatization. An electron density map is calculated, and a model of the RNA structure is built into the density and refined.
SHAPE-MaP of Modified RNA
This protocol provides a general overview of the SHAPE-MaP procedure.
-
RNA Folding: The purified RNA is folded in a buffer that promotes its native structure.
-
SHAPE Modification: The folded RNA is treated with a SHAPE reagent (e.g., 1M7 or NAI). A negative control (DMSO instead of the SHAPE reagent) and a denaturing control are also prepared.
-
RNA Purification: The modified RNA is purified to remove excess SHAPE reagent.
-
Reverse Transcription: Reverse transcription is performed using a reverse transcriptase that has a higher error rate at the sites of modification. This "mutational profiling" incorporates incorrect nucleotides opposite the modified bases.
-
Library Preparation and Sequencing: The resulting cDNA is used to prepare a library for high-throughput sequencing.
-
Data Analysis: The sequencing data is analyzed to calculate the mutation rate at each nucleotide position. The SHAPE reactivity is then determined by comparing the mutation rates in the modified sample to the control samples. This reactivity profile is used to constrain secondary structure prediction algorithms to generate an accurate model of the RNA's secondary structure.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of fully 2'-modified oligoribonucleotide hetero- and homoduplex hybridization and nuclease sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHAPE-Map [illumina.com]
- 7. research.rug.nl [research.rug.nl]
Illuminating RNA's Structural Nuances: A Comparative Guide to Circular Dichroism Spectroscopy of 2'-Amino-ATP Modified RNA
For researchers, scientists, and drug development professionals, understanding the structural implications of nucleotide modifications is paramount. The incorporation of modified nucleotides, such as 2'-amino-ATP, into RNA can significantly alter its conformation, stability, and interactions with other molecules. Circular Dichroism (CD) spectroscopy stands as a powerful, non-destructive technique to probe these structural changes. This guide provides a comprehensive comparison of CD spectroscopy with alternative analytical methods for characterizing RNA modified with 2'-amino-ATP, supported by experimental data and detailed protocols.
The introduction of a 2'-amino group in place of the hydroxyl group at the 2' position of the ribose sugar in an ATP nucleotide can induce significant local and global conformational changes in an RNA molecule. These alterations can impact everything from helical geometry to the thermodynamics of RNA folding. CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is exquisitely sensitive to the chiral environment of the nucleobases and thus provides a valuable tool for monitoring these structural perturbations.
Comparative Analysis of Structural Probing Techniques
While CD spectroscopy offers a rapid and sensitive assessment of the overall secondary structure of RNA, a multi-faceted approach employing various biophysical techniques provides a more complete picture of the structural and functional consequences of 2'-amino-ATP modification.
| Technique | Information Provided | Advantages | Limitations |
| Circular Dichroism (CD) Spectroscopy | Global secondary structure (A-form, single-stranded, etc.), conformational changes, and thermodynamic stability (Tm). | - Rapid and non-destructive- Requires small sample amounts- Sensitive to changes in helical geometry and base stacking | - Low resolution; does not provide atomic-level detail- Signal can be a composite of various structural elements |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure, dynamics, and intermolecular interactions at the atomic level. | - Provides detailed structural and dynamic information in solution- Can identify specific sites of modification and their local environment | - Requires larger sample quantities and isotopic labeling for larger RNAs- Data acquisition and analysis can be time-consuming and complex |
| Mass Spectrometry (MS) | Precise mass determination, verification of modification incorporation, and sequencing of modified oligonucleotides. | - High sensitivity and accuracy for mass determination- Can identify and locate various modifications within a sequence | - Provides limited information on the three-dimensional structure- Can require fragmentation, which destroys the native conformation |
| Fluorescence Spectroscopy | Local conformational changes, binding affinities, and dynamics, particularly when using fluorescent analogs like 2-aminopurine. | - Extremely sensitive to the local environment of the fluorophore- Can be used for real-time monitoring of folding and binding events | - Requires the introduction of a fluorescent probe, which may perturb the native structure- Provides information only about the region immediately surrounding the probe |
Quantitative Data Summary
While specific CD spectra for RNA oligonucleotides containing 2'-amino-ATP are not widely published, thermodynamic data from studies on closely related 2'-amino-adenosine modifications provide valuable quantitative insights into the impact of this substitution. The following table summarizes the change in melting temperature (ΔTm), a key indicator of duplex stability, upon incorporation of a single 2'-amino-adenosine (2'-NH2-A) into an RNA duplex compared to its unmodified counterpart.
| Modification | Sequence Context | ΔTm (°C) per modification | Reference |
| 2'-amino-adenosine | Central position in an A-form RNA duplex | -1.5 to -2.5 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are summarized protocols for the key experimental techniques discussed.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Synthesize and purify the 2'-amino-ATP modified and unmodified RNA oligonucleotides.
-
Dissolve the RNA in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The buffer should have low absorbance in the far-UV region.
-
Determine the RNA concentration accurately using UV-Vis spectroscopy at 260 nm.
-
Prepare a final sample concentration of approximately 3-5 µM in a total volume of 200-400 µL.
-
-
Instrument Settings:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Set the wavelength range to 200-350 nm.
-
Use a quartz cuvette with a pathlength of 1 mm or 1 cm, depending on the sample concentration and instrument sensitivity.
-
Acquire spectra at a controlled temperature (e.g., 25 °C).
-
For thermal melting studies, increase the temperature at a controlled rate (e.g., 1 °C/min) and monitor the CD signal at a fixed wavelength (typically around 260-270 nm).
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
Convert the raw data (millidegrees) to molar ellipticity ([θ]).
-
For thermal melts, plot molar ellipticity versus temperature and determine the melting temperature (Tm) from the midpoint of the transition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Prepare a highly concentrated (0.1-1 mM) and pure sample of the 2'-amino-ATP modified RNA. Isotopic labeling (13C, 15N) is often necessary for larger RNAs.
-
Dissolve the sample in a suitable NMR buffer, which may include D2O for solvent suppression.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Process the NMR data using specialized software.
-
Assign the resonances to specific nuclei in the RNA.
-
Use NOE-derived distance restraints and other experimental data to calculate and refine the 3D structure of the RNA.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Purify the 2'-amino-ATP modified RNA to remove salts and other contaminants.
-
For sequencing, the RNA may be enzymatically or chemically fragmented.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Acquire the mass spectrum. For sequencing, perform tandem MS (MS/MS).
-
-
Data Analysis:
-
Determine the molecular weight of the intact RNA to confirm the incorporation of the 2'-amino-ATP modification.
-
Analyze the fragmentation pattern from MS/MS experiments to determine the sequence of the RNA and locate the modification.
-
Fluorescence Spectroscopy
-
Sample Preparation:
-
Synthesize the RNA with a fluorescent analog, such as 2-aminopurine, at or near the site of the 2'-amino modification.
-
Prepare samples in a suitable buffer, ensuring no quenching agents are present.
-
-
Data Acquisition:
-
Use a fluorometer to measure the fluorescence emission spectrum upon excitation at the appropriate wavelength for the fluorophore.
-
Conduct titration experiments by adding a ligand or changing environmental conditions (e.g., temperature) to monitor changes in fluorescence intensity or wavelength.
-
-
Data Analysis:
-
Analyze the changes in fluorescence to infer information about the local environment of the probe, including conformational changes and binding events.
-
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationships between these analytical techniques, the following diagrams are provided.
Safety Operating Guide
Navigating the Disposal of 2'-NH2-ATP: A Guide to Safe and Compliant Laboratory Practices
Researchers and drug development professionals handling 2'-NH2-ATP (2'-Amino-2'-deoxyadenosine-5'-triphosphate) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound in small quantities may not be classified as a hazardous substance under certain regulations, it is imperative to follow institutional and local guidelines for chemical waste management. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling
Before proceeding with any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn. Standard laboratory safety practices should always be observed when handling chemical substances.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to protect from splashes.
-
Lab Coat: A standard laboratory coat is recommended to prevent skin contact.
Spill & Cleanup Procedures
In the event of a spill, the following steps should be taken to ensure safety and proper containment:
-
Evacuate and Secure: Clear the immediate area of unnecessary personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand or diatomaceous earth to contain the spill.
-
Cleanup: Collect the contained material into a clearly labeled, sealed container for disposal.
-
Decontaminate: Thoroughly clean the affected area.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed as chemical waste. Do not dispose of this compound in regular trash or down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Waste Collection: Collect all waste containing this compound (e.g., unused solutions, contaminated consumables) in a designated and clearly labeled waste container. The container should be sealed to prevent leaks.
-
Consult Regulations: It is crucial to consult your institution's EHS department and review local and national waste disposal regulations. These regulations will provide specific instructions for chemical waste streams.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.
-
Waste Pickup: Arrange for the disposal of the chemical waste through your institution's designated hazardous waste contractor.
-
Documentation: Maintain a detailed record of the disposed chemical, including its name, quantity, and the date of disposal, as part of your laboratory's chemical inventory.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Summary of Disposal Procedures
For quick reference, the following table summarizes the key steps and considerations for the disposal of this compound.
| Procedure Step | Key Action | Important Considerations |
| 1. Safety Precautions | Wear appropriate PPE (gloves, eye protection, lab coat). | Always follow standard laboratory safety practices. |
| 2. Waste Collection | Collect all this compound waste in a sealed, clearly labeled container. | Ensure the container is appropriate for chemical waste. |
| 3. Regulatory Consultation | Contact your institution's EHS department and review local regulations. | Disposal regulations can vary significantly by location and institution. |
| 4. Waste Segregation | Keep this compound waste separate from other waste streams. | Do not mix with incompatible chemicals. |
| 5. Final Disposal | Arrange for pickup by a licensed chemical waste contractor. | Never dispose of in regular trash or down the drain without EHS approval. |
| 6. Record Keeping | Document the disposal in your chemical inventory. | Maintain accurate records for compliance. |
Personal protective equipment for handling 2'-NH2-ATP
Section 1: Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of 2'-NH2-ATP, an adenosine (B11128) derivative, requires adherence to standard laboratory safety practices to minimize exposure and ensure a safe working environment.[1] While specific hazard information for this compound is limited, it is prudent to treat it with the same level of caution as other potentially hazardous research chemicals.
1.1 Recommended Personal Protective Equipment (PPE)
Standard laboratory PPE is essential to prevent skin and eye contact.[2][3]
| PPE Component | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against incidental skin contact.[3] For extended contact, consider double-gloving.[4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from potential splashes or aerosols.[2] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if handling large quantities or if there is a potential for aerosol generation.[4] |
1.2 Emergency First Aid Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[5] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[5] |
Section 2: Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
2.1 Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace in a well-ventilated area, preferably in a chemical fume hood if there is a risk of aerosolization.
-
Weighing and Reconstitution: If handling a solid form, weigh the necessary amount in a designated area. Avoid creating dust. When reconstituting, add the solvent slowly and cap the vial securely.
-
Use in Experiments: Handle solutions with care to avoid splashes. Use appropriate lab equipment for all transfers.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Remove and dispose of gloves properly, and wash hands thoroughly.
2.2 Storage Conditions
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term stability. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Environment | Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] |
Section 3: Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations. As a nucleotide analog, it may be considered a chemical waste.
3.1 Waste Segregation and Disposal Protocol
-
Collect Waste: All unused this compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves) should be collected in a designated, labeled hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name (2'-Amino-2'-deoxyadenosine-5'-triphosphate).
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.
-
Do Not: Do not dispose of this compound down the drain or in the regular trash.
Section 4: Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
